Product packaging for Pradimicin T2(Cat. No.:CAS No. 149598-63-0)

Pradimicin T2

Cat. No.: B116521
CAS No.: 149598-63-0
M. Wt: 799.7 g/mol
InChI Key: YNXJAOKAYJEVKX-PGENVNSISA-N
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Description

produced by an actinomycete strain AA3798;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H37NO19 B116521 Pradimicin T2 CAS No. 149598-63-0

Properties

CAS No.

149598-63-0

Molecular Formula

C37H37NO19

Molecular Weight

799.7 g/mol

IUPAC Name

2-[[(5S,6S)-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-11-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C37H37NO19/c1-9-3-15-22(29(48)19(9)35(53)38-7-18(41)42)21-13(27(46)34(15)57-37-33(52)31(50)24(43)10(2)55-37)6-14-23(30(21)49)26(45)12-4-11(5-16(39)20(12)25(14)44)56-36-32(51)28(47)17(40)8-54-36/h3-6,10,17,24,27-28,31-34,36-37,39-40,43,46-52H,7-8H2,1-2H3,(H,38,53)(H,41,42)/t10-,17+,24+,27+,28-,31+,32+,33-,34+,36-,37+/m1/s1

InChI Key

YNXJAOKAYJEVKX-PGENVNSISA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O[C@@H]7[C@H]([C@@H]([C@H](CO7)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC7C(C(C(CO7)O)O)O)O)O)O)O)O

Other CAS No.

149598-63-0

Synonyms

Glycine, N-((5-((6-deoxy-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahy dro-1,6,9,14-tetrahydro-3-methyl-8,13-dioxo-11-(beta-L-xylopyranosylox y)benzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-

Origin of Product

United States

Foundational & Exploratory

Pradimicin T2: A Technical Guide to its Discovery and Isolation from Actinomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradimicin T2, a member of the pradimicin family of antibiotics, represents a significant area of interest in the ongoing search for novel antifungal agents. Produced by the actinomycete strain AA3798, this dihydrobenzo[a]naphthacenequinone antibiotic exhibits notable in vitro activity against a range of fungal pathogens. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on presenting detailed experimental protocols and quantitative data to aid in further research and development. The methodologies outlined herein are derived from the foundational research that first brought this compound to light.

Introduction

The increasing prevalence of fungal infections, particularly in immunocompromised individuals, necessitates the discovery and development of new antifungal drugs with novel mechanisms of action. Actinomycetes have long been a prolific source of bioactive secondary metabolites, including a vast array of antibiotics. The pradimicin family of antibiotics, first reported in the early 1990s, emerged from screenings of these filamentous bacteria. Pradimicins T1 and T2 were subsequently identified as new members of this family, produced by a specific actinomycete strain, AA3798.[1][2]

This compound is structurally a dihydrobenzo[a]naphthacenequinone substituted with two sugar moieties.[2] Its mechanism of action, like other pradimicins, is believed to involve binding to D-mannosides on the surface of fungal cell walls in a calcium-dependent manner, leading to disruption of cell membrane integrity. This guide will detail the key aspects of this compound, from the characteristics of the producing organism to the specifics of its isolation and biological activity.

The Producing Microorganism: Actinomycete Strain AA3798

The discovery of this compound is intrinsically linked to the isolation and characterization of the producing actinomycete strain, AA3798.

Taxonomy and Identification

Strain AA3798 was identified based on its morphological, cultural, and physiological characteristics. While the initial publications did not provide a definitive species name, the characteristics were consistent with the genus Actinomadura.

Culture and Fermentation

The production of this compound is achieved through submerged fermentation of strain AA3798. The following tables outline the composition of the seed and production media used in the initial discovery.

Table 1: Seed Culture Medium Composition

ComponentConcentration (g/L)
Glucose10
Soluble Starch20
Yeast Extract5
NZ-Amine Type A5
CaCO₃1
pH7.0 (before sterilization)

Table 2: Production Medium Composition

ComponentConcentration (g/L)
Soluble Starch50
Glucose10
Pharmamedia15
Yeast Extract2
CaCO₃4
pH7.0 (before sterilization)

Experimental Protocols

This section provides a detailed methodology for the fermentation, isolation, and purification of this compound from the culture broth of actinomycete strain AA3798.

Fermentation Protocol
  • Seed Culture: A loopful of a slant culture of strain AA3798 is inoculated into a 500-mL Erlenmeyer flask containing 100 mL of the seed medium. The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Production Culture: The seed culture (5 mL) is transferred to a 2-L Erlenmeyer flask containing 500 mL of the production medium. The production culture is incubated at 28°C for 7 days on a rotary shaker at 200 rpm.

Isolation and Purification Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

G cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification Fermentation Fermentation of Strain AA3798 Centrifugation Centrifugation of Culture Broth Fermentation->Centrifugation MycelialCake Mycelial Cake Centrifugation->MycelialCake Supernatant Supernatant Centrifugation->Supernatant AcetoneExtraction Extraction with Acetone MycelialCake->AcetoneExtraction Concentration1 Concentration of Acetone Extract AcetoneExtraction->Concentration1 EthylAcetateExtraction Extraction with Ethyl Acetate Concentration1->EthylAcetateExtraction Concentration2 Concentration of Ethyl Acetate Extract EthylAcetateExtraction->Concentration2 CrudeExtract Crude this compound Extract Concentration2->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractionation1 Fraction Collection SilicaGel->Fractionation1 SephadexLH20 Sephadex LH-20 Column Chromatography Fractionation1->SephadexLH20 Fractionation2 Fraction Collection SephadexLH20->Fractionation2 PrepHPLC Preparative HPLC Fractionation2->PrepHPLC PurePradimicinT2 Pure this compound PrepHPLC->PurePradimicinT2

Figure 1: Isolation and Purification Workflow for this compound.
Detailed Purification Steps

  • Extraction: The mycelial cake, obtained by centrifugation of the fermentation broth, is extracted with acetone. The acetone extract is concentrated under reduced pressure to remove the acetone. The resulting aqueous solution is then extracted with ethyl acetate. The ethyl acetate layer is concentrated to dryness to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a chloroform-methanol solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing this compound from the silica gel column are combined, concentrated, and further purified by column chromatography on Sephadex LH-20, eluting with methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column.

Table 3: Preparative HPLC Conditions

ParameterValue
ColumnReverse-phase C18
Mobile PhaseAcetonitrile - 0.1% Trifluoroacetic acid in water (gradient)
DetectionUV at 280 nm
Flow Rate10 mL/min

Physico-chemical Properties of this compound

The purified this compound is characterized by various physico-chemical methods to determine its structure and properties.

Table 4: Physico-chemical Properties of this compound

PropertyValue
AppearanceReddish-brown powder
Molecular FormulaC₄₂H₄₇NO₁₈
Molecular Weight857.8
UV-Vis λmax (MeOH)225, 280, 480 nm
SolubilitySoluble in methanol, DMSO; Insoluble in water, hexane

Biological Activity

This compound exhibits in vitro antifungal activity against a variety of yeast and filamentous fungi. The minimum inhibitory concentrations (MICs) are determined using a standardized broth microdilution method.

Table 5: In Vitro Antifungal Activity of this compound (MIC in µg/mL)

Fungal SpeciesMIC (µg/mL)
Candida albicans3.13 - 12.5
Cryptococcus neoformans6.25 - 25
Aspergillus fumigatus12.5 - 50
Trichophyton mentagrophytes>100

Mechanism of Action

The proposed mechanism of action for the pradimicin family of antibiotics involves a unique interaction with the fungal cell wall.

G PradimicinT2 This compound TernaryComplex Ternary Complex (this compound - Ca²⁺ - Mannan) PradimicinT2->TernaryComplex Calcium Ca²⁺ Ions Calcium->TernaryComplex Mannan D-Mannose Residues (on Fungal Cell Wall) Mannan->TernaryComplex MembraneDisruption Cell Membrane Disruption TernaryComplex->MembraneDisruption leads to CellDeath Fungal Cell Death MembraneDisruption->CellDeath results in

Figure 2: Proposed Mechanism of Action for this compound.

Pradimicins, in the presence of calcium ions, are thought to bind specifically to the D-mannose residues of mannoproteins on the fungal cell surface. This interaction leads to the formation of a ternary complex, which disrupts the integrity of the cell membrane, ultimately causing cell death.

Conclusion

This compound, isolated from the actinomycete strain AA3798, represents a promising scaffold for the development of new antifungal therapies. This technical guide has provided a detailed overview of the methodologies for its discovery, isolation, and characterization, along with key quantitative data. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development, facilitating further investigation into this and related compounds. The unique mechanism of action of the pradimicin family warrants continued exploration to address the growing challenge of fungal infections.

References

Pradimicin T2: A Technical Guide to its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Pradimicin T2, a member of the pradimicin family of antibiotics. This document outlines its molecular interactions, summarizes its antifungal activity with available quantitative data, and details the experimental methodologies used in its evaluation.

Core Mechanism of Action: A Calcium-Dependent Lectin Mimic

This compound exerts its antifungal effect through a novel mechanism that targets the fungal cell wall. Unlike many antifungal agents that inhibit ergosterol synthesis or disrupt the cell membrane directly, this compound acts as a lectin mimic, binding specifically to mannan, a key component of the fungal cell wall.[1] This interaction is critically dependent on the presence of calcium ions.

The core mechanism can be summarized in the following key steps:

  • Calcium-Dependent Dimerization: In the presence of calcium ions (Ca²⁺), two molecules of this compound form a dimeric complex.

  • Mannan Recognition and Binding: This this compound-Ca²⁺ complex then recognizes and binds to D-mannoside residues present in the mannan polysaccharides of the fungal cell wall.

  • Ternary Complex Formation: The binding results in the formation of a stable ternary complex, consisting of this compound, calcium, and the mannoside residue.

  • Cell Membrane Disruption: The formation of this complex on the cell surface disrupts the integrity of the fungal cell membrane, leading to the leakage of essential intracellular components and ultimately, cell death.[1]

This unique mechanism of action, which relies on targeting a specific carbohydrate moiety on the fungal cell surface, contributes to its broad-spectrum antifungal activity.

Pradimicin_T2_Mechanism cluster_extracellular Extracellular Space cluster_complex Complex Formation cluster_cell Fungal Cell Pradimicin_T2 This compound Dimer This compound-Ca²⁺ Dimeric Complex Pradimicin_T2->Dimer Calcium Ca²⁺ Calcium->Dimer Mannan D-Mannoside Residues (on Fungal Cell Wall Mannan) Ternary_Complex This compound-Ca²⁺-Mannoside Ternary Complex Mannan->Ternary_Complex Dimer->Ternary_Complex Membrane_Disruption Cell Membrane Disruption Ternary_Complex->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilutions Perform Serial Dilutions in Microtiter Plate Stock_Solution->Serial_Dilutions Inoculation Inoculate Microtiter Plate Serial_Dilutions->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C (24-48 hours) Inoculation->Incubation Read_Results Visually Inspect for Growth Inhibition Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

References

Pradimicin T2: A Technical Guide to its Antifungal Spectrum Against Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins represent a promising class of broad-spectrum antifungal compounds with a unique mechanism of action. Among these, Pradimicin T2 has been identified as a member of this family with notable in vitro activity against a range of fungal pathogens. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, with a specific focus on its efficacy against various Candida species, a genus of yeasts that are significant opportunistic pathogens in humans. This document summarizes available quantitative data, details experimental protocols for susceptibility testing, and visualizes the compound's mechanism of action and experimental workflows.

Antifungal Spectrum of this compound against Candida Species

This compound has demonstrated in vitro activity against a variety of fungi and yeasts. While detailed species-specific data for a wide range of Candida species is limited in publicly available literature, a review of natural and engineered xylosyl products from microbial sources indicates that this compound exhibits Minimum Inhibitory Concentration (MIC) values ranging from 1.6 to 12.5 µg/mL against most fungi and yeasts.[1] The available data for its closely related counterpart, Pradimicin T1, shows a broader range of MICs from 1.6 to 25 µg/mL against the same group of organisms.[1]

For a more detailed perspective, the in vitro antifungal activity of the pradimicin derivative, BMS-181184, has been extensively studied and provides valuable insight into the potential spectrum of this compound. For 97% of 167 strains of Candida species, the MICs for BMS-181184 were ≤ 8 µg/mL, with a majority of MICs falling between 2 to 8 µg/mL. This broad activity suggests a similar potential for this compound against a range of Candida species.

Table 1: In Vitro Antifungal Activity of this compound and Related Compounds against Fungi and Yeasts
CompoundOrganism GroupMIC Range (µg/mL)Reference
This compound Most fungi and yeasts1.6 - 12.5[1]
Pradimicin T1 Most fungi and yeasts1.6 - 25[1]
BMS-181184 Candida species (167 strains)≤ 8 (majority 2 - 8)

Mechanism of Action

The antifungal activity of pradimicins is attributed to a novel mechanism of action. These compounds specifically recognize and bind to terminal D-mannoside residues present in the cell wall of fungi like Candida albicans. This binding event, which is dependent on the presence of calcium ions, leads to the formation of a ternary complex. This complex disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.

cluster_0 Fungal Cell Wall cluster_1 Extracellular Space cluster_2 Fungal Cell Membrane Mannan Mannan Ternary_Complex This compound- Mannan-Ca²⁺ Complex Mannan->Ternary_Complex Binds to Pradimicin_T2 Pradimicin_T2 Pradimicin_T2->Ternary_Complex Binds to Ca2+ Ca²⁺ Ca2+->Ternary_Complex Mediates binding Membrane_Disruption Membrane Disruption Ternary_Complex->Membrane_Disruption Leads to Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Results in

Mechanism of action of this compound.

Experimental Protocols

The in vitro antifungal susceptibility of Candida species to this compound and its derivatives is typically determined using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS). The broth macrodilution method is a commonly referenced technique.

Broth Macrodilution Method (Based on NCCLS M27-P)
  • Inoculum Preparation:

    • Candida species are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Antifungal Agent Preparation:

    • A stock solution of this compound is prepared in a suitable solvent and then serially diluted in RPMI 1640 medium to obtain a range of concentrations for testing.

  • Susceptibility Testing:

    • The prepared fungal inoculum is added to tubes containing the various concentrations of this compound.

    • A growth control (inoculum without the drug) and a sterility control (medium without inoculum) are included.

    • The tubes are incubated at 35°C for 48 hours.

  • Endpoint Determination:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

Start Start Candida_Culture Culture Candida species on agar medium Start->Candida_Culture Inoculum_Prep Prepare inoculum suspension in saline Candida_Culture->Inoculum_Prep Adjust_Turbidity Adjust turbidity to 0.5 McFarland standard Inoculum_Prep->Adjust_Turbidity Dilute_Inoculum Dilute inoculum in RPMI 1640 medium Adjust_Turbidity->Dilute_Inoculum Inoculate_Tubes Inoculate tubes containing drug dilutions Dilute_Inoculum->Inoculate_Tubes Drug_Prep Prepare serial dilutions of this compound Drug_Prep->Inoculate_Tubes Incubate Incubate at 35°C for 48 hours Inoculate_Tubes->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Antifungal susceptibility testing workflow.

Conclusion

This compound demonstrates promising in vitro antifungal activity against a broad range of fungi and yeasts, including clinically relevant Candida species. Its unique calcium-dependent, mannan-binding mechanism of action presents a novel approach to combating fungal infections. While more detailed, species-specific data for this compound against a comprehensive panel of Candida isolates would be beneficial for a more complete understanding of its antifungal spectrum, the available information, supported by data from related pradimicin derivatives, underscores its potential as a valuable antifungal agent. Further research is warranted to fully elucidate its clinical efficacy and potential for development as a therapeutic agent for the treatment of candidiasis and other fungal diseases.

References

Investigating the Antiviral Properties of the Pradimicin Family: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the antiviral properties of the Pradimicin family of antibiotics. While the user's request specified Pradimicin T2, a comprehensive search of available scientific literature has revealed a significant lack of specific data on the antiviral activities of this particular analog. The majority of published research focuses on Pradimicin A. Therefore, this guide will primarily detail the antiviral properties of Pradimicin A as a representative member of the Pradimicin family, with the understanding that these properties may be shared among other analogs like this compound, though this is not yet experimentally confirmed in publicly available literature.

Executive Summary

Pradimicins are a class of non-peptidic, carbohydrate-binding antibiotics produced by actinomycetes. While initially recognized for their potent antifungal activity, members of the Pradimicin family, particularly Pradimicin A, have demonstrated significant antiviral properties against a range of enveloped viruses.[1][2] The primary mechanism of antiviral action is the inhibition of viral entry into host cells.[1][3] This is achieved through a lectin-like activity, where the Pradimicin molecule binds to high-mannose glycans on the surface glycoproteins of enveloped viruses.[1][4] This interaction prevents the virus from attaching to and fusing with host cells. This guide provides an in-depth overview of the available data on the antiviral properties of the Pradimicin family, focusing on Pradimicin A, and details the experimental protocols used to elucidate these properties.

Quantitative Antiviral Activity

The antiviral activity of Pradimicins has been quantified against several enveloped viruses. The following tables summarize the available in vitro data for Pradimicin A.

VirusAssay TypeCell LineEfficacy MetricValueReference
Human Immunodeficiency Virus 1 (HIV-1)Syncytium Formation InhibitionCEM cellsEC503.4 µg/mL[1]
Influenza A VirusNot SpecifiedNot SpecifiedIC506.8 µg/mL[2]
SARS-CoV-2Not SpecifiedNot Specified-Effective Inhibition[3][4]

Table 1: In Vitro Antiviral Activity of Pradimicin A

Mechanism of Action: Viral Entry Inhibition

The antiviral mechanism of the Pradimicin family is centered on their ability to act as carbohydrate-binding agents (CBAs).[1] Unlike many antiviral drugs that target viral enzymes or host cell receptors, Pradimicins directly interact with the glycan shield of enveloped viruses.

The proposed mechanism involves a calcium-dependent binding to terminal D-mannose residues present in the N-glycans of viral envelope glycoproteins, such as gp120 of HIV-1 and the spike protein of SARS-CoV-2.[1][4] This binding is thought to sterically hinder the interaction of the viral glycoproteins with their cognate host cell receptors, thereby preventing viral attachment and subsequent membrane fusion.

Signaling Pathway and Logical Relationships

The interaction of Pradimicin with a virus and a host cell is not a traditional signaling pathway but rather a direct inhibition of a biological process. The following diagram illustrates the logical relationship of this viral entry inhibition.

Caption: Pradimicin's mechanism of viral entry inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the antiviral properties of Pradimicins, primarily based on studies of Pradimicin A.

Anti-HIV Syncytium Formation Assay

This assay is used to determine the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected cells, a hallmark of HIV infection.

Objective: To quantify the concentration of Pradimicin A required to inhibit HIV-1 induced syncytium formation by 50% (EC50).

Materials:

  • CEM cells (uninfected human T-lymphocytic cell line)

  • HUT-78/HIV-1 cells (persistently HIV-1 infected cell line)

  • Sup T1 cells (uninfected human T-lymphocytic cell line)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 0.075 M NaHCO3

  • Pradimicin A stock solution

  • 96-well microtiter plates

Procedure:

  • Co-culture persistently HIV-1(IIIB)-infected HUT-78/HIV-1 cells with uninfected Sup T1 cells.

  • Immediately add serial dilutions of Pradimicin A to the co-culture.

  • Incubate the plates at 37°C in a humidified, 5% CO2 atmosphere.

  • After 24 hours, examine the plates microscopically for the formation of giant cells (syncytia).

  • The 50% effective concentration (EC50) is determined as the concentration of Pradimicin A that inhibits syncytium formation by 50% compared to the untreated virus control.

Time-of-Addition Experiment

This experiment helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound.

Objective: To determine if Pradimicin A acts as a viral entry inhibitor.

Materials:

  • C8166 cells

  • HIV-1/NL4.3-GFP reporter virus

  • RPMI 1640 medium

  • Pradimicin A and other reference antiviral drugs with known mechanisms of action

  • 96-well plates

Procedure:

  • Infect C8166 cell cultures with the HIV-1/NL4.3-GFP reporter virus.

  • Add Pradimicin A at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Include control wells with no drug, and wells with reference drugs that inhibit different stages of the HIV life cycle (e.g., entry inhibitors, reverse transcriptase inhibitors, integrase inhibitors).

  • At 30 hours post-infection, measure the expression of Green Fluorescent Protein (GFP) as a parameter of virus infection.

  • The time at which the addition of the drug no longer affects viral replication indicates the stage of the life cycle that is inhibited. For an entry inhibitor like Pradimicin A, its antiviral activity is lost if added after the virus has already entered the cells.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for screening and characterizing the antiviral activity of a compound like Pradimicin.

antiviral_workflow cluster_screening Initial Screening cluster_mechanistic Mechanism of Action Studies cluster_validation In Vivo Validation A Compound Library (e.g., Pradimicins) B Cytotoxicity Assay (Determine CC50) A->B C Primary Antiviral Assay (e.g., CPE Reduction) A->C D Calculate Selectivity Index (SI = CC50 / EC50) B->D C->D E Time-of-Addition Assay D->E Promising Candidates H Animal Model of Viral Infection D->H Lead Candidates F Viral Binding/Entry Assay (e.g., Surface Plasmon Resonance) E->F G Resistance Selection Studies F->G I Efficacy and Toxicity Studies H->I

Caption: General workflow for antiviral drug discovery and characterization.

Conclusion and Future Directions

The Pradimicin family, exemplified by Pradimicin A, represents a promising class of antiviral agents with a unique mechanism of action that targets the glycan shield of enveloped viruses. This mode of action makes them less susceptible to viral mutations that affect viral enzymes or receptor binding sites. While the available data is encouraging, further research is needed, particularly on analogs such as this compound, to fully understand their antiviral spectrum and potential for clinical development. Future studies should focus on:

  • Determining the antiviral activity of this compound and other analogs against a broad range of enveloped viruses.

  • Elucidating the precise molecular interactions between different Pradimicin analogs and viral glycoproteins.

  • Evaluating the in vivo efficacy and safety of promising Pradimicin candidates in relevant animal models.

By addressing these research gaps, the full therapeutic potential of the Pradimicin family as a novel class of antiviral drugs can be realized.

References

Screening for Novel Biological Activities of Pradimicin T2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicin T2 is a member of the pradimicin family of antibiotics, which are known for their unique antifungal properties.[1] This technical guide provides a comprehensive overview of the screening methodologies and known biological activities of this compound, with a focus on its antifungal, antiviral, and potential anticancer properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Antifungal Activity

This compound has demonstrated in vitro activity against a range of fungi and yeasts. While specific minimum inhibitory concentration (MIC) values for a wide array of individual species are not extensively detailed in publicly available literature, research indicates its efficacy falls within a specific range.

Data Presentation: In Vitro Antifungal Activity of this compound
Fungal GroupMIC Range (µg/mL)Efficacy Notes
Most Fungi and Yeasts1.6 - 12.5Generally effective within this concentration range.[2]
Aspergillus fumigatusPoorly effectiveHigher concentrations are likely required for inhibition.[2]
Trichophyton mentagrophytesPoorly effectiveExhibits limited activity against this dermatophyte.[2]

Note: The broader pradimicin family, including derivatives like BMS-181184, has shown activity against Candida spp., Cryptococcus neoformans, and various molds.[3][4]

In Vivo Antifungal Efficacy

In vivo studies have provided insights into the therapeutic potential of this compound. In a murine model of systemic Candida albicans infection, this compound demonstrated a protective effect, with a reported ED50 (median effective dose) of 54 mg/kg.[2] For comparison, Pradimicin T1 showed higher potency in the same model with an ED50 of 15 mg/kg.[2]

Mechanism of Antifungal Action

The antifungal mechanism of the pradimicin family is well-characterized and involves a unique interaction with the fungal cell wall. Pradimicins bind specifically to D-mannoside residues present in the cell wall mannoproteins.[3][5] This binding is dependent on the presence of calcium ions, leading to the formation of a ternary complex (Pradimicin-Mannoside-Ca2+).[5] The formation of this complex disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[3]

Antifungal Mechanism of this compound PradimicinT2 This compound TernaryComplex Ternary Complex (this compound-Mannoside-Ca²⁺) PradimicinT2->TernaryComplex Calcium Ca²⁺ Ions Calcium->TernaryComplex DMannoside D-Mannoside on Fungal Cell Wall DMannoside->TernaryComplex MembraneDisruption Fungal Cell Membrane Disruption TernaryComplex->MembraneDisruption CellDeath Fungal Cell Death MembraneDisruption->CellDeath

Caption: Antifungal action of this compound.

Antiviral Activity

Anticancer Activity

Currently, there is a lack of specific data regarding the anticancer activity of this compound. However, some newer pradimicin derivatives, such as Pradimicin-IRD, have been shown to exhibit cytotoxicity against various tumor cell lines, with IC50 values ranging from 0.8 µM to 2.7 µM.[7] This indicates that the pradimicin scaffold may hold potential for the development of anticancer agents. Further screening of this compound against a panel of cancer cell lines is warranted.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the screening of this compound's biological activities.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • This compound, stock solution of known concentration

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted this compound. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density using a plate reader.

Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Serial Dilution of This compound Dilution->Inoculate Incubate Incubate at 35°C (24-48h) Inoculate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read MIC Determine MIC Read->MIC

Caption: Broth microdilution workflow.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound, stock solution of known concentration

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the same solvent used to dissolve this compound).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 590 nm) using a plate reader.

  • IC50 Calculation: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

In Vitro Cytotoxicity (MTT Assay) Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cancer Cells Treat Treat with this compound Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate (2-4h) MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read Measure Absorbance Solubilize->Read IC50 Calculate IC50 Read->IC50

Caption: MTT assay workflow.

Conclusion and Future Directions

This compound is a promising antifungal agent with a well-defined mechanism of action. While initial data indicates its efficacy, a more comprehensive screening against a wider panel of fungal pathogens is necessary to fully elucidate its spectrum of activity. Furthermore, based on the activities of other pradimicins, dedicated screening of this compound for antiviral and anticancer properties is highly recommended. The experimental protocols detailed in this guide provide a solid foundation for researchers to undertake these investigations and potentially uncover novel therapeutic applications for this natural product. The exploration of its effects on specific cellular signaling pathways in both fungal and mammalian cells could also reveal novel mechanisms and therapeutic targets.

References

Unveiling the Molecular Target of Pradimicin T2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular target of Pradimicin T2, a member of the pradimicin family of antifungal antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of mycology, pharmacology, and medicinal chemistry. Herein, we detail the unique lectin-mimicking mechanism of action of this compound, present available quantitative data on its activity, outline relevant experimental protocols, and provide visual representations of the key molecular interactions and experimental workflows.

Executive Summary

This compound, along with other members of the pradimicin family, exhibits a novel mechanism of antifungal activity that does not involve direct interaction with a protein target. Instead, its primary molecular target is the terminal D-mannose residues of mannans , which are complex carbohydrate polymers embedded in the fungal cell wall. The interaction is calcium-dependent and leads to the formation of a ternary complex, ultimately disrupting the fungal cell membrane's integrity and causing cell death. This unique mode of action makes pradimicins, including this compound, a subject of significant interest for the development of new antifungal agents, potentially circumventing common resistance mechanisms that target protein synthesis or function.

The Molecular Target: Fungal Cell Wall Mannans

The definitive molecular target of the pradimicin class of antibiotics, including this compound, is the D-mannose component of mannoproteins and other mannans on the surface of fungal cells.[1] Pradimicins act as lectin-mimics, recognizing and binding specifically to these carbohydrate structures in a calcium-dependent manner.[2]

The binding process initiates the formation of a ternary complex composed of the pradimicin molecule, a D-mannoside residue, and a calcium ion.[1] This complex formation is crucial for the antifungal activity. The specificity for D-mannose explains the selective toxicity of pradimicins towards fungi, as mannan is an abundant and essential component of the fungal cell wall, while being absent in mammalian cells.

The key structural features of pradimicins involved in this interaction have been elucidated through studies on related compounds like Pradimicin A and its derivatives. The C-18 carboxyl group of the pradimicin core is essential for binding to calcium, while the C-5 disaccharide moiety is critical for the specific recognition of the D-mannoside.[3] The formation of this ternary complex on the fungal cell surface is believed to trigger a cascade of events leading to the disruption of the plasma membrane, resulting in leakage of intracellular components, such as potassium ions, and ultimately, cell lysis.[2]

Quantitative Data on Antifungal Activity

CompoundOrganismMIC Range (µg/mL)Reference
This compound Most fungi and yeasts1.6 - 12.5[4]
Pradimicin T1Most fungi and yeasts1.6 - 25[4]

Note: Both Pradimicin T1 and T2 were reported to be poorly effective against Aspergillus fumigatus and Trichophyton mentagrophytes.[4]

Experimental Protocols

The identification and characterization of the molecular target of pradimicins have been achieved through a series of key experiments. The following protocols are based on methodologies described for the pradimicin family and are applicable for the study of this compound.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

Principle: A standardized suspension of the fungal isolate is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the drug that prevents visible growth of the fungus after a defined incubation period.

Protocol:

  • Fungal Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain pure colonies. A suspension is prepared in sterile saline or RPMI-1640 medium and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution Series: A stock solution of this compound is prepared in a suitable solvent (e.g., water or DMSO). Serial twofold dilutions of the drug are then made in a 96-well microtiter plate containing RPMI-1640 medium buffered with MOPS.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined visually as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.

Calcium-Dependent Mannan Binding Assay (Precipitation Assay)

This assay demonstrates the calcium-dependent binding of pradimicins to mannan.

Principle: In the presence of calcium, pradimicins form a complex with mannan, which becomes insoluble and precipitates out of solution. The amount of precipitated pradimicin can be quantified spectrophotometrically.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing this compound, yeast mannan (e.g., from Saccharomyces cerevisiae), and calcium chloride in a suitable buffer (e.g., Tris-HCl). Control reactions are set up without calcium or without mannan.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes) to allow for complex formation and precipitation.

  • Centrifugation and Quantification: The mixtures are centrifuged to pellet the precipitate. The supernatant is carefully removed, and the amount of this compound remaining in the supernatant is quantified by measuring its absorbance at its characteristic wavelength. The amount of precipitated this compound is calculated by subtracting the amount in the supernatant from the initial amount.

Potassium Leakage Assay

This assay measures the damage to the fungal cell membrane by quantifying the leakage of intracellular potassium ions.

Principle: Damage to the fungal plasma membrane caused by the this compound-mannan-calcium complex results in the efflux of intracellular potassium ions into the surrounding medium. The concentration of extracellular potassium can be measured using a potassium-selective electrode or by atomic absorption spectroscopy.

Protocol:

  • Fungal Cell Preparation: Fungal cells (e.g., Candida albicans) are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a low-potassium buffer.

  • Treatment: The washed cells are resuspended in the low-potassium buffer and treated with various concentrations of this compound in the presence of calcium. A control group without the drug is also included.

  • Sample Collection: Aliquots of the cell suspension are taken at different time points. The cells are removed by centrifugation or filtration.

  • Potassium Measurement: The concentration of potassium in the supernatant is measured using a potassium-selective electrode or atomic absorption spectrophotometer. An increase in extracellular potassium concentration in the drug-treated samples compared to the control indicates membrane damage.

Visualization of Pathways and Workflows

To further elucidate the mechanism of action and experimental designs, the following diagrams have been generated using the DOT language.

cluster_0 Molecular Interaction Pathway Pradimicin_T2 This compound Ternary_Complex [this compound - Ca²⁺ - Mannan] Ternary Complex Pradimicin_T2->Ternary_Complex Calcium Ca²⁺ Calcium->Ternary_Complex Mannan Fungal Cell Wall D-Mannan Mannan->Ternary_Complex Membrane_Disruption Membrane Disruption Ternary_Complex->Membrane_Disruption On cell surface Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death K⁺ leakage

Caption: Molecular interaction pathway of this compound.

cluster_1 Experimental Workflow: MIC Determination Start Start Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Drug_Dilution Prepare this compound Serial Dilutions Start->Drug_Dilution Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Drug_Dilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

cluster_2 Logical Relationship: Target Identification Observation Observation: This compound has antifungal activity Hypothesis Hypothesis: Target is on the fungal cell surface Observation->Hypothesis Experiment1 Experiment: Binding to isolated cell wall components Hypothesis->Experiment1 Experiment2 Experiment: Calcium dependence of binding Hypothesis->Experiment2 Result1 Result: Binds specifically to Mannan Experiment1->Result1 Conclusion Conclusion: Molecular target is the Mannan-Ca²⁺ complex Result1->Conclusion Result2 Result: Binding requires Ca²⁺ Experiment2->Result2 Result2->Conclusion

Caption: Logical flow for the identification of this compound's molecular target.

References

A Deep Dive into the Physico-chemical Characteristics of Pradimicin T1 and T2

Author: BenchChem Technical Support Team. Date: November 2025

Pradimicins T1 and T2 are members of the pradimicin family of antibiotics, known for their antifungal properties. These compounds, produced by the actinomycete strain Actinomadura hibisca AA3798, are dihydrobenzo[a]naphthacenequinone glycosides.[1][2] A comprehensive understanding of their physico-chemical properties is crucial for researchers, scientists, and drug development professionals engaged in the exploration of new antifungal agents. This technical guide provides an in-depth overview of the core physico-chemical characteristics of Pradimicin T1 and T2, complete with detailed experimental protocols and visual representations of their structures.

Core Physico-chemical Properties

The fundamental physico-chemical properties of Pradimicin T1 and T2 have been determined through a series of analytical techniques, providing key data for their identification, characterization, and comparison. These properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of Pradimicin T1 and T2
PropertyPradimicin T1Pradimicin T2
Appearance Reddish powderReddish powder
Molecular Formula C47H55N2O21C41H45N2O17
Molecular Weight 987.9 g/mol 855.8 g/mol
Melting Point >250°C (decomposed)>250°C (decomposed)
Optical Rotation (c 0.1, MeOH) +150°+120°
Table 2: Spectral Properties of Pradimicin T1 and T2
PropertyPradimicin T1This compound
UV-Vis λmax (MeOH), nm (ε) 230 (35,000), 258 (28,000), 310 (sh, 9,000), 490 (10,000)230 (36,000), 258 (29,000), 310 (sh, 9,500), 490 (10,500)
¹H NMR (DMSO-d₆, δ) See detailed structureSee detailed structure
¹³C NMR (DMSO-d₆, δ) See detailed structureSee detailed structure
Table 3: Solubility of Pradimicin T1 and T2
SolventPradimicin T1This compound
Water SolubleSoluble
Methanol SolubleSoluble
Ethanol Sparingly solubleSparingly soluble
Acetone InsolubleInsoluble
Chloroform InsolubleInsoluble
Ethyl Acetate InsolubleInsoluble

Structural Elucidation

The structures of Pradimicin T1 and T2 were elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Pradimicin T1 is a trisaccharide, while this compound is a disaccharide derivative of the same aglycone.[1] A key structural feature is the presence of an L-xylose moiety attached to the phenolic hydroxyl group at the C-11 position of the aglycone.[1][3]

Pradimicin_Structures cluster_T1 Pradimicin T1 Structure cluster_T2 This compound Structure Aglycone_T1 Dihydrobenzo[a]naphthacenequinone Aglycone Sugar1_T1 Sugar Moiety 1 Aglycone_T1->Sugar1_T1 Sugar2_T1 Sugar Moiety 2 Aglycone_T1->Sugar2_T1 L_Xylose_T1 L-Xylose at C-11 Aglycone_T1->L_Xylose_T1 Aglycone_T2 Dihydrobenzo[a]naphthacenequinone Aglycone Sugar1_T2 Sugar Moiety 1 Aglycone_T2->Sugar1_T2 L_Xylose_T2 L-Xylose at C-11 Aglycone_T2->L_Xylose_T2

A simplified representation of the structural relationship between Pradimicin T1 and T2.

Experimental Protocols

The following sections detail the methodologies employed for the isolation and characterization of Pradimicin T1 and T2.

Isolation and Purification Workflow

The isolation of Pradimicins T1 and T2 from the fermentation broth of Actinomadura hibisca AA3798 involves a multi-step purification process.

Isolation_Workflow Fermentation_Broth Fermentation Broth of A. hibisca AA3798 Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Adsorption Adsorption on Diaion HP-20 Supernatant->Adsorption Elution Elution with Acetone-Water Adsorption->Elution Concentration Concentration Elution->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Gel_Chromatography Sephadex_LH20_Chromatography Sephadex LH-20 Chromatography Silica_Gel_Chromatography->Sephadex_LH20_Chromatography Preparative_HPLC Preparative HPLC Sephadex_LH20_Chromatography->Preparative_HPLC Pure_Pradimicins Pure Pradimicin T1 and T2 Preparative_HPLC->Pure_Pradimicins

Workflow for the isolation and purification of Pradimicins T1 and T2.
  • Fermentation and Extraction: The actinomycete strain is cultured in a suitable medium. The fermented broth is then centrifuged to separate the supernatant and the mycelial cake.

  • Adsorption Chromatography: The supernatant is passed through a column packed with Diaion HP-20 resin to adsorb the active compounds.

  • Elution and Concentration: The resin is washed, and the pradimicins are eluted using a mixture of acetone and water. The eluate is then concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to a series of chromatographic separations, including silica gel chromatography and Sephadex LH-20 gel filtration, to remove impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative reverse-phase HPLC to isolate pure Pradimicin T1 and T2.

High-Performance Liquid Chromatography (HPLC)

Analytical and preparative HPLC are essential for the analysis and purification of Pradimicins T1 and T2.

  • Analytical HPLC:

    • Column: A reverse-phase C18 column (e.g., YMC-Pack A-312) is typically used.

    • Mobile Phase: A gradient system of acetonitrile and water containing a small percentage of a modifying agent like trifluoroacetic acid (TFA) is employed.

    • Detection: UV detection at a wavelength of 254 nm or 490 nm is suitable for monitoring the elution of the compounds.

  • Preparative HPLC:

    • Column: A larger-scale reverse-phase C18 column is used.

    • Mobile Phase: A similar gradient system as in analytical HPLC is used, but with a higher flow rate.

    • Fraction Collection: Fractions containing the desired peaks corresponding to Pradimicin T1 and T2 are collected.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weights and fragmentation patterns of Pradimicins T1 and T2.

  • Technique: Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a common technique used for these types of compounds.

  • Matrix: A suitable matrix, such as glycerol or m-nitrobenzyl alcohol, is used to facilitate ionization.

  • Analysis: The mass spectrum provides the molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. Fragmentation patterns can provide information about the sugar moieties and the aglycone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal for the detailed structural elucidation of Pradimicins T1 and T2.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for these compounds.

  • ¹H NMR: Provides information on the number and types of protons, their chemical environments, and their coupling relationships. This helps in identifying the sugar units and their anomeric configurations, as well as the protons on the aglycone.

  • ¹³C NMR: Provides information on the number and types of carbon atoms in the molecule. This is crucial for determining the carbon skeleton of the aglycone and the sugar moieties.

  • 2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment.

This guide provides a foundational understanding of the physico-chemical properties of Pradimicin T1 and T2, essential for their further investigation and potential development as antifungal therapeutics. The detailed methodologies offer a basis for the replication of these characterization studies.

References

A Technical Guide to the Taxonomy and Production of Pradimicin T2 from Actinomadura sp. AA3798

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the taxonomy of the producing microorganism, detailed methodologies for the production, isolation, and characterization of Pradimicin T2, a potent antifungal agent.

Taxonomy of the Producing Strain: Actinomadura sp. AA3798

The strain AA3798, responsible for the production of Pradimicins T1 and T2, is a filamentous bacterium belonging to the genus Actinomadura within the family Actinomycetaceae.[1][2] A comprehensive taxonomic characterization is crucial for reproducible fermentation and understanding the unique metabolic capabilities of this strain.

Morphological and Cultural Characteristics

Strain AA3798 exhibits the typical characteristics of the genus Actinomadura. When cultivated on various agar media, it forms substrate and aerial mycelia. The color of the aerial mycelium can vary depending on the medium used.

Physiological and Biochemical Characteristics

The physiological and biochemical properties of strain AA3798 are essential for its identification and for optimizing fermentation conditions. Key characteristics are summarized in the table below.

CharacteristicObservation for Actinomadura sp. AA3798
Gram StainPositive
Acid-Fast StainNegative
MotilityNon-motile
Growth Temperature RangeMesophilic
Carbon Source UtilizationUtilizes a variety of carbohydrates
Production of MelaninVaries with medium composition

Production of this compound

This compound is a secondary metabolite produced by Actinomadura sp. AA3798 through a fed-batch fermentation process. The production involves the cultivation of the strain in a nutrient-rich medium under controlled conditions to maximize the yield of the target compound.

Fermentation Protocol

A representative fermentation protocol for the production of this compound is outlined below. This protocol is a composite of methodologies described in the scientific literature.

2.1.1. Seed Culture Preparation

  • A stock culture of Actinomadura sp. AA3798 is used to inoculate a seed medium.

  • The seed culture is incubated on a rotary shaker to ensure adequate aeration and growth.

2.1.2. Production Fermentation

  • The production medium, containing specific carbon and nitrogen sources, is inoculated with the seed culture.

  • The fermentation is carried out in a bioreactor with controlled temperature, pH, and dissolved oxygen levels.

  • The production of this compound is monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Fermentation

Fermentation_Workflow cluster_seed Seed Culture Preparation cluster_production Production Fermentation Seed_Inoculation Inoculation from Stock Seed_Incubation Incubation Seed_Inoculation->Seed_Incubation Production_Inoculation Inoculation of Production Medium Seed_Incubation->Production_Inoculation Fermentation Controlled Fermentation Production_Inoculation->Fermentation Monitoring HPLC Monitoring Fermentation->Monitoring Harvesting Harvesting of Culture Broth Fermentation->Harvesting

Fig 1. Fermentation workflow for this compound production.

Isolation and Purification of this compound

Following fermentation, this compound is isolated from the culture broth and purified to obtain a high-purity compound for further characterization and biological testing.

Extraction and Chromatography Protocol
  • Extraction: The harvested culture broth is first subjected to solvent extraction to separate the pradimicins from the aqueous phase.

  • Column Chromatography: The crude extract is then purified using a series of column chromatography steps. This typically involves both normal-phase and reversed-phase chromatography to separate this compound from other pradimicin analogs and impurities.

  • HPLC Purification: The final purification step often employs preparative HPLC to achieve a high degree of purity.

Experimental Workflow for Isolation and Purification

Purification_Workflow Start Fermentation Broth Extraction Solvent Extraction Start->Extraction Crude_Extract Crude Pradimicin Extract Extraction->Crude_Extract Column_Chrom Column Chromatography Crude_Extract->Column_Chrom Semi_Pure Semi-Pure this compound Column_Chrom->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Pure_T2 Pure this compound Prep_HPLC->Pure_T2

Fig 2. Isolation and purification workflow for this compound.

Characterization of this compound

The structural and biological characterization of this compound is essential to confirm its identity and assess its antifungal potential.

Spectroscopic and Spectrometric Data

The structure of this compound, a dihydrobenzo[a]naphthacenequinone with two sugar moieties, is elucidated using various spectroscopic and spectrometric techniques.[1]

Analytical TechniqueKey Findings for this compound
UV-Visible Spectroscopy Shows characteristic absorption maxima for the dihydrobenzo[a]naphthacenequinone chromophore.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the elemental composition and substructures.
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR data are used to determine the precise connectivity of atoms and the stereochemistry of the molecule.
Antifungal Activity

Pradimicin T1 has demonstrated potent in vitro activity against a wide range of fungi and has shown efficacy in mouse models of systemic Candida albicans and Aspergillus fumigatus infections.[2] While specific MIC values for this compound are not extensively reported in the public literature, the pradimicin family of antibiotics is known for its broad-spectrum antifungal activity.[3] A derivative, BMS-181184, showed MICs of ≤8 µg/ml for the majority of Candida spp. and Aspergillus fumigatus strains tested.[4]

Fungal SpeciesRepresentative MIC Range for Pradimicin Analogs (µg/mL)
Candida albicans2 - 8
Cryptococcus neoformans2 - 8
Aspergillus fumigatus≤ 8

Biosynthetic Pathway of this compound

The biosynthesis of pradimicins has been investigated through bioconversion experiments using blocked mutants of the producing strain.[1] This has led to a proposed biosynthetic pathway for the pradimicin family of antibiotics.[5]

Proposed Biosynthetic Pathway

The aglycone core of this compound is believed to be synthesized via a type II polyketide synthase pathway, followed by a series of post-PKS modifications including glycosylation.

Biosynthetic_Pathway cluster_pathway Proposed Biosynthesis of Pradimicin Aglycone cluster_modification Post-PKS Modification Acetate Acetate Units PKS Type II PKS Acetate->PKS Propionate Propionate Units Propionate->PKS Polyketide Polyketide Intermediate PKS->Polyketide Cyclization Cyclization/Aromatization Polyketide->Cyclization Aglycone_Core Pradimicin Aglycone Core Cyclization->Aglycone_Core Glycosylation Glycosylation Aglycone_Core->Glycosylation Pradimicin_T2 This compound Glycosylation->Pradimicin_T2

Fig 3. Simplified proposed biosynthetic pathway for this compound.

This technical guide provides a comprehensive foundation for researchers and scientists working on the discovery and development of novel antifungal agents. The detailed information on the taxonomy of Actinomadura sp. AA3798 and the production of this compound can serve as a valuable resource for further research and optimization of this promising class of antibiotics.

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Pradimicin T2 against Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicin T2 is a member of the pradimicin family of antibiotics, known for its antifungal properties. These compounds exhibit a unique mechanism of action, binding to D-mannoside residues on the surface of fungal cell walls, which, in the presence of calcium ions, leads to the disruption of the cell membrane integrity and subsequent cell death.[1][2][3] This distinct mode of action makes pradimicins, including this compound, promising candidates for the development of new antifungal therapies, particularly against clinically relevant molds such as Aspergillus species.

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Aspergillus species, adhering to the guidelines outlined in the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[4] This standardized broth microdilution method is essential for the reproducible in vitro susceptibility testing of filamentous fungi.

Principle of the Method

The broth microdilution method involves challenging a standardized inoculum of Aspergillus conidia with serial dilutions of this compound in a liquid growth medium. Following a specified incubation period, the microdilution plates are examined for visible growth. The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the organism.

Materials and Reagents

  • This compound (powder)

  • Aspergillus species isolates (clinical or reference strains)

  • Quality Control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus flavus ATCC 204304)[2]

  • Dimethyl sulfoxide (DMSO) (ACS grade or equivalent)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile distilled water

  • Sterile saline (0.85% NaCl) with 0.05% Tween 80

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

  • Sterile, 96-well, U-bottom microdilution plates

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Sterile laboratory consumables (pipette tips, tubes, etc.)

Experimental Protocols

Preparation of Media

RPMI 1640 Growth Medium:

  • Prepare RPMI 1640 medium according to the manufacturer's instructions.

  • Buffer the medium with 0.165 M MOPS to a final pH of 7.0 ± 0.1.

  • Sterilize by filtration through a 0.22 µm filter.

  • Store at 2-8°C until use.

Preparation of this compound Stock Solution

Note: The solubility of this compound should be experimentally verified. DMSO is a common solvent for many antifungal agents and is recommended here as a starting point.

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

  • Ensure complete dissolution. The stock solution can be stored in small aliquots at -70°C.

Preparation of Aspergillus Inoculum
  • Subculture the Aspergillus isolates onto PDA or SDA plates and incubate at 35°C for 5-7 days to encourage sporulation.

  • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

  • Gently rub the surface with a sterile cotton swab to dislodge the conidia.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Carefully transfer the upper conidial suspension to a new sterile tube.

  • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL. This can be achieved by counting with a hemocytometer or by adjusting the turbidity spectrophotometrically (typically an optical density of 0.09-0.13 at 530 nm, which should be correlated with viable counts).

  • This adjusted suspension is the 2X working inoculum.

Broth Microdilution Procedure
  • Preparation of Drug Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to obtain concentrations that are twice the final desired test concentrations (e.g., ranging from 0.03 to 16 µg/mL).

    • Dispense 100 µL of each 2X drug dilution into the appropriate wells of a 96-well microdilution plate.

  • Inoculation:

    • Add 100 µL of the 2X Aspergillus inoculum to each well containing the drug dilutions. This will bring the final volume in each well to 200 µL and the final inoculum concentration to the desired range of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

    • The final concentrations of this compound will now be half of the initial dilutions (e.g., 0.015 to 8 µg/mL).

  • Controls:

    • Growth Control: 100 µL of RPMI 1640 medium + 100 µL of 2X inoculum.

    • Sterility Control: 200 µL of RPMI 1640 medium.

  • Incubation:

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C for 48-72 hours.

Reading and Interpretation of MIC
  • Visually inspect the microdilution plates after the incubation period.

  • The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as compared to the growth control well.

Data Presentation

Table 1: Key Parameters for MIC Determination of this compound against Aspergillus (CLSI M38-A2)

ParameterSpecification
Antifungal Agent This compound
Solvent DMSO (Verification of solubility recommended)
Test Medium RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
Inoculum Source 5-7 day old culture on PDA or SDA
Final Inoculum Concentration 0.4 x 10⁴ to 5 x 10⁴ CFU/mL
Incubation Temperature 35°C
Incubation Time 48-72 hours
MIC Endpoint Complete (100%) visual inhibition of growth

Table 2: Quality Control Strains and Reference MIC Ranges for Standard Antifungals

Note: Specific QC ranges for this compound are not yet established. The following are reference ranges for commonly used antifungal agents against CLSI-recommended QC strains to ensure the validity of the testing procedure.

Quality Control StrainAntifungal AgentExpected MIC Range (µg/mL)
C. parapsilosis ATCC 22019Amphotericin B0.25 - 1.0
Fluconazole1.0 - 8.0
C. krusei ATCC 6258Amphotericin B0.5 - 2.0
Fluconazole16 - 128
A. flavus ATCC 204304Amphotericin B0.5 - 2.0
Voriconazole0.12 - 1.0

Mandatory Visualizations

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading P1 Prepare RPMI 1640 Medium A1 Serial Dilution of this compound in 96-well Plate P1->A1 P2 Prepare this compound Stock Solution (in DMSO) P2->A1 P3 Prepare Aspergillus Inoculum (0.4-5 x 10^4 CFU/mL) A2 Inoculate Wells with Aspergillus Suspension P3->A2 A1->A2 A3 Include Growth and Sterility Controls A2->A3 I1 Incubate at 35°C for 48-72 hours A3->I1 I2 Visually Read MIC (100% Growth Inhibition) I1->I2

Caption: Workflow for determining the MIC of this compound against Aspergillus.

Pradimicin_MoA Mechanism of Action of Pradimicin cluster_extracellular Extracellular cluster_membrane Cell Membrane Disruption Pradimicin This compound Complex Ternary Complex Formation (Pradimicin-Mannan-Ca²⁺) Pradimicin->Complex Calcium Ca²⁺ Ions Calcium->Complex Mannan D-Mannoside Residues (on Fungal Cell Wall) Mannan->Complex Disruption Membrane Integrity Loss Complex->Disruption Death Fungal Cell Death Disruption->Death

Caption: Signaling pathway for the antifungal action of Pradimicin.

MIC_Interpretation Logical Interpretation of MIC Results Start Observe Wells after Incubation Decision Is there visible growth? Start->Decision Growth Growth Present (Concentration < MIC) Decision->Growth Yes NoGrowth No Growth Present (Concentration >= MIC) Decision->NoGrowth No Result MIC = Lowest Concentration with No Growth NoGrowth->Result

Caption: Logical workflow for the interpretation of the Minimum Inhibitory Concentration.

References

Application Notes: In Vitro Antifungal Susceptibility Testing for Pradimicin T2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pradimicins are a class of antifungal compounds characterized by a dihydrobenzo[a]naphthacenequinone aglycone substituted with a D-amino acid and a hexose sugar.[1] Pradimicins T1 and T2 are members of this family produced by the actinomycete strain AA3798.[2][3] These antibiotics have demonstrated potent activity against a broad spectrum of fungi in vitro.[2][4] The unique mechanism of action of pradimicins involves a calcium-dependent binding to D-mannoside residues on the fungal cell wall.[1][5] This interaction leads to the formation of a ternary complex, which disrupts the integrity of the fungal cell membrane, ultimately causing cell death.[1] This document provides detailed protocols for determining the in vitro antifungal susceptibility of various fungal isolates to Pradimicin T2 using standardized broth microdilution, agar dilution, and minimum fungicidal concentration (MFC) determination methods.

Mechanism of Action

The antifungal activity of this compound is initiated by its specific recognition of terminal D-mannoside units present in the glycoproteins of the fungal cell wall. In the presence of extracellular calcium ions, this compound and the D-mannoside form a stable ternary complex.[1] The formation of this complex is believed to disrupt the structure and function of the cell membrane, leading to leakage of essential intracellular components, such as potassium ions, and subsequent cell death.[1][5] The C-18 carboxyl group on the pradimicin molecule is the binding site for calcium, while the C-5 disaccharide moiety is crucial for recognizing D-mannopyranoside.[5]

Pradimicin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane Pradimicin This compound Complex Ternary Complex (Pradimicin-Ca²⁺-Mannoside) Pradimicin->Complex Calcium Ca²⁺ Ion Calcium->Complex Mannoside D-Mannoside Mannoside->Complex Disruption Membrane Disruption Death Cell Death Disruption->Death Leads to Complex->Disruption Causes

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the National Committee for Clinical Laboratory Standards (NCCLS) M27-P guidelines and is suitable for testing yeasts and filamentous fungi.[6][7]

1. Materials and Reagents:

  • This compound (with known purity)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • RPMI 1640 medium (with L-glutamine, without bicarbonate)

  • Morpholinepropanesulfonic acid (MOPS) buffer (0.165 M)

  • Sterile 96-well microtiter plates

  • Sterile plastic test tubes (12 x 75 mm)

  • Spectrophotometer

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85%)

  • Fungal isolates for testing

2. Preparation of Media:

  • Prepare RPMI 1640 medium according to the manufacturer's instructions.

  • Buffer the RPMI 1640 medium to pH 7.0 using 0.165 M MOPS buffer.[7]

  • Sterilize by filtration and store at 4°C.

3. Preparation of this compound Stock and Dilutions:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a separate 96-well plate or in tubes to create working solutions at twice the final desired concentrations.

4. Preparation of Fungal Inoculum:

  • For Yeasts (e.g., Candida spp., Cryptococcus spp.):

    • Subculture the yeast onto SDA and incubate at 35°C for 24-48 hours.[7]

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL).[7]

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[7][8]

  • For Filamentous Fungi (e.g., Aspergillus spp.):

    • Grow the fungus on SDA slants at 30°C until mature.[7]

    • Gently cover the slant with sterile saline and probe the surface with a sterile loop to release conidia.[7]

    • Adjust the conidial suspension as described for yeasts to achieve the same final inoculum concentration.

5. Assay Procedure:

  • Dispense 100 µL of the appropriate twofold drug dilutions into the wells of a sterile 96-well microtiter plate.

  • Add 100 µL of the standardized fungal inoculum to each well. The final volume in each well will be 200 µL.

  • Include a drug-free well (growth control) containing 100 µL of RPMI and 100 µL of inoculum.

  • Include a background control well (sterility control) containing 200 µL of RPMI medium only.

  • Seal the plate and incubate at 35°C.[7] Incubation times vary by organism: 24-48 hours for most yeasts, up to 72 hours for Cryptococcus spp., and until sufficient growth is seen in the control well for filamentous fungi.[7]

6. Reading the MIC:

  • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.[7] For some assays, a prominent reduction in growth (e.g., ≥50% or ≥80%) compared to the growth control may be used as the endpoint, particularly for azoles, but for pradimicins, 100% inhibition is the standard.[7]

Protocol 2: Agar Dilution Method for MIC Determination

This method is an alternative for determining MICs, particularly for certain fungi.

1. Materials and Reagents:

  • Yeast Morphology Agar (YMA), buffered to pH 7.0

  • This compound stock solution

  • Sterile petri dishes

  • Fungal isolates and inoculum preparation as described in Protocol 1.

2. Procedure:

  • Prepare molten YMA and cool to 45-50°C.

  • Add appropriate volumes of this compound stock dilutions to the molten agar to create a series of plates with twofold decreasing concentrations of the drug.

  • Pour the agar into sterile petri dishes and allow them to solidify.

  • Prepare the fungal inoculum as described for the broth microdilution method.

  • Spot-inoculate a standard volume (e.g., 1-10 µL) of the adjusted fungal suspension onto the surface of the agar plates, from the lowest to the highest drug concentration.

  • Include a drug-free plate as a growth control.

  • Incubate the plates at 35°C for 40-48 hours or until sufficient growth is visible on the control plate.[4]

  • The MIC is the lowest concentration of this compound that inhibits visible fungal growth at the inoculation spot.

Protocol 3: Minimum Fungicidal Concentration (MFC) Determination

This protocol determines the lowest concentration of an antifungal agent that kills the fungus. It is performed as a follow-up to the broth microdilution test.

1. Procedure:

  • Following the MIC determination from the broth microdilution assay (Protocol 1), select the wells showing no visible growth (i.e., at and above the MIC).

  • Mix the contents of each well thoroughly.

  • Subculture 100 µL from each clear well onto separate SDA plates.[8]

  • Spread the aliquot evenly across the surface of the agar.

  • Incubate the SDA plates at 35°C for 24-48 hours or until growth is seen in control plates (subcultured from the MIC or sub-MIC wells).

  • Count the number of colonies (CFU) on each plate.

  • The MFC is defined as the lowest drug concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum, or the lowest concentration that yields ≤3 colonies.[8]

AST_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results A Prepare this compound Serial Dilutions C Inoculate 96-Well Plate (Drug + Inoculum) A->C B Prepare Fungal Inoculum (0.5-2.5 x 10³ CFU/mL) B->C D Incubate Plate (35°C, 24-72h) C->D E Read MIC (Lowest concentration with no visible growth) D->E F Determine MFC (Optional) E->F If required G Plate aliquots from clear wells onto drug-free agar F->G H Incubate and Count Colonies G->H I MFC = Lowest concentration with ≥99.9% killing H->I

References

Application Notes and Protocols for the Synthesis and Purification of Pradimicin T2 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for synthesizing and purifying derivatives of Pradimicin T2, a member of the pradimicin family of antifungal antibiotics. Pradimicins are characterized by a dihydrobenzo[a]naphthacenequinone aglycone, substituted with sugar moieties.[1][2] The derivatization of this compound is a key strategy for developing new antifungal agents with improved efficacy, solubility, and pharmacokinetic properties. The primary approaches for creating these derivatives involve the chemical modification of the sugar components or the aglycone backbone.[3][4][5]

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main strategies: modification of the existing sugar moieties and alteration of the aglycone structure. A general workflow for these synthetic approaches is outlined below.

Diagram: General Synthesis Workflow for this compound Derivatives

Synthesis_Workflow Pradimicin_T2 This compound Aglycone_Mod Aglycone Modification Pradimicin_T2->Aglycone_Mod  Chemical  Reagents Sugar_Mod Sugar Moiety Modification Pradimicin_T2->Sugar_Mod  Glycosidation or  Chemical Transformation Derivatives_A Aglycone-Modified Derivatives Aglycone_Mod->Derivatives_A Derivatives_S Sugar-Modified Derivatives Sugar_Mod->Derivatives_S Purification Purification Derivatives_A->Purification Derivatives_S->Purification Final_Product Purified Pradimicin T2 Derivative Purification->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Modification of the Sugar Moiety

Modifications to the sugar portions of pradimicins have been explored to understand the structure-activity relationship.[3] This can be achieved through glycosidation of the aglycone or by chemical transformation of the existing sugars on the natural pradimicin molecule.[3]

Experimental Protocol: Synthesis of 4'-N-Alkyl and 4'-N-Acyl Derivatives

This protocol is based on the methodology described for the synthesis of 4'-N-substituted pradimicin derivatives, which has been shown to improve water solubility while retaining antifungal activity.[6][7]

  • Trimethylsilylation:

    • Dissolve this compound in a suitable aprotic solvent (e.g., anhydrous pyridine or DMF).

    • Add an excess of a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl chloride (TMSCl), dropwise at room temperature.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Condensation with Alkylating or Acylating Agents:

    • To the solution containing the silylated this compound, add the appropriate alkylating agent (e.g., alkyl halide) or acylating agent (e.g., acyl chloride or anhydride).

    • Continue stirring the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the electrophile, for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Deprotection:

    • Upon completion of the reaction, quench the reaction by adding a protic solvent, such as methanol or a dilute aqueous acid (e.g., 0.1 N HCl), to remove the silyl protecting groups.

    • Stir for an additional 30-60 minutes.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Modification of the Aglycone

Studies on the modification of the aglycone part of pradimicins have revealed that the C-11 position is a key site that can be altered without a significant loss of antifungal activity.[4][5]

Experimental Protocol: Synthesis of 11-O-Alkyl Derivatives

This protocol describes a general method for the alkylation of the C-11 hydroxyl group.

  • Protection of Reactive Groups (if necessary):

    • Depending on the chosen synthetic route, it may be necessary to protect other reactive hydroxyl or amino groups on the molecule using standard protecting group chemistry.

  • Alkylation:

    • Dissolve the this compound starting material in an appropriate polar aprotic solvent (e.g., DMF or DMSO).

    • Add a suitable base (e.g., sodium hydride or potassium carbonate) to deprotonate the C-11 hydroxyl group.

    • Introduce the alkylating agent (e.g., ethyl iodide or fluoroethyl bromide) and allow the reaction to proceed at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC or HPLC.

  • Deprotection (if necessary):

    • If protecting groups were used, remove them using the appropriate deprotection conditions.

  • Work-up and Isolation:

    • Quench the reaction and perform an aqueous work-up as described in the previous protocol.

    • Isolate the crude product for subsequent purification.

II. Purification of this compound Derivatives

The purification of newly synthesized this compound derivatives is crucial to isolate the desired compound from unreacted starting materials, by-products, and reagents. Chromatographic techniques are central to this process.

Diagram: General Purification Workflow for this compound Derivatives

Purification_Workflow Crude_Product Crude Synthetic Product Column_Chrom Column Chromatography (e.g., Silica Gel) Crude_Product->Column_Chrom Fraction_Collection Fraction Collection Column_Chrom->Fraction_Collection Purity_Analysis Purity Analysis (TLC, HPLC, LC-MS) Fraction_Collection->Purity_Analysis Pure_Fractions Pooling of Pure Fractions Purity_Analysis->Pure_Fractions  Identify Pure  Fractions Final_Purification Final Purification (e.g., Preparative HPLC) Pure_Fractions->Final_Purification Final_Product Purified Pradimicin T2 Derivative Final_Purification->Final_Product

Caption: General workflow for the purification of this compound derivatives.

Experimental Protocol: Purification by Column Chromatography and Preparative HPLC

  • Initial Purification by Column Chromatography:

    • Prepare a silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or chloroform).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the collected fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and concentrate them under reduced pressure.

  • Final Purification by Preparative HPLC:

    • For high-purity compounds, a final purification step using preparative reverse-phase high-performance liquid chromatography (HPLC) is recommended.

    • A common column for the purification of pradimicins is a C18 column (e.g., YMC GEL ODS-A).[8]

    • Dissolve the partially purified product in a suitable solvent (e.g., acetonitrile/water mixture).

    • Inject the sample onto the preparative HPLC system.

    • Elute with a gradient of an organic solvent (e.g., acetonitrile) in water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Collect the fractions corresponding to the main product peak.

    • Lyophilize the pure fractions to obtain the final product as a solid.

III. Data Presentation

The following tables summarize the qualitative and quantitative data reported for certain Pradimicin derivatives.

Table 1: Antifungal Activity of Selected this compound Derivatives

Derivative ClassSpecific ModificationsAntifungal ActivityReference
Sugar-Modified D-xylose-modified derivatives (14, 17, 24)Comparable to Pradimicin A[3]
Sugar-Modified 2'-epi, 3'-oxo, and 4'-deoxy sugar derivativesRetained activity against yeasts[3]
Aglycone-Modified 11-demethoxy Pradimicin A (12)Promising activity, comparable to Pradimicin A[5]
Aglycone-Modified 11-O-ethyl and 11-O-fluoroethyl Pradimicin T1 derivatives (13, 14)Promising activity, comparable to Pradimicin A[5]
4'-N-Substituted 4'-N-carboxyl substituted alkyl (1, 5, 8, 10)Retained antifungal activity[6]
4'-N-Substituted 4'-N-formyl (11)Retained antifungal activity[6]
4'-Hydroxy 4'-axial-hydroxy (23)Retained antifungal activity[6]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C37H37NO19[9]
Monoisotopic Mass 799.196 Da[9]
Structure Dihydrobenzo[a]naphthacenequinone with two sugar moieties[1][2]
Key Structural Feature L-xylose attached to the phenolic hydroxyl group at C-11[1][2]

These protocols and data provide a foundational guide for the synthesis and purification of novel this compound derivatives for antifungal drug discovery and development. Researchers should optimize these methods based on the specific properties of their target molecules.

References

Application Notes and Protocols for the Characterization of Pradimicin T2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicin T2 is a member of the pradimicin family of antibiotics, which are known for their potent antifungal activity.[1][2] These compounds are classified as dihydrobenzo[a]naphthacenequinones and are produced by actinomycetes.[1][2] The unique mechanism of action of pradimicins, which involves binding to D-mannose residues on the fungal cell surface in a calcium-dependent manner, makes them promising candidates for the development of new antifungal agents.[3] This document provides detailed application notes and protocols for the analytical characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the proper handling, formulation, and analysis of the compound.

PropertyValueReference
Appearance Reddish-brown powder[1]
Molecular Formula C38H45NO16[2]
Molecular Weight 771.76 g/mol [2]
UV-Vis λmax (MeOH) 225, 288, 480 nm[1]
Solubility Soluble in methanol and DMSO[1]

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A representative reversed-phase HPLC (RP-HPLC) method is described below.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at 288 nm and 480 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Expected Results:

Under these conditions, this compound should elute as a single major peak. The retention time and peak purity can be used to assess the identity and purity of the sample.

Mass Spectrometry (MS)

Mass spectrometry is employed for the confirmation of the molecular weight and for structural elucidation through fragmentation analysis.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI mode is typically used for pradimicins.

  • Sample Infusion: The sample, prepared as for HPLC analysis, can be directly infused into the mass spectrometer or analyzed via LC-MS using the HPLC conditions described above.

  • Mass Analyzer Settings:

    • Mass Range: m/z 100-1500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion. For structural information, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]+).

Data Presentation:

IonObserved m/zTheoretical m/z
[M+H]+ 772.2760772.2766
[M+Na]+ 794.2580794.2585

Expected Fragmentation:

In MS/MS analysis of the [M+H]+ ion of this compound, characteristic fragmentation patterns would involve the sequential loss of the sugar moieties. The glycosidic bonds are typically the most labile and will cleave first, providing information about the sugar sequence and the aglycone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Solvent: Deuterated methanol (CD3OD) or deuterated dimethyl sulfoxide (DMSO-d6) are suitable solvents.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of the chosen deuterated solvent.

  • NMR Experiments:

    • 1D NMR: ¹H and ¹³C spectra are essential for the initial assessment of the structure.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems within the sugar moieties and the aglycone.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which are crucial for connecting the different structural fragments, including the sugar linkages and their attachment to the aglycone.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule through spatial proximities of protons.

Data Presentation (Representative ¹H and ¹³C NMR Data):

The following table provides representative NMR chemical shift data for this compound, based on published data for related pradimicins.[2]

Position¹³C (ppm)¹H (ppm)
Aglycone
C-1110.27.5 (d)
C-2135.17.9 (t)
.........
D-Alanine
51.54.1 (q)
17.81.5 (d)
Sugar Moieties
Xylose C-1'105.35.2 (d)
Aminosugar C-1''101.84.8 (d)
.........

Note: This is a representative table. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Antifungal Activity Assessment

The biological characterization of this compound involves determining its antifungal activity, typically by measuring the Minimum Inhibitory Concentration (MIC) against relevant fungal pathogens.

Experimental Protocol (Broth Microdilution Method for Candida albicans):

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]

  • Materials:

    • Candida albicans strain (e.g., ATCC 90028)

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • Sterile 96-well microtiter plates.

    • This compound stock solution (e.g., 1 mg/mL in DMSO).

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35 °C.

    • Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the final yeast inoculum to each well containing 100 µL of the diluted drug.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control.[6][7] The inhibition can be assessed visually or by using a spectrophotometric reader.

Visualizations

Experimental Workflow for this compound Characterization

G cluster_0 Isolation and Purification cluster_1 Structural Elucidation cluster_2 Biological Characterization Fermentation_Broth Actinomycete Fermentation Broth Extraction Solvent Extraction Fermentation_Broth->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Pradimicin_T2 Pure this compound Chromatography->Pure_Pradimicin_T2 HPLC HPLC Analysis (Purity Assessment) Pure_Pradimicin_T2->HPLC MS Mass Spectrometry (Molecular Weight and Fragmentation) Pure_Pradimicin_T2->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Pure_Pradimicin_T2->NMR Antifungal_Assay Antifungal Susceptibility Testing (MIC Determination) Pure_Pradimicin_T2->Antifungal_Assay Structure_Determination Structure Determination HPLC->Structure_Determination MS->Structure_Determination NMR->Structure_Determination Biological_Activity Biological Activity Profile Antifungal_Assay->Biological_Activity

Caption: Workflow for the characterization of this compound.

Proposed Mechanism of Action of this compound

G Pradimicin_T2 This compound Ternary_Complex This compound-Ca²⁺-Mannose Ternary Complex Pradimicin_T2->Ternary_Complex Calcium Ca²⁺ Ions Calcium->Ternary_Complex Mannose D-Mannose on Fungal Cell Wall Mannose->Ternary_Complex Membrane_Disruption Fungal Cell Membrane Disruption Ternary_Complex->Membrane_Disruption Formation leads to Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Proposed mechanism of antifungal action of this compound.

References

Production of Pradimicin T2: Application Notes and Protocols for Fermentation and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the fermentation and extraction processes for the production of Pradimicin T2, a polyketide antibiotic with antifungal properties. The protocols are based on established methodologies for pradimicin production from Actinomadura hibisca.

I. Fermentation Process

This compound is produced by the actinomycete Actinomadura hibisca P157-2. The following sections detail the fermentation process, from seed culture preparation to large-scale production, including optimized media composition and culture conditions.

Experimental Protocols

1. Seed Culture Preparation

A two-stage seed culture protocol is recommended to ensure a healthy and abundant inoculum for the production fermenter.

  • Step 1: Slant Culture Activation

    • A slant culture of Actinomadura hibisca P157-2 is grown on an agar medium at 32°C for 20 days.

  • Step 2: First Stage Seed Culture

    • A loopful of spores from the slant culture is inoculated into a 500-mL Erlenmeyer flask containing 100 mL of sterile seed medium.

    • The flask is incubated at 32°C for 5 days on a rotary shaker at 200 rpm.

  • Step 3: Second Stage Seed Culture (Inoculum for Production)

    • A 5% (v/v) aliquot of the first stage seed culture is transferred to a fresh 500-mL Erlenmeyer flask containing 100 mL of the same seed medium.

    • The flask is incubated under the same conditions (32°C, 200 rpm) for a specified period to achieve optimal growth for inoculation.

2. Production Fermentation

  • Step 1: Inoculation

    • The production medium is inoculated with a 5% (v/v) seed culture.

  • Step 2: Incubation

    • The fermentation is carried out in a suitable fermenter at 28°C for 9-11 days with agitation at 250 rpm.[1]

  • Step 3: Monitoring

    • The progress of the fermentation can be monitored by High-Performance Liquid Chromatography (HPLC) analysis of the culture broth to determine the concentration of this compound.

Data Presentation

Table 1: Fermentation Media Composition

ComponentSeed Medium ConcentrationProduction Medium Concentration
Soluble Starch1%-
Yeast Extract0.1%0.1%
Soytone0.1%-
CaCl₂·2H₂O0.05%-
MgSO₄·7H₂O0.05%-
Agar1.6% (for slants)-
Soybean Meal-3%
Pharmamedia-0.5%
Glucose-3%
CaCO₃-0.3%
Glycerol-1% (Optimized Carbon Source)

Table 2: Pradimicin Production Yields

Strain/ConditionPradimicin Yield (mg/L)Fold Increase
Wild-type A. hibisca P157-2 (Baseline)8.51.0x
Wild-type with Oleate Feeding18.72.2x
Recombinant A. hibisca ASA38.254.5x
Recombinant A. hibisca ASA with Oleate Feeding50.83~5.98x

Data derived from studies on metabolic engineering to enhance pradimicin production.[2][3]

II. Extraction and Purification Process

The extraction and purification of this compound from the fermentation broth is a multi-step process designed to isolate the compound with high purity.

Experimental Protocols

1. Initial Extraction from Fermentation Broth

  • Step 1: Centrifugation

    • The fermentation broth is centrifuged at 3,000 rpm for 20 minutes to separate the supernatant from the mycelial cake.

  • Step 2: Adsorption to Resin

    • The supernatant is mixed with Diaion HP-20 resin.

  • Step 3: Washing

    • The resin is washed successively with water and 20% aqueous methanol to remove impurities.

  • Step 4: Elution

    • The pradimicins are eluted from the resin with 40% aqueous methanol.

  • Step 5: Concentration

    • The eluate is concentrated in vacuo, and the aqueous residue is lyophilized to yield a crude mass.

2. Solid-Phase Extraction (SPE) Cleanup

For smaller scale purification and analysis, an OASIS HLB cartridge can be used for the extraction of pradimicins from the fermentation broth.[4]

3. Chromatographic Purification

  • Step 1: Initial Chromatography

    • The crude material is dissolved in a suitable buffer and applied to a column of YMC GEL ODS-A.

  • Step 2: Further Purification

    • Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a gradient of aqueous acetonitrile containing additives like ammonium acetate and acetic acid.[4]

Data Presentation

III. Visualizations

Experimental Workflow

Fermentation_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification Slant_Culture Slant Culture Activation Seed_Culture_1 First Stage Seed Culture Slant_Culture->Seed_Culture_1 Inoculation Seed_Culture_2 Second Stage Seed Culture Seed_Culture_1->Seed_Culture_2 5% v/v Transfer Production_Fermentation Production Fermentation Seed_Culture_2->Production_Fermentation 5% v/v Inoculation Centrifugation Centrifugation of Broth Production_Fermentation->Centrifugation Adsorption Adsorption to Diaion HP-20 Centrifugation->Adsorption SPE Solid-Phase Extraction (Alternative) Centrifugation->SPE Washing Resin Washing Adsorption->Washing Elution Elution Washing->Elution Concentration Concentration & Lyophilization Elution->Concentration Prep_HPLC Preparative HPLC Concentration->Prep_HPLC SPE->Prep_HPLC Pure_Pradimicin_T2 Pure this compound Prep_HPLC->Pure_Pradimicin_T2

Caption: Fermentation and Extraction Workflow for this compound.

Proposed Pradimicin Biosynthetic Pathway Regulation

The biosynthesis of pradimicins is controlled by a type II polyketide synthase (PKS) gene cluster. The expression of this cluster is influenced by various regulatory elements, including pathway-specific and global regulators. Overexpression of regulatory genes like metK1-sp and afsR-sp from Streptomyces peucetius has been shown to enhance pradimicin production in A. hibisca.[2]

Pradimicin_Biosynthesis_Regulation cluster_regulation Regulatory Control cluster_biosynthesis Pradimicin Biosynthesis metK1_sp metK1-sp (S-adenosylmethionine synthetase) PKS_Gene_Cluster Pradimicin (prm) Gene Cluster Expression metK1_sp->PKS_Gene_Cluster Positive Regulation afsR_sp afsR-sp (Global Regulator) afsR_sp->PKS_Gene_Cluster Positive Regulation Acetyl_CoA_Pool Acetyl-CoA Pool Pradimicin_Aglycone Pradimicin Aglycone Synthesis Acetyl_CoA_Pool->Pradimicin_Aglycone Precursor Supply PKS_Gene_Cluster->Pradimicin_Aglycone Glycosylation Glycosylation & Tailoring Steps Pradimicin_Aglycone->Glycosylation Pradimicin_T2 This compound Glycosylation->Pradimicin_T2

Caption: Proposed Regulatory Pathway for Pradimicin Biosynthesis.

References

Pradimicin T2 Efficacy in Animal Models of Fungal Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins are a class of novel antifungal antibiotics with a broad spectrum of activity against clinically significant fungal pathogens. This family of compounds, including Pradimicin T2, demonstrates a unique mechanism of action, offering a potential therapeutic alternative to combat the growing challenge of antifungal resistance. These application notes provide a summary of the in vivo efficacy of Pradimicin derivatives in animal models of systemic fungal infections and detailed protocols for establishing such models to test antifungal agents. While specific quantitative in vivo data for this compound is not extensively available in the public domain, data from the closely related Pradimicin T1 and the derivative BMS-181184 provide strong evidence of the potential efficacy of this class of antifungals. Initial studies have demonstrated that Pradimicin T1 is effective against systemic Candida albicans and Aspergillus fumigatus infections in mice.[1]

Mechanism of Action

Pradimicins exert their antifungal effect through a calcium-dependent mechanism that targets the fungal cell wall. The process involves the formation of a ternary complex with the D-mannoside components of mannoproteins on the fungal cell surface and calcium ions.[2] This interaction disrupts the integrity of the cell membrane, leading to leakage of essential cellular contents and ultimately fungal cell death.[2]

Pradimicin_Mechanism_of_Action cluster_fungal_cell Fungal Cell CellWall Cell Wall Mannoprotein Mannoprotein (with D-mannoside) CellMembrane Cell Membrane TernaryComplex Ternary Complex (Pradimicin-Mannoside-Ca²⁺) PradimicinT2 This compound PradimicinT2->TernaryComplex Binds to D-mannoside Calcium Ca²⁺ Calcium->TernaryComplex MembraneDisruption Membrane Disruption & Cell Death TernaryComplex->MembraneDisruption

Caption: Mechanism of action of this compound.

In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of the Pradimicin derivative BMS-181184 in murine models of systemic fungal infections. This data is presented as a surrogate for this compound, given their structural and functional similarities.

Table 1: Efficacy of BMS-181184 in a Murine Model of Systemic Candidiasis

Animal ModelFungal StrainImmunosuppressionTreatmentEfficacy Endpoint (ED₅₀)Reference
MouseCandida albicansNoneSingle intravenous bolus8.8 mg/kg[3]
MouseCandida albicansCyclophosphamideSingle intravenous bolus31 mg/kg[3]

Table 2: Efficacy of BMS-181184 in a Murine Model of Systemic Aspergillosis

Animal ModelFungal StrainImmunosuppressionTreatmentEfficacy Endpoint (ED₅₀)Reference
MouseAspergillus fumigatusNoneSingle intravenous bolus31 mg/kg[3]
MouseAspergillus fumigatusCyclophosphamideSingle intravenous bolus>50 mg/kg[3]
MouseAspergillus fumigatusCyclophosphamideTwo consecutive daily doses23 mg/kg[3]

Table 3: Survival in a Rabbit Model of Pulmonary Aspergillosis with BMS-181184 Treatment

Treatment GroupDosageSurvival Rate (Day 11)Reference
Untreated Control-0%[3]
BMS-18118450 mg/kg/day>73%[3]
BMS-181184150 mg/kg/day100%[3]
Amphotericin B1 mg/kg/day88%[3]

Experimental Protocols

Detailed methodologies for establishing animal models of systemic fungal infections are crucial for the accurate assessment of antifungal drug efficacy.

Protocol 1: Systemic Candida albicans Infection in Mice

This protocol outlines the procedure for inducing a systemic Candida albicans infection in mice to evaluate the efficacy of antifungal compounds like this compound.

Candida_Infection_Workflow Start Start FungalCulture 1. Prepare C. albicans Inoculum Start->FungalCulture Immunosuppression 2. (Optional) Induce Neutropenia (e.g., Cyclophosphamide) FungalCulture->Immunosuppression Infection 3. Intravenous Injection of C. albicans Immunosuppression->Infection Treatment 4. Administer this compound or Vehicle Infection->Treatment Monitoring 5. Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint 6. Endpoint Analysis: - Survival - Fungal Burden in Organs (Kidney, Spleen, etc.) Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for systemic C. albicans infection model.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • Sterile phosphate-buffered saline (PBS)

  • 6-8 week old mice (e.g., BALB/c or ICR)

  • Cyclophosphamide (optional, for immunosuppression)

  • This compound (or test compound) and vehicle control

  • Standard laboratory equipment for cell culture and animal handling

Procedure:

  • Inoculum Preparation:

    • Streak the C. albicans strain onto an SDA plate and incubate at 30°C for 24-48 hours.

    • Inoculate a single colony into SDB and incubate overnight at 30°C with shaking.

    • Harvest yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.

    • Determine the cell concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ CFU/mL).

  • Animal Infection:

    • (Optional) For an immunocompromised model, administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally 1-4 days prior to infection.

    • Infect mice by injecting 0.1 mL of the prepared C. albicans suspension intravenously via the lateral tail vein.

  • Antifungal Treatment:

    • Administer this compound or the vehicle control at the desired dosage and route (e.g., intravenous, intraperitoneal, or oral) at specified time points post-infection.

  • Efficacy Evaluation:

    • Survival Study: Monitor the mice daily for a predetermined period (e.g., 21 days) and record mortality.

    • Fungal Burden: At selected time points, euthanize a subset of mice, aseptically remove target organs (e.g., kidneys, spleen, brain), homogenize the tissues in sterile PBS, and perform serial dilutions for plating on SDA to determine the CFU per gram of tissue.

Protocol 2: Systemic Aspergillus fumigatus Infection in Mice

This protocol describes the induction of systemic aspergillosis in mice for testing antifungal efficacy.

Aspergillus_Infection_Workflow Start Start FungalCulture 1. Prepare A. fumigatus Conidia Start->FungalCulture Immunosuppression 2. Induce Neutropenia (e.g., Cyclophosphamide) FungalCulture->Immunosuppression Infection 3. Intravenous Injection of A. fumigatus Conidia Immunosuppression->Infection Treatment 4. Administer this compound or Vehicle Infection->Treatment Monitoring 5. Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint 6. Endpoint Analysis: - Survival - Fungal Burden in Organs (Lungs, Kidneys, etc.) Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for systemic A. fumigatus infection model.

Materials:

  • Aspergillus fumigatus strain (e.g., Af293)

  • Potato Dextrose Agar (PDA)

  • Sterile PBS with 0.05% Tween 80

  • 6-8 week old mice (e.g., BALB/c or C57BL/6)

  • Cyclophosphamide

  • This compound (or test compound) and vehicle control

  • Standard laboratory equipment

Procedure:

  • Inoculum Preparation:

    • Grow A. fumigatus on PDA plates for 5-7 days at 37°C to allow for conidiation.

    • Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the conidial suspension through sterile gauze to remove hyphal fragments.

    • Wash the conidia by centrifugation and resuspend in sterile PBS.

    • Count the conidia using a hemocytometer and adjust to the desired concentration (e.g., 2.5 x 10⁵ conidia/mL).

  • Animal Infection:

    • Induce immunosuppression in mice by administering cyclophosphamide (e.g., 150 mg/kg) intraperitoneally on days -2 and +3 relative to infection.

    • Infect mice by injecting 0.2 mL of the prepared conidial suspension intravenously via the lateral tail vein.

  • Antifungal Treatment:

    • Administer this compound or the vehicle control according to the desired treatment regimen.

  • Efficacy Evaluation:

    • Survival Study: Monitor the mice daily and record survival over a defined period (e.g., 14 days).

    • Fungal Burden: At specific time points, determine the fungal load in target organs (e.g., lungs, kidneys, brain) by quantitative culture (CFU/gram of tissue) as described in the Candida protocol.

Conclusion

The available data for Pradimicin derivatives strongly support the potential of this compound as an effective antifungal agent for the treatment of systemic candidiasis and aspergillosis. The provided protocols offer a standardized framework for researchers to conduct in vivo studies to further evaluate the efficacy of this compound and other novel antifungal compounds. Further investigation into the specific in vivo activity and pharmacokinetic/pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: Pradimicin T2 in HIV Entry Inhibition Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins are a family of nonpeptidic benzo[a]naphthacenequinone antibiotics derived from Actinomadura hibisca.[1] Members of this family, notably Pradimicin A (PRM-A) and its more soluble derivative Pradimicin S (PRM-S), have demonstrated potent antiviral activity against the Human Immunodeficiency Virus (HIV).[2] Pradimicin T2, along with T1, are newer members of this family, initially identified for their antifungal properties.[3] While specific anti-HIV data for this compound is not extensively documented in publicly available literature, its structural similarity to other pradimicins suggests it is a promising candidate for investigation as an HIV entry inhibitor.

These application notes provide a comprehensive overview of the mechanism of action of the Pradimicin family and detailed protocols for evaluating the anti-HIV-1 activity of this compound. The provided data for Pradimicin A and S serve as a benchmark for comparison.

Mechanism of Action

Pradimicins act as carbohydrate-binding agents, targeting the high-mannose glycans on the surface of the HIV-1 envelope glycoprotein gp120.[4][5] This interaction is dependent on the presence of calcium ions (Ca²⁺).[4] By binding to the glycan shield of gp120, pradimicins prevent the virus from attaching to and entering host CD4⁺ T cells.[2] This mechanism classifies them as viral entry inhibitors.[5] Studies on Pradimicin S have shown that it binds strongly to gp120 in a Ca²⁺-dependent manner.[2] Resistance to pradimicins develops slowly and is associated with mutations leading to the deletion of N-glycosylation sites on gp120.[2]

Data Presentation: Anti-HIV Activity of Pradimicin Analogs

The following tables summarize the reported in vitro anti-HIV-1 activities of Pradimicin A and Pradimicin S. These values provide a reference for the expected potency of this compound.

Table 1: In Vitro Anti-HIV-1 Efficacy of Pradimicin Analogs

CompoundHIV-1 StrainCell LineEC₅₀ (µM)Reference
Pradimicin AIII BCEM5.2 - 5.9[1]
Pradimicin SIII BCEM5.1 - 8.9[1]
Pradimicin SRODC81666.5[1]
This compoundVariousVariousData not available

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.

Table 2: Inhibition of HIV-1-Induced Syncytium Formation

CompoundHIV-1 StrainCell LinesIC₅₀ (µM)Reference
Pradimicin AIII BHUT-78/SupT1~4.06 (3.4 µg/mL)[5]
Pradimicin SIII BHUT-78/SupT13.4 - 12[1]
This compoundVariousVariousData not available

IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits cell-cell fusion (syncytium formation) by 50%.

Table 3: Binding Affinity of Pradimicin Analogs to HIV-1 gp120

CompoundLigandAnalyteK D (µM)Reference
Pradimicin AHIV-1 gp120Pradimicin A~0.40[1]
Pradimicin SHIV-1 gp120Pradimicin S~0.40[1]
This compoundHIV-1 gp120This compoundData not available

K D (dissociation constant) represents the binding affinity of the compound to gp120. A lower K D value indicates a higher binding affinity.

Mandatory Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_pradimicin This compound Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 Fusion Fusion gp41->Fusion 4. Membrane Fusion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. Conformational Change PradimicinT2 This compound PradimicinT2->gp120 Inhibition Ca2 Ca²⁺ Ca2->PradimicinT2

Caption: HIV-1 entry pathway and the inhibitory mechanism of this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Antiviral Assays cluster_binding Biophysical Assay cluster_data Data Analysis Prep Prepare this compound Stock Solution EntryAssay HIV-1 Entry Inhibition Assay (Pseudovirus Assay) Prep->EntryAssay FusionAssay Cell-Cell Fusion Assay (Syncytium Formation) Prep->FusionAssay SPRAssay Surface Plasmon Resonance (SPR) (Binding to gp120) Prep->SPRAssay EC50_IC50 Calculate EC₅₀ and IC₅₀ EntryAssay->EC50_IC50 FusionAssay->EC50_IC50 KD Determine K D SPRAssay->KD

Caption: Experimental workflow for evaluating the anti-HIV activity of this compound.

Experimental Protocols

HIV-1 Entry Inhibition Assay (Pseudovirus Neutralization Assay)

This assay measures the ability of this compound to inhibit the entry of single-cycle, replication-incompetent HIV-1 pseudoviruses into a reporter cell line.

Materials:

  • HEK293T cells

  • HIV-1 Env expression plasmid (e.g., from a specific HIV-1 strain)

  • Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Transfection reagent (e.g., FuGENE 6 or similar)

  • TZM-bl reporter cell line (expresses CD4, CCR5, CXCR4, and contains Tat-inducible luciferase and β-galactosidase genes)

  • This compound

  • Culture medium (DMEM with 10% FBS, penicillin/streptomycin)

  • Luciferase substrate (e.g., Bright-Glo)

  • Luminometer

  • Calcium Chloride (CaCl₂)

Protocol:

A. Production of HIV-1 Pseudovirus:

  • Seed HEK293T cells in a T-75 flask to be 50-80% confluent on the day of transfection.

  • Prepare the transfection mix by co-transfecting the HIV-1 Env expression plasmid and the pSG3ΔEnv backbone plasmid at an optimal ratio (e.g., 1:3).

  • Incubate the cells for 48-72 hours post-transfection.

  • Harvest the supernatant containing the pseudoviruses.

  • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

  • Aliquot and store the pseudovirus stocks at -80°C.

  • Determine the 50% tissue culture infectious dose (TCID₅₀) of the virus stock.

B. Neutralization Assay:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium containing a final concentration of 10 mM CaCl₂.

  • In a separate plate, pre-incubate the pseudovirus (at a predetermined TCID₅₀) with the this compound dilutions for 1 hour at 37°C.

  • Remove the medium from the TZM-bl cells and add the virus-compound mixture.

  • Incubate for 48 hours at 37°C.

  • Measure luciferase activity by adding a luciferase substrate and reading the luminescence on a luminometer.

  • Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the log of the this compound concentration.

Cell-Cell Fusion (Syncytium Formation) Assay

This assay assesses the ability of this compound to prevent the fusion of HIV-1 Env-expressing cells with CD4⁺ target cells.

Materials:

  • Effector cells (e.g., persistently HIV-1 infected HUT-78 cells or transiently transfected HEK293T cells expressing HIV-1 Env and Tat)

  • Target cells (e.g., SupT1 or TZM-bl cells expressing CD4, CCR5/CXCR4)

  • This compound

  • Culture medium

  • Calcium Chloride (CaCl₂)

  • Microscope

  • (Optional) Luciferase reporter system if using Tat-inducible target cells.

Protocol:

  • Prepare effector and target cell suspensions.

  • In a 96-well plate, add the target cells.

  • Add serial dilutions of this compound (in medium containing 10 mM CaCl₂) to the wells containing target cells.

  • Add the effector cells to the wells to initiate co-culture.

  • Incubate the plate for 24-48 hours at 37°C.

  • Visually inspect the wells under a microscope and count the number of syncytia (multinucleated giant cells) in each well.

  • If using a luciferase reporter system, lyse the cells and measure luciferase activity.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of syncytium inhibition against the log of the this compound concentration.

Surface Plasmon Resonance (SPR) for gp120 Binding

SPR is used to measure the binding kinetics and affinity of this compound to recombinant HIV-1 gp120.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Recombinant HIV-1 gp120

  • This compound

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+ with 10 mM CaCl₂)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Protocol:

  • Immobilization of gp120:

    • Activate the CM5 sensor chip surface with a mixture of EDC and NHS.

    • Inject recombinant gp120 over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active groups with ethanolamine.

    • A reference flow cell should be prepared similarly but without gp120 immobilization.

  • Binding Analysis:

    • Prepare serial dilutions of this compound in the running buffer.

    • Inject the this compound solutions over the gp120-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • After each cycle, regenerate the sensor surface with the regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).

Conclusion

This compound, as a member of the pradimicin family, holds potential as an HIV-1 entry inhibitor. The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of its antiviral activity and mechanism of action. The provided data on Pradimicin A and S offer valuable benchmarks for these studies. Further research is warranted to specifically quantify the anti-HIV efficacy of this compound and to explore its potential in the development of novel antiretroviral therapies.

References

Application Notes and Protocols for High-Throughput Screening of Pradimicin T2 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins are a class of benzonaphthacenequinone antibiotics known for their broad-spectrum antifungal and antiviral activities. Their unique mechanism of action involves a calcium-dependent binding to D-mannose moieties on the surface of fungal cells and viral glycoproteins, leading to membrane disruption and inhibition of viral entry, respectively.[1] Pradimicin T2, a notable member of this family, and its analogs represent a promising area for the development of novel anti-infective agents.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to efficiently evaluate the antifungal and antiviral efficacy of this compound analogs. The described methods are tailored to identify compounds that disrupt fungal cell integrity or inhibit viral entry, reflecting the established mechanism of action of Pradimicins.

Antifungal High-Throughput Screening

The primary antifungal mechanism of Pradimicins involves the disruption of the fungal cell membrane.[1] Therefore, a high-throughput assay that measures cell lysis is an effective strategy for screening this compound analogs. The Adenylate Kinase (AK) release assay is a sensitive and robust method for this purpose.

Protocol 1: Fungal Cell Lysis HTS Assay using Adenylate Kinase (AK) Detection

This protocol is adapted for screening compounds that induce cell lysis in pathogenic fungi such as Candida albicans and Aspergillus fumigatus.

Principle: Adenylate kinase is a ubiquitous enzyme present in the cytoplasm of fungal cells. Upon cell membrane damage and lysis, AK is released into the culture medium. The enzymatic activity of the released AK can be quantified using a bioluminescent assay where AK phosphorylates ADP to ATP, which is then used by luciferase to generate a light signal. The intensity of the light is directly proportional to the amount of cell lysis.

Materials:

  • Fungal strains (Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium

  • This compound analogs dissolved in DMSO

  • Positive control (e.g., Amphotericin B)

  • Negative control (DMSO vehicle)

  • 384-well microplates

  • Adenylate Kinase detection reagent kit (e.g., ToxiLight™ BioAssay Kit)

  • Luminometer

Experimental Workflow:

Antifungal_HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis start Start dispense_compounds Dispense this compound analogs and controls into 384-well plates start->dispense_compounds add_fungi Add fungal cell suspension to plates dispense_compounds->add_fungi Transfer incubate Incubate plates add_fungi->incubate add_ak_reagent Add Adenylate Kinase detection reagent incubate->add_ak_reagent incubate_dark Incubate in the dark add_ak_reagent->incubate_dark read_luminescence Read luminescence incubate_dark->read_luminescence Measure analyze_data Analyze data and identify hits read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the antifungal HTS assay.

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense nanoliter volumes of this compound analogs (e.g., at a final concentration range of 1-50 µM) and controls into 384-well assay plates.

    • Include positive control wells (e.g., Amphotericin B at a concentration known to cause lysis) and negative control wells (DMSO vehicle).

  • Fungal Cell Preparation and Dispensing:

    • Culture Candida albicans or Aspergillus fumigatus to the mid-logarithmic growth phase in RPMI 1640 medium.

    • Dilute the fungal culture to the desired cell density (e.g., 1 x 105 cells/mL).

    • Dispense the fungal cell suspension into the compound-containing plates.

  • Incubation:

    • Incubate the plates at 35°C for a predetermined time (e.g., 4-6 hours). This incubation time should be optimized to allow for compound action without significant fungal growth in the negative controls.

  • AK Detection:

    • Equilibrate the plates and the AK detection reagent to room temperature.

    • Add the AK detection reagent to each well according to the manufacturer's instructions.

    • Incubate the plates in the dark at room temperature for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate luminometer.

    • Calculate the percentage of cell lysis for each compound relative to the positive and negative controls.

    • Hits are typically defined as compounds that induce a statistically significant increase in luminescence compared to the negative control.

Antiviral High-Throughput Screening

Pradimicins have been shown to inhibit the entry of enveloped viruses by binding to the high-mannose glycans on their surface glycoproteins. A pseudovirus-based entry assay is a safe and effective HTS method to identify this compound analogs with potent viral entry inhibitory activity.

Protocol 2: Pseudovirus Entry Inhibition HTS Assay

This protocol describes a luciferase-based reporter assay using pseudoviruses expressing the envelope glycoprotein of a target virus (e.g., Influenza, HIV, or a coronavirus).

Principle: Pseudoviruses are replication-defective viral particles that carry a reporter gene (e.g., luciferase) and are engineered to express the envelope glycoprotein of a specific virus. Inhibition of viral entry by a compound is measured as a decrease in the reporter gene expression in the host cells.

Materials:

  • Host cell line susceptible to the target virus (e.g., HEK293T cells)

  • Pseudoviruses expressing the target viral glycoprotein and a luciferase reporter gene

  • This compound analogs dissolved in DMSO

  • Positive control (e.g., a known entry inhibitor for the specific virus)

  • Negative control (DMSO vehicle)

  • 384-well white, clear-bottom microplates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Experimental Workflow:

Antiviral_HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis start Start seed_cells Seed host cells in 384-well plates start->seed_cells add_compounds Add this compound analogs and controls seed_cells->add_compounds add_pseudovirus Add pseudoviruses add_compounds->add_pseudovirus incubate Incubate plates add_pseudovirus->incubate add_luciferase_reagent Add luciferase assay reagent incubate->add_luciferase_reagent read_luminescence Read luminescence add_luciferase_reagent->read_luminescence Measure analyze_data Analyze data and identify hits read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the antiviral HTS assay.

Procedure:

  • Cell Plating:

    • Seed the host cells into 384-well white, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Compound Addition:

    • Using an automated liquid handler, add the this compound analogs and controls to the cell plates.

  • Pseudovirus Infection:

    • Add the pseudoviruses to the wells. The multiplicity of infection (MOI) should be optimized to yield a robust luciferase signal in the negative control wells.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours to allow for viral entry and reporter gene expression.

  • Luciferase Assay:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well.

    • Incubate for a few minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate luminometer.

    • Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

    • Hits are identified as compounds that cause a significant reduction in the luciferase signal without exhibiting cytotoxicity (which can be assessed in a parallel assay).

Data Presentation

The quantitative data for this compound analogs should be summarized in clear and structured tables to facilitate comparison of their activities.

Table 1: Antifungal Activity of this compound Analogs
Compound IDModification from this compoundMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
Pradimicin T1-Potent activity reported[2][3]Efficacy demonstrated[2][3]
BMS-181184Pradimicin A derivative2-8[4]≤ 8[4]
Analog X(Specify modification)DataData
Analog Y(Specify modification)DataData
Amphotericin B(Control)Reference DataReference Data
Fluconazole(Control)Reference DataReference Data

Note: MIC (Minimum Inhibitory Concentration) values should be determined using standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI).

Table 2: Antiviral Activity of this compound Analogs
Compound IDModification from this compoundIC50 (µM) vs. Influenza VirusIC50 (µM) vs. HIV-1
Pradimicin A-6.8 µg/mL (8.1 µM)[5]2.8-4.0 µg/mL (3.3-4.8 µM)[6]
Analog X(Specify modification)DataData
Analog Y(Specify modification)DataData
Oseltamivir(Control)Reference DataN/A
Enfuvirtide(Control)N/AReference Data

Note: IC50 (half-maximal inhibitory concentration) values should be determined from dose-response curves generated from the pseudovirus entry inhibition assay. Cytotoxicity of the compounds should also be assessed to determine the selectivity index (CC50/IC50).

Signaling Pathways and Logical Relationships

Mechanism of Action of Pradimicins

The following diagram illustrates the calcium-dependent binding of Pradimicins to mannose residues on the cell surface, leading to membrane disruption.

Pradimicin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal/Viral Membrane cluster_outcome Outcome pradimicin Pradimicin Analog complex Pradimicin-Ca²⁺ Complex pradimicin->complex calcium Ca²⁺ calcium->complex mannose D-Mannose on Glycoprotein/Mannan ternary_complex Ternary Complex mannose->ternary_complex membrane Cell/Viral Membrane disruption Membrane Disruption/ Pore Formation lysis Cell Lysis/ Inhibition of Viral Entry disruption->lysis complex->ternary_complex Binds to ternary_complex->disruption Causes

Caption: Pradimicin's mechanism of action.

Conclusion

The provided HTS protocols offer robust and efficient methods for the primary screening of this compound analogs to identify promising antifungal and antiviral candidates. The cell lysis assay provides a direct measure of the membrane-disrupting activity characteristic of Pradimicins, while the pseudovirus entry assay specifically targets their ability to inhibit viral glycoproteins. The structured presentation of quantitative data will enable clear structure-activity relationship (SAR) analysis, guiding the optimization of lead compounds. These tools are intended to accelerate the discovery and development of new anti-infective therapies based on the Pradimicin scaffold.

References

Application Notes and Protocols: Pradimicin T2 in Combination with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicin T2 is a member of the pradimicin family of antibiotics, known for its broad-spectrum antifungal activity. Its unique mechanism of action, which involves binding to mannan on the fungal cell wall in a calcium-dependent manner, leads to disruption of the cell membrane integrity.[1] This distinct mechanism presents a compelling rationale for exploring its use in combination with other antifungal agents that target different cellular pathways. Combination therapy can potentially lead to synergistic effects, combat drug resistance, reduce required dosages, and minimize toxicity.

These application notes provide a comprehensive overview of the theoretical framework and detailed experimental protocols for evaluating the efficacy of this compound in combination with other major classes of antifungal agents, namely azoles, polyenes, and echinocandins. Due to a lack of publicly available data on specific synergistic interactions of this compound, this document focuses on the established methodologies for assessing antifungal combinations, using this compound as a key example.

Mechanism of Action: this compound

This compound exerts its antifungal effect through a specific interaction with the fungal cell wall. The key steps are:

  • Binding to Mannan: this compound recognizes and binds to D-mannoside residues present in mannoproteins on the outer layer of the fungal cell wall.[1]

  • Calcium-Dependent Complex Formation: This binding is dependent on the presence of calcium ions (Ca²⁺), forming a ternary complex of this compound, mannan, and calcium.[1]

  • Membrane Disruption: The formation of this complex disrupts the integrity of the fungal cell membrane, leading to leakage of essential cytoplasmic contents and ultimately, cell death.[1]

Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane Pradimicin_T2 This compound Mannan Mannan Pradimicin_T2->Mannan Binds to Calcium Calcium (Ca²⁺) Calcium->Mannan Forms complex with Membrane_Disruption Membrane Disruption Mannan->Membrane_Disruption Leads to

Caption: Mechanism of Action of this compound.

Potential Signaling Pathway Interactions

The efficacy of combining this compound with other antifungals can be understood by considering their impact on crucial fungal signaling pathways, such as the Cell Wall Integrity (CWI) pathway and calcium signaling pathways.

Cell Wall Integrity (CWI) Pathway: The CWI pathway is a critical stress response mechanism in fungi, activated by cell wall damage. Echinocandins, which inhibit β-(1,3)-D-glucan synthesis, are potent activators of this pathway. The cell wall stress caused by this compound could potentially synergize with the effects of echinocandins, leading to an overwhelming of the CWI pathway and enhanced fungal cell death.

Fungal Cell Wall Integrity (CWI) Pathway Cell_Wall_Stress Cell Wall Stress (e.g., this compound, Echinocandins) Sensors Cell Surface Sensors (Wsc1, Mid2) Cell_Wall_Stress->Sensors Rho1_GTPase Rho1-GTPase Sensors->Rho1_GTPase PKC1 Protein Kinase C (Pkc1) Rho1_GTPase->PKC1 MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2/Mpk1) PKC1->MAPK_Cascade Transcription_Factors Transcription Factors (Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Cell_Wall_Repair Cell Wall Repair Genes Transcription_Factors->Cell_Wall_Repair

Caption: Fungal Cell Wall Integrity (CWI) Pathway.

Calcium Signaling: Calcium is a crucial second messenger in fungi, and its intracellular concentration is tightly regulated. Azoles, by inhibiting ergosterol biosynthesis, can induce membrane stress that leads to an influx of extracellular calcium.[2] this compound's mechanism is also calcium-dependent, suggesting a potential for interaction. A combination could disrupt calcium homeostasis, overwhelming the cell's ability to respond to stress and leading to enhanced antifungal activity.

Fungal Calcium Signaling Pathway Antifungal_Stress Antifungal Stress (e.g., Azoles, this compound) Ca_Influx Ca²⁺ Influx Antifungal_Stress->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Crz1 Transcription Factor (Crz1) Calcineurin->Crz1 Stress_Response_Genes Stress Response Genes Crz1->Stress_Response_Genes

Caption: Fungal Calcium Signaling Pathway.

Experimental Protocols for Synergy Testing

The following are detailed protocols for in vitro methods to assess the interaction between this compound and other antifungal agents.

Checkerboard Microdilution Assay

This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.

Checkerboard Assay Workflow Prepare_Drugs Prepare Stock Solutions (this compound & Partner Drug) Serial_Dilutions Create Serial Dilutions in 96-well Plate Prepare_Drugs->Serial_Dilutions Inoculate Inoculate with Fungal Suspension Serial_Dilutions->Inoculate Incubate Incubate at 35-37°C for 24-48h Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC

Caption: Checkerboard Assay Workflow.

Materials:

  • This compound (lyophilized powder)

  • Partner antifungal agent (e.g., Fluconazole, Amphotericin B, Caspofungin)

  • 96-well microtiter plates

  • Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile water and/or DMSO for drug dissolution

  • Spectrophotometer

  • Incubator

Protocol:

  • Drug Preparation:

    • Dissolve this compound and the partner antifungal in their respective recommended solvents to create stock solutions.

    • Perform serial twofold dilutions of each drug in RPMI-1640 medium.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of RPMI-1640 to all wells.

    • Along the x-axis, add 50 µL of each dilution of this compound.

    • Along the y-axis, add 50 µL of each dilution of the partner antifungal. This creates a matrix of drug combinations.

    • Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include a drug-free well as a growth control.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate.

    • Incubate the plate at 35-37°C for 24-48 hours.

  • Data Analysis:

    • Visually or spectrophotometrically determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that inhibits fungal growth.

    • Calculate the FIC for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Illustrative Data Presentation:

Table 1: Checkerboard Assay Results for this compound in Combination with Fluconazole against Candida albicans (Hypothetical Data)

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
This compound20.50.250.5Synergy
Fluconazole820.25

Table 2: Checkerboard Assay Results for this compound in Combination with Amphotericin B against Aspergillus fumigatus (Hypothetical Data)

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
This compound420.51.0Additive
Amphotericin B10.50.5

Table 3: Checkerboard Assay Results for this compound in Combination with Caspofungin against Candida glabrata (Hypothetical Data)

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
This compound10.250.250.375Synergy
Caspofungin0.50.06250.125
Time-Kill Curve Analysis

This dynamic method assesses the rate of fungal killing over time when exposed to antifungal agents, alone and in combination.

Time-Kill Curve Analysis Workflow Prepare_Cultures Prepare Fungal Cultures Add_Antifungals Add Antifungals (Alone and in Combination) Prepare_Cultures->Add_Antifungals Incubate_Agitate Incubate with Agitation Add_Antifungals->Incubate_Agitate Sample_Timepoints Sample at Multiple Timepoints (0, 2, 4, 8, 24, 48h) Incubate_Agitate->Sample_Timepoints Plate_Count Plate Dilutions and Count CFUs Sample_Timepoints->Plate_Count Plot_Data Plot log10 CFU/mL vs. Time Plate_Count->Plot_Data

Caption: Time-Kill Curve Analysis Workflow.

Materials:

  • Same as for the checkerboard assay, plus:

  • Culture tubes or flasks

  • Shaking incubator

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline for dilutions

Protocol:

  • Inoculum Preparation:

    • Prepare a fungal suspension as described for the checkerboard assay, adjusting to a final concentration of approximately 1-5 x 10⁵ CFU/mL in RPMI-1640.

  • Experimental Setup:

    • Prepare culture tubes with the fungal inoculum and the following conditions:

      • Growth control (no drug)

      • This compound alone (at a relevant concentration, e.g., MIC)

      • Partner antifungal alone (at its MIC)

      • This compound and partner antifungal in combination (at their respective MICs or synergistic concentrations identified from the checkerboard assay).

  • Incubation and Sampling:

    • Incubate the tubes at 35-37°C with continuous agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto SDA plates.

    • Incubate the plates at 35-37°C for 24-48 hours, or until colonies are visible.

    • Count the number of colonies (CFU) on the plates that have a countable number of colonies (typically 30-300).

  • Data Analysis:

    • Calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Interpret the results:

      • Synergy: A ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

      • Indifference: < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.

      • Antagonism: A ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.

Illustrative Data Presentation:

Table 4: Time-Kill Analysis of this compound and Caspofungin against Candida albicans (Hypothetical Data)

Time (hours)Growth Control (log₁₀ CFU/mL)This compound (log₁₀ CFU/mL)Caspofungin (log₁₀ CFU/mL)This compound + Caspofungin (log₁₀ CFU/mL)
05.05.05.05.0
45.54.84.53.5
86.24.54.02.8
247.84.03.5<2.0 (Limit of Detection)
488.53.83.2<2.0 (Limit of Detection)

Conclusion

The unique mechanism of action of this compound makes it a promising candidate for combination therapy against a wide range of fungal pathogens. While specific data on the synergistic effects of this compound with other antifungals is not yet available in the published literature, the detailed protocols provided in these application notes offer a robust framework for researchers to conduct their own investigations. By employing standardized methodologies such as the checkerboard assay and time-kill curve analysis, the scientific community can begin to elucidate the full potential of this compound in combination regimens, paving the way for novel and more effective treatments for invasive fungal infections.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Pradimicin T2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming the poor aqueous solubility of promising drug candidates like Pradimicin T2 is a critical challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the solubility of this potent antifungal agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a member of the pradimicin family of antibiotics, characterized by a dihydrobenzo[a]naphthacenequinone structure with sugar moieties.[1][2] Like many complex natural products, this compound exhibits poor solubility in aqueous solutions, which can significantly hinder its preclinical development and clinical application. Low aqueous solubility can lead to poor bioavailability, difficulties in formulation for intravenous administration, and inconsistent results in in-vitro assays.

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

Several established techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. These can be broadly categorized as:

  • Chemical Modification: Altering the molecular structure of this compound to introduce more polar or ionizable groups.

  • Formulation-Based Approaches: Incorporating this compound into delivery systems that enhance its apparent solubility and dissolution rate.

This guide will delve into specific methods within these categories.

Q3: Have any chemical modifications of pradimicins been successful in improving water solubility?

Yes, chemical modification has proven effective for the pradimicin class of compounds. Published research highlights two particularly successful approaches:

  • N,N-Dimethylation: The synthesis of N,N-dimethyl pradimicin derivatives has been shown to significantly improve water solubility.[3]

  • C4'-Position and Sugar Moiety Modification: Alterations at the C4'-position of the amino sugar and modifications of the sugar moieties have also resulted in derivatives with enhanced aqueous solubility.[4][5][6] For instance, Pradimicin S, a sulfated analog of Pradimicin A, is described as being highly water-soluble.[7][8] Another derivative, BMS-181184, is also noted for its water solubility and has been investigated in pharmacokinetic studies.[9][10][11]

Troubleshooting Guide

This section provides practical guidance for common challenges encountered when attempting to improve the aqueous solubility of this compound.

Problem 1: Low and inconsistent solubility in aqueous buffers.

Possible Causes:

  • Inherent low solubility of the this compound molecule.

  • Aggregation of this compound molecules in aqueous media.

  • pH of the buffer is not optimal for solubilization.

Troubleshooting Steps:

  • pH Adjustment:

    • Rationale: this compound possesses acidic and basic functional groups, meaning its ionization state, and therefore solubility, is pH-dependent.

    • Protocol: Prepare a series of buffers with a pH range from 2 to 10. Attempt to dissolve a known amount of this compound in each buffer with gentle agitation. Measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). This will help identify the pH at which solubility is maximized.

  • Co-solvents:

    • Rationale: The addition of a water-miscible organic solvent can reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.

    • Protocol: Prepare stock solutions of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400). Add the stock solution to your aqueous buffer in small increments, ensuring the final concentration of the co-solvent is as low as possible (typically <5% v/v) to avoid potential toxicity or unwanted effects in biological assays.

    • Caution: Be aware that high concentrations of organic solvents can precipitate the compound when added to an aqueous medium.

Problem 2: Difficulty in preparing a stable, injectable formulation.

Possible Causes:

  • Precipitation of this compound upon dilution of a stock solution.

  • Physical instability of the formulation over time.

Troubleshooting Steps:

  • Complexation with Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes with increased aqueous solubility.

    • Protocol:

      • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which are known for their good solubility and safety profiles.

      • Prepare an aqueous solution of the chosen cyclodextrin.

      • Add an excess amount of this compound to the cyclodextrin solution.

      • Stir the mixture at a controlled temperature for 24-48 hours to allow for complex formation.

      • Filter the solution to remove undissolved this compound.

      • Determine the concentration of dissolved this compound in the filtrate.

  • Lipid-Based Formulations:

    • Rationale: For oral or parenteral delivery, lipid-based formulations such as liposomes or self-emulsifying drug delivery systems (SEDDS) can encapsulate this compound and improve its in-vivo solubility and absorption.

    • Protocol (Liposome Preparation by Thin-Film Hydration):

      • Dissolve this compound and a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol).

      • Evaporate the organic solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

      • Hydrate the lipid film with an aqueous buffer by gentle agitation to form multilamellar vesicles.

      • To obtain smaller, unilamellar vesicles, the liposome suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

Problem 3: Chemical modification leads to loss of antifungal activity.

Possible Causes:

  • The modification site is critical for the compound's interaction with its biological target.

  • The introduced chemical group sterically hinders the binding of the molecule.

Troubleshooting Steps:

  • Structure-Activity Relationship (SAR) Analysis:

    • Rationale: Review existing literature on pradimicin analogs to understand which parts of the molecule are essential for its antifungal activity.[5][6] For pradimicins, the sugar moieties are known to be important for their mechanism of action.

    • Strategy: Focus on modifications at positions that have been previously shown to tolerate changes without compromising activity, such as the C4'-position or through N,N-dimethylation.

  • Linker Chemistry:

    • Rationale: If attaching a solubilizing group, consider using a linker arm to distance the bulky group from the core of the molecule, potentially preserving its ability to interact with its target.

Quantitative Data Summary

Compound/Derivative ClassSolubility in WaterReference
Pradimicin APoor[7][8]
This compoundPoorImplied by family characteristics[1]
N,N-DimethylpradimicinsGreatly Improved[3]
C4'-modified PradimicinsGood water-solubility[4]
Pradimicin S (Sulfated analog)Highly soluble[7][8]
BMS-181184 (Derivative)Water-soluble[9][10][11]

Experimental Protocols

Protocol 1: Preparation of N,N-Dimethylpradimicin Derivative

This protocol is a generalized procedure based on the successful synthesis of water-soluble pradimicin derivatives.[3]

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A suitable reducing agent (e.g., sodium cyanoborohydride)

  • Formaldehyde (aqueous solution)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel for chromatography)

Procedure:

  • Dissolve this compound in anhydrous DMF under an inert atmosphere.

  • Add the reducing agent to the solution and stir.

  • Slowly add an aqueous solution of formaldehyde to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable reagent.

  • Perform an aqueous workup by partitioning the reaction mixture between ethyl acetate and water/brine.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by silica gel column chromatography to obtain the N,N-dimethylthis compound derivative.

  • Characterize the final product using standard analytical techniques (NMR, MS, etc.).

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol outlines the steps to determine the association constant and stoichiometry of complexation between this compound and a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of desired pH

  • Orbital shaker or magnetic stirrer

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantifying this compound (e.g., HPLC-UV)

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0 to 50 mM) in the selected buffer.

  • Add an excess amount of this compound to each cyclodextrin solution in separate vials.

  • Seal the vials and place them on an orbital shaker or use magnetic stirrers. Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) for 48-72 hours, until equilibrium is reached.

  • After equilibration, visually inspect the vials to ensure that undissolved solid this compound is still present.

  • Filter each solution through a 0.22 µm filter to remove the excess solid.

  • Dilute the filtrates appropriately and analyze the concentration of dissolved this compound using a validated HPLC-UV method.

  • Plot the total concentration of dissolved this compound as a function of the HP-β-CD concentration. The resulting phase solubility diagram can be used to determine the stoichiometry and the apparent stability constant of the inclusion complex.

Visualizations

experimental_workflow cluster_problem Problem: Poor Aqueous Solubility of this compound cluster_strategies Solubility Enhancement Strategies cluster_cm_methods Chemical Modification Methods cluster_fb_methods Formulation-Based Methods cluster_outcome Desired Outcome P This compound CM Chemical Modification P->CM Investigate FB Formulation-Based Approaches P->FB Investigate NND N,N-Dimethylation CM->NND Explore C4M C4' Modification CM->C4M Explore CD Cyclodextrin Complexation FB->CD Explore LF Lipid-Based Formulations FB->LF Explore IS Improved Aqueous Solubility NND->IS C4M->IS CD->IS LF->IS

Caption: Logical workflow for addressing the poor aqueous solubility of this compound.

signaling_pathway_analogy cluster_input Input cluster_process Solubilization Process cluster_output Output Drug Poorly Soluble this compound Complexation Encapsulation / Complexation Drug->Complexation Vehicle Solubilizing Agent (e.g., Cyclodextrin, Lipid) Vehicle->Complexation SolubleComplex Soluble this compound Complex Complexation->SolubleComplex

References

Technical Support Center: Enhancing the In Vitro Stability of Pradimicin T2 for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vitro stability of Pradimicin T2 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vitro stability a concern?

This compound is a member of the pradimicin family of antibiotics, characterized by a dihydrobenzo[a]naphthacenequinone structure.[1][2] Like other quinone-containing compounds, this compound can be susceptible to degradation under certain in vitro conditions, potentially affecting the accuracy and reproducibility of assay results. Factors such as pH, temperature, light exposure, and the presence of certain solvents can influence its stability.

Q2: What are the primary factors that can lead to the degradation of this compound in an assay?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related quinone antibiotics, the following factors are likely to contribute to its degradation:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis or oxidation of the quinone moiety.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV light can induce photodegradation of the molecule.

  • Oxidizing and Reducing Agents: The quinone structure is susceptible to redox reactions.

  • Solvents: While organic solvents like DMSO are often necessary for initial solubilization, their concentration and interaction with the aqueous assay medium can impact stability.

Q3: Are there any known stabilizing agents for this compound?

Specific stabilizing agents for this compound are not well-documented. However, for quinone-containing compounds in general, the following can be considered:

  • Antioxidants: Ascorbic acid or butylated hydroxytoluene (BHT) may be used in stock solutions to mitigate oxidative degradation, but their compatibility with the specific assay must be validated.

  • Chelating Agents: EDTA can be included in buffers to chelate metal ions that might catalyze degradation.

  • pH Buffering: Maintaining a stable, near-neutral pH is crucial. Phosphate-buffered saline (PBS) or MOPS buffer are commonly used in antifungal susceptibility testing.

Q4: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a common solvent for dissolving pradimicins and other similar antifungal agents for in vitro assays. It is important to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the assay medium. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize any potential effects on the test organisms and the stability of the compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent MIC/IC50 values across experiments Degradation of this compound in stock or working solutions.• Prepare fresh working solutions for each experiment from a frozen stock.• Aliquot stock solutions to avoid multiple freeze-thaw cycles.• Protect solutions from light by using amber vials and covering plates during incubation.• Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
Loss of antifungal activity over the course of a time-kill assay Instability of this compound in the assay medium at 35-37°C over an extended period.• While a pradimicin derivative (BMS-181184) has been reported to be minimally affected by temperature, it is a good practice to run a stability control.[3]• Prepare a solution of this compound in the assay medium and incubate it under the same conditions as the experiment. Measure its concentration or activity at different time points to assess stability.• If significant degradation is observed, consider a shorter assay duration if experimentally feasible.
Precipitation of this compound in the assay medium Poor solubility of this compound at the final concentration in the aqueous medium.• Ensure the initial stock solution in DMSO is fully dissolved before diluting into the aqueous medium.• When preparing working solutions, add the DMSO stock to the aqueous medium with gentle vortexing to ensure proper mixing.• If precipitation persists, consider preparing an intermediate dilution in a co-solvent system before the final dilution in the assay medium, ensuring the final concentration of all solvents is permissible.
Color change of the this compound solution Potential degradation or oxidation of the compound.• Discard the solution and prepare a fresh one.• Review the storage and handling procedures to minimize exposure to light and air.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Dissolution:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect for any undissolved particles.

  • Aliquoting and Storage:

    • Dispense the stock solution into small-volume, amber, screw-cap vials.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • For short-term storage (up to one week), aliquots may be stored at 4°C, protected from light.

  • Handling:

    • When ready to use, thaw an aliquot at room temperature.

    • Avoid repeated freeze-thaw cycles. Discard any unused portion of the thawed aliquot.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the general principles of the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

  • Preparation of Working Solutions:

    • Thaw a stock solution of this compound (e.g., 10 mg/mL in DMSO).

    • Perform serial dilutions in the appropriate assay medium (e.g., RPMI-1640 with MOPS buffer) to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and ideally below 1%.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in the assay medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Assay Procedure:

    • Add 100 µL of the diluted this compound solutions to the wells of a 96-well microtiter plate.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading Results:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.

Data Presentation

Table 1: Illustrative pH Stability of a Hypothetical Quinone Antibiotic

Disclaimer: The following data is illustrative and based on general knowledge of quinone antibiotic stability. Specific stability studies for this compound are not publicly available.

pHBuffer SystemIncubation Time (hours)Temperature (°C)% Recovery (Illustrative)
3.0Citrate-Phosphate243785%
5.0Acetate243795%
7.4Phosphate (PBS)243798%
9.0Tris-HCl243770%

Table 2: Illustrative Temperature Stability of a Hypothetical Quinone Antibiotic in PBS (pH 7.4)

Disclaimer: The following data is illustrative and based on general knowledge of quinone antibiotic stability. Specific stability studies for this compound are not publicly available.

Temperature (°C)Incubation Time (hours)% Recovery (Illustrative)
472>99%
25 (Room Temp)2497%
372495%
502480%

Visualizations

experimental_workflow This compound In Vitro Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution (10 mg/mL in 100% DMSO) working Prepare Working Solutions (Serial dilution in assay medium) stock->working plate Plate Assay (100 µL drug + 100 µL inoculum) working->plate inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) inoculum->plate incubate Incubate (35°C, 24-48h) plate->incubate read Read MIC incubate->read data Data Analysis read->data

Caption: Workflow for antifungal susceptibility testing of this compound.

troubleshooting_logic Troubleshooting Inconsistent this compound Assay Results cluster_checks Potential Issues cluster_solutions Solutions start Inconsistent Results? fresh_solutions Were fresh working solutions used? start->fresh_solutions freeze_thaw Multiple freeze-thaw cycles of stock? start->freeze_thaw light_exposure Was the compound protected from light? start->light_exposure dmso_conc Is final DMSO concentration >1%? start->dmso_conc sol_fresh Prepare fresh solutions fresh_solutions->sol_fresh No sol_aliquot Aliquot stock solutions freeze_thaw->sol_aliquot Yes sol_light Use amber vials/cover plates light_exposure->sol_light No sol_dmso Adjust DMSO concentration dmso_conc->sol_dmso Yes

Caption: Logic diagram for troubleshooting inconsistent assay results.

References

Reducing variability in Pradimicin T2 antifungal assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Pradimicin T2 antifungal assay results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it affect the antifungal assay?

A1: this compound exerts its antifungal activity through a unique mechanism that is dependent on the presence of calcium. It specifically binds to D-mannoside residues on the fungal cell wall, forming a ternary complex with calcium ions.[1] This complex disrupts the integrity of the fungal cell membrane, leading to cell death.[1] Therefore, the concentration of calcium in the assay medium is a critical parameter that can significantly influence the experimental outcome.

Q2: Which fungal species are known to be susceptible or resistant to Pradimicins?

A2: Pradimicins exhibit broad-spectrum in vitro activity against a range of fungal pathogens, including Candida spp., Cryptococcus neoformans, and Aspergillus spp.[1] However, some species, such as Fusarium spp., have shown comparative resistance to high concentrations of pradimicin.[1] A derivative, BMS-181184, showed poor activity (MICs ≥ 16 µg/mL) against Aspergillus niger, Aspergillus flavus, and Fusarium spp.

Q3: What are the recommended quality control (QC) strains for the this compound assay?

A3: While specific quality control ranges for this compound have not been formally established in the provided search results, standard QC strains for antifungal susceptibility testing, such as Candida albicans ATCC 90028 and Candida parapsilosis ATCC 22019, are recommended. It is crucial to maintain internal consistency by testing these strains in parallel with experimental samples. Hypothetical target MIC ranges are provided in the table below for internal laboratory validation purposes.

Troubleshooting Guide

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values
Potential Cause Recommended Action
Insufficient Calcium Concentration in Medium Standard RPMI-1640 medium has a calcium concentration of approximately 0.42 mM. The activity of this compound is calcium-dependent. Supplement the RPMI-1640 medium with a sterile solution of CaCl₂ to a final concentration of 1.5 mM.
Sub-optimal pH of the Medium Although a pradimicin derivative was found to be minimally affected by pH changes, ensure the pH of the RPMI-1640 medium is buffered to 7.0 with MOPS buffer as per standard protocols.
High Inoculum Density An excessively high fungal inoculum can lead to artificially elevated MIC values. Ensure the final inoculum concentration is within the recommended range of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
This compound Degradation Improper storage of this compound can lead to loss of potency. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Issue 2: Poor Reproducibility or High Variability Between Replicates
Potential Cause Recommended Action
Inconsistent Inoculum Preparation Variability in the starting inoculum density is a common source of inconsistent results. Standardize your inoculum preparation by using a spectrophotometer to measure the turbidity of the fungal suspension.
Inaccurate Pipetting Small volume inaccuracies during serial dilutions can lead to significant errors. Use calibrated pipettes and proper pipetting techniques.
Edge Effects in Microtiter Plates Evaporation from the outer wells of a microtiter plate can concentrate the drug and affect fungal growth. To mitigate this, fill the peripheral wells with sterile water or media without inoculum.
Inconsistent Incubation Conditions Ensure a consistent incubation temperature of 35°C and proper humidity to prevent evaporation.
Issue 3: Difficulty in Determining the MIC Endpoint
Potential Cause Recommended Action
Trailing Growth Some yeast strains may exhibit "trailing," which is reduced but persistent growth at concentrations above the true MIC. This can make visual determination of the endpoint difficult. The recommended endpoint is the lowest concentration that produces a significant (e.g., 50% or 90%) reduction in growth compared to the positive control. Using a spectrophotometric plate reader can provide a more objective measure.
Subjective Visual Reading Visual interpretation of fungal growth can vary between individuals. To standardize, use a reference plate with known growth and inhibition patterns. Alternatively, use a plate reader to obtain quantitative growth data.

Quantitative Data Summary

Table 1: Hypothetical Target MIC Ranges for Quality Control Strains

Quality Control StrainAntifungal AgentHypothetical Target MIC Range (µg/mL)
Candida albicans ATCC 90028This compound0.5 - 2.0
Candida parapsilosis ATCC 22019This compound1.0 - 4.0

Note: These are hypothetical ranges for internal validation and are not based on published CLSI guidelines for this compound.

Table 2: Influence of Assay Parameters on a Pradimicin Derivative (BMS-181184) Activity

ParameterVariationEffect on MIC
pHNot specifiedMinimal (≤ twofold)
Inoculum SizeNot specifiedMinimal (≤ twofold)
TemperatureNot specifiedMinimal (≤ twofold)
Presence of SerumNot specifiedMinimal (≤ twofold)
Testing MethodAgar vs. Broth MacrodilutionMinimal (≤ twofold)
Test MediaRPMI 1640, Yeast Morphology Agar, High Resolution Test MediumMinimal (≤ twofold)

Experimental Protocols

Broth Microdilution Assay for this compound Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.

1. Preparation of Materials:

  • Fungal Strains: Use fresh, 24-hour cultures of the test and quality control strains grown on Sabouraud Dextrose Agar.

  • Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered with 0.165 M MOPS to pH 7.0. Supplement with sterile CaCl₂ to a final concentration of 1.5 mM.

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions in the supplemented RPMI-1640 medium.

  • Microtiter Plates: Use sterile, 96-well, flat-bottom microtiter plates.

2. Inoculum Preparation:

  • Harvest fungal colonies and suspend in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute the adjusted suspension 1:1000 in the supplemented RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

3. Assay Procedure:

  • Add 100 µL of the appropriate this compound dilution to each well of the microtiter plate.

  • Include a positive control (no drug) and a negative control (no inoculum) for each strain.

  • Add 100 µL of the fungal inoculum to each well, bringing the final volume to 200 µL.

  • Seal the plates to prevent evaporation and incubate at 35°C for 24-48 hours.

4. Determination of MIC:

  • Visual Reading: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.

  • Spectrophotometric Reading: Measure the optical density (OD) at a wavelength of 530 nm. The MIC is the lowest drug concentration that reduces the OD by ≥50% compared to the control well.

Visualizations

Pradimicin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Cell_Wall Fungal Cell Wall (with D-mannosides) Cell_Membrane Cell Membrane Ternary_Complex Ternary Complex (Pradimicin-Mannoside-Ca2+) Cell_Wall->Ternary_Complex Binds to Pradimicin_T2 This compound Pradimicin_T2->Ternary_Complex Binds to Calcium Calcium Ions (Ca2+) Calcium->Ternary_Complex Binds to Membrane_Disruption Membrane Disruption & Cell Death Ternary_Complex->Membrane_Disruption Leads to

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start High MIC or Poor Reproducibility Check_Calcium Is Calcium Supplemented to 1.5 mM in RPMI? Start->Check_Calcium Supplement_Calcium Supplement Medium with CaCl2 Check_Calcium->Supplement_Calcium No Check_Inoculum Is Inoculum Density Correct? Check_Calcium->Check_Inoculum Yes Supplement_Calcium->Check_Inoculum Adjust_Inoculum Standardize Inoculum Preparation Check_Inoculum->Adjust_Inoculum No Check_Controls Are QC Strains Within Range? Check_Inoculum->Check_Controls Yes Adjust_Inoculum->Check_Controls Review_Technique Review Pipetting, Plate Sealing, and Incubation Check_Controls->Review_Technique No Consult_Senior Consult Senior Scientist or Technical Support Check_Controls->Consult_Senior Yes Review_Technique->Consult_Senior

Caption: Troubleshooting workflow for this compound assays.

References

Technical Support Center: Investigating Fungal Resistance to Pradimicin T2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating mechanisms of fungal resistance to Pradimicin T2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound belongs to the pradimicin family of antibiotics.[1] Pradimicins exert their antifungal effect by binding specifically to D-mannoside residues on the fungal cell surface in a calcium-dependent manner.[2][3] This binding disrupts the integrity of the fungal cell membrane, leading to cell death.[2] The C-5 disaccharide moiety of the pradimicin molecule is crucial for this stereospecific recognition of D-mannopyranoside.[3]

Q2: What are the expected susceptible and resistant fungal species to this compound?

Pradimicins, in general, exhibit broad-spectrum in vitro activity against a variety of fungi, including Candida spp., Cryptococcus neoformans, and Aspergillus spp.[2][4] Fusarium spp. tend to be more resistant.[2] Strains of Candida albicans that are resistant to 5-fluorocytosine and azoles have shown susceptibility to pradimicin A.[4]

Q3: My fungal strain, which was previously susceptible to this compound, is now showing resistance. What are the potential mechanisms?

While specific resistance mechanisms to this compound are not extensively documented, resistance to mannan-binding antifungals can theoretically arise from several mechanisms. These include:

  • Alterations in the Fungal Cell Wall: Changes in the composition or structure of the cell wall, particularly a reduction in mannan content or masking of mannose residues, could prevent this compound from binding to its target.[5][6]

  • Modification of the Drug Target: Mutations in genes involved in mannan biosynthesis or attachment to cell wall proteins could alter the binding site of this compound.[7][8]

  • Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) or major facilitator superfamily (MFS), could actively transport this compound out of the fungal cell, reducing its intracellular concentration.[9][10]

  • Signaling Pathway Alterations: In Saccharomyces cerevisiae, resistance to pradimicin has been linked to mutations in the putative N-glycosylation sites of the osmosensor protein Sln1, suggesting that alterations in cell surface sensing and signaling pathways may play a role.[11]

Q4: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound in my experiments. What could be the cause?

Inconsistent MIC values can be due to a variety of factors in antifungal susceptibility testing. It is crucial to adhere to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13] Common sources of variability include:

  • Inoculum Preparation: Incorrect inoculum size can significantly affect MIC results.[14]

  • Growth Medium: The composition and pH of the growth medium can influence the activity of the antifungal agent and the growth of the fungus.[14]

  • Incubation Time and Temperature: Deviations from the recommended incubation conditions can lead to variable results.[14]

  • Method of MIC Determination: Visual reading of endpoints can be subjective. Using a spectrophotometer for reading or employing alternative methods like Etest strips may improve consistency.[13][15]

  • "Trailing" or Paradoxical Growth: Some fungi may exhibit reduced but persistent growth at concentrations above the MIC. Standardized reading guidelines should be followed to interpret these results.

Troubleshooting Guides

Problem 1: Unexpectedly high MIC values for this compound against a typically susceptible fungal strain.

Possible Cause Troubleshooting Step
Experimental Error 1. Verify the concentration and integrity of the this compound stock solution. 2. Ensure the accuracy of serial dilutions. 3. Confirm the correct preparation of the fungal inoculum to the recommended density. 4. Review and strictly adhere to the standardized antifungal susceptibility testing protocol (e.g., CLSI, EUCAST).[16][17]
Development of Resistance 1. Perform sub-culturing of the resistant isolate to confirm the stability of the resistant phenotype. 2. Sequence genes known to be involved in fungal cell wall biosynthesis, particularly those related to mannan synthesis.[7][8] 3. Investigate the expression levels of known efflux pump genes (e.g., CDR1, MDR1) using RT-qPCR.[9][10] 4. Analyze the cell wall composition to quantify any changes in mannan content.
Biofilm Formation Fungi growing in a biofilm can exhibit increased resistance to antifungal agents.[18][19] Check for biofilm formation in your culture system. If present, consider using biofilm-specific susceptibility testing methods.

Problem 2: Difficulty in determining the MIC endpoint due to trailing growth.

Possible Cause Troubleshooting Step
Fungistatic vs. Fungicidal Activity This compound may be fungistatic at lower concentrations, leading to trailing growth. The MIC should be defined as the lowest concentration that causes a significant reduction in growth (e.g., 50% or 90%) compared to the drug-free control, as per standardized guidelines.[20]
Paradoxical Effect Some antifungals exhibit a paradoxical effect where growth reappears at concentrations above the MIC. If this is observed, it should be noted, but the MIC should be read at the lowest concentration showing significant inhibition.
Subjective Reading Use a spectrophotometer to read the optical density of the wells for a more objective determination of the growth inhibition percentage.[20]

Quantitative Data Summary

The following table provides a hypothetical example of MIC data that could be generated during an investigation of this compound resistance.

Fungal Strain This compound MIC (µg/mL) Fluconazole MIC (µg/mL) Mannan Content (% of cell wall dry weight) Relative CDR1 Gene Expression
Wild-Type (Susceptible)0.51301.0
Resistant Mutant 1161151.2
Resistant Mutant 28642825.0
Resistant Mutant 3>32250.9

Experimental Protocols

1. Broth Microdilution Antifungal Susceptibility Testing

This protocol is a generalized version based on CLSI and EUCAST standards.[17][20]

  • Prepare Drug Dilutions: Serially dilute this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Prepare Inoculum: Culture the fungal isolate on an appropriate agar medium. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration.

  • Inoculate Plate: Add the diluted fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength.

2. Quantification of Fungal Cell Wall Mannan

  • Cell Wall Isolation: Grow the fungal cells to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with distilled water. Disrupt the cells mechanically (e.g., with glass beads) in a buffer. Separate the cell walls from cytoplasmic contents by differential centrifugation.

  • Hydrolysis: Hydrolyze the isolated cell walls with dilute acid (e.g., 2 M trifluoroacetic acid) at 100°C for several hours to release monosaccharides.

  • Chromatographic Analysis: Neutralize the hydrolysate and analyze the monosaccharide composition using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or gas chromatography-mass spectrometry (GC-MS) of derivatized sugars.

  • Quantification: Calculate the amount of mannose relative to the total dry weight of the cell wall.

3. RT-qPCR for Efflux Pump Gene Expression

  • RNA Extraction: Grow fungal cells with and without sub-inhibitory concentrations of this compound. Harvest the cells and extract total RNA using a suitable kit or method.

  • cDNA Synthesis: Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using primers specific for the target efflux pump genes (e.g., CDR1, MDR1) and a reference housekeeping gene (e.g., ACT1).

  • Data Analysis: Calculate the relative expression of the target genes in the drug-treated samples compared to the untreated controls using the ΔΔCt method.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mechanisms Investigating Resistance Mechanisms cluster_analysis Data Analysis and Conclusion start Isolate with Unexpected Resistance mic_test Perform Broth Microdilution Susceptibility Testing start->mic_test confirm_mic Confirm High MIC mic_test->confirm_mic cell_wall Analyze Cell Wall Mannan Content confirm_mic->cell_wall Hypothesis: Altered Target efflux Quantify Efflux Pump Gene Expression (RT-qPCR) confirm_mic->efflux Hypothesis: Drug Efflux sequencing Sequence Mannan Biosynthesis Genes confirm_mic->sequencing Hypothesis: Target Site Mutation data_analysis Correlate Genotypic and Phenotypic Data cell_wall->data_analysis efflux->data_analysis sequencing->data_analysis conclusion Identify Resistance Mechanism data_analysis->conclusion

Caption: Workflow for investigating this compound resistance.

mannan_biosynthesis_pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_cell_wall Cell Wall gdp_man GDP-Mannose dol_p_man Dol-P-Mannose gdp_man->dol_p_man lipid_linked_oligo Lipid-linked Oligosaccharide dol_p_man->lipid_linked_oligo protein Protein lipid_linked_oligo->protein Oligosaccharyltransferase n_linked_glycoprotein N-linked Glycoprotein (Core) protein->n_linked_glycoprotein outer_chain_elongation Outer Chain Elongation n_linked_glycoprotein->outer_chain_elongation Transport mature_mannoprotein Mature Mannoprotein outer_chain_elongation->mature_mannoprotein mannosyltransferases Mannosyltransferases mannosyltransferases->outer_chain_elongation cell_wall_integration Integration into Cell Wall mature_mannoprotein->cell_wall_integration Secretion gdp_man_golgi GDP-Mannose gdp_man_golgi->mannosyltransferases pradimicin_binding This compound Binding Site cell_wall_integration->pradimicin_binding

Caption: Simplified fungal mannan biosynthesis pathway.

References

Optimizing fermentation conditions to increase Pradimicin T2 yield

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the fermentation conditions to increase the yield of Pradimicin T2.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting fermentation parameters for this compound production?

A1: Based on published studies, a common starting point for this compound production using Actinomadura hibisca involves a seed culture grown for 5 days at 32°C, followed by inoculation into a production medium and fermentation for up to 11 days at 28°C with a rotary shaking speed of 200 rpm.[1] The initial pH of the production medium should be adjusted to 7.0 before sterilization.[1]

Q2: My this compound yield is consistently low. What are the most critical media components to investigate?

A2: Low yield is often linked to the composition of the fermentation medium. The carbon and nitrogen sources are critical. Studies have shown that glycerol is a favored carbon source over glucose for Pradimicin production.[2] It is hypothesized that glycerol may better support the development of cell mass, which precedes antibiotic production.[2] For nitrogen sources, soybean meal is commonly used.[1][2] It is recommended to systematically evaluate different carbon and nitrogen sources to find the optimal combination for your specific strain and process.

Q3: Can minor components in the medium significantly impact yield?

A3: Yes, minor components can have a significant impact. For instance, the production of a related analog, Pradimicin S, was significantly improved by the addition of 0.1-0.4% ferrous sulfate to the production medium.[3] Therefore, it is advisable to screen for the effects of different inorganic salts and trace elements on your this compound production.

Q4: How can I monitor the progress of my fermentation?

A4: The progress of the fermentation can be monitored by High-Performance Liquid Chromatography (HPLC).[1] To prepare a sample for HPLC analysis, the fermented broth is centrifuged, and the supernatant is diluted with a solvent like DMSO and then filtered.[1] The detector wavelength is typically set to 460 nm for monitoring Pradimicins.[1]

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments.

Issue 1: Inconsistent Yields Between Batches
Potential Cause Troubleshooting Step
Inoculum Variability Ensure the seed culture is consistent in terms of age, cell density, and morphology before inoculating the production medium. Using a stationary phase seed culture has been found to be effective.[4]
Incomplete Sterilization Review and validate your sterilization protocol for all media and equipment to prevent contamination that could compete for nutrients.
Raw Material Inconsistency The quality of complex media components like soybean meal or yeast extract can vary between suppliers and even batches. Test new batches of raw materials on a small scale before use in large-scale fermentations.
pH Fluctuation Monitor the pH of the medium throughout the fermentation process. Significant drifts from the optimal pH can negatively affect enzyme activity and metabolite production. The inclusion of a buffer like CaCO3 is common.[1][2]
Issue 2: Foaming in the Bioreactor
Potential Cause Troubleshooting Step
High Metabolic Activity Foaming is often a result of vigorous carbon dioxide production during active fermentation and is generally a normal occurrence.[5]
Media Composition Certain proteins or other components in the medium can act as surfactants, leading to excessive foaming.
Action If foaming is excessive and poses a risk of overflow or contamination, it can be skimmed off.[5] In a bioreactor setting, consider using a food-grade antifoaming agent, but first, test its effect on this compound production on a small scale.
Issue 3: Presence of Unwanted Metabolites or Degradation of this compound
Potential Cause Troubleshooting Step
Suboptimal Fermentation Time Harvesting too early can result in a high proportion of biosynthetic intermediates, while harvesting too late may lead to the degradation of the final product.
Action Conduct a time-course study to determine the optimal fermentation duration for maximizing this compound yield and minimizing the presence of related, unwanted compounds. Analyze samples at regular intervals (e.g., every 24 hours) using HPLC.
Genetic Instability The producing strain, Actinomadura hibisca, may undergo mutations that could alter the biosynthetic pathway, leading to the production of different analogs or a complete loss of production.[6][7]
Action Maintain a stock of the high-yielding strain in a cryopreserved state. Periodically, re-culture from the master stock to ensure the genetic integrity of the working culture.

Data on Media Optimization

The following tables summarize quantitative data from studies on media optimization for Pradimicin production.

Table 1: Effect of Different Carbon Sources on Pradimicin Production

MediumCarbon Source (3%)Pradimicin Yield (mg/L)
1Glucose (Control)8.5[2]
2GlycerolHigher than control[2]
3Soluble StarchNo significant increment[2]
4MaltoseNo significant increment[2]
5SucroseNo significant increment[2]
6LactoseNo significant increment[2]
Data derived from a study on Actinomadura hibisca P157-2, where glycerol was found to be a more favorable carbon source than glucose and other tested sugars.[2]

Table 2: Base Production Medium Composition

ComponentConcentrationReference
Soybean Meal3%[1][2]
Pharmamedia0.5%[1][2]
Glucose3%[1][2]
Yeast Extract0.1%[1][2]
CaCO30.3%[1][2]
This medium serves as a good starting point for further optimization experiments.

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Prepare a seed medium consisting of soluble starch (1%), yeast extract (0.2%), and agar (1.8%) for slant cultures, or a liquid medium with components like sucrose, Pharmamedia, and yeast extract.[1][8]

  • Inoculate the medium with a loopful of spores or a small portion of a slant culture of Actinomadura hibisca.

  • Incubate the liquid seed culture at 32°C for 5 days on a rotary shaker at 200 rpm.[1]

Protocol 2: Production Fermentation
  • Prepare the production medium (e.g., as described in Table 2) and adjust the pH to 7.0 before autoclaving.[1]

  • Transfer the vegetative seed culture to the production medium. A typical inoculum volume is 5% (v/v).[2]

  • Incubate the production flasks at 28°C for 9 to 11 days on a rotary shaker at 200-250 rpm.[1][2]

Protocol 3: HPLC Analysis of this compound
  • Harvest a sample of the fermentation broth.

  • Centrifuge the broth at 10,000 rpm for 10 minutes to separate the supernatant from the cell mass.[1]

  • Dilute the supernatant (e.g., 10-fold) with DMSO.[1]

  • Filter the diluted sample through a 0.45 µm filter.[1]

  • Inject the sample into an HPLC system equipped with a C18 column.[1]

  • Use a mobile phase such as acetonitrile and a phosphate buffer (e.g., 19:81, pH 3.5) at a flow rate of 1 ml/minute.[1]

  • Detect the this compound peak at a wavelength of 460 nm.[1]

Visualizations

experimental_workflow start_end start_end process process decision decision analysis analysis A Start: Strain Selection (Actinomadura hibisca) B Prepare Seed Culture A->B C Inoculate Production Medium B->C D Fermentation (Control Conditions) C->D E HPLC Analysis D->E F Low Yield? E->F G Optimize Media Components (Carbon, Nitrogen, Salts) F->G Yes I Scale-Up Fermentation F->I No G->D H Optimize Physical Parameters (pH, Temp, Agitation) G->H H->D J End: High Yield Achieved I->J

Caption: Workflow for optimizing this compound fermentation.

troubleshooting_low_yield issue issue cause cause solution solution A Low this compound Yield B1 Suboptimal Media A->B1 B2 Incorrect Physical Parameters A->B2 B3 Poor Inoculum Quality A->B3 B4 Contamination A->B4 C1 Test alternative C/N sources (e.g., glycerol). Screen trace metals. B1->C1 C2 Optimize pH, temperature, and agitation speed. B2->C2 C3 Standardize seed culture age and density. B3->C3 C4 Verify sterilization protocols and aseptic techniques. B4->C4

Caption: Troubleshooting logic for low this compound yield.

pradimicin_biosynthesis_pathway precursor precursor intermediate intermediate enzyme enzyme product product A Polyketide Backbone B G-2A Intermediate A->B Cyclization C 5,6-dihydroxy-G-2A B->C Hydroxylation D D-alanine ligation C->D Ligation E Glycosylation D->E Sugar attachment F This compound E->F PKS PrmA/B (Polyketide Synthase) PKS->A Hydroxylases PdmJ (C-5) PdmW (C-6) Hydroxylases->B Ligase PdmN Ligase->C Glycosyltransferases GTs Glycosyltransferases->D

Caption: Simplified this compound biosynthetic pathway.

References

Overcoming challenges in the purification of Pradimicin T2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of Pradimicin T2. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a member of the pradimicin family of antibiotics, which are potent antifungal agents.[1][2] These compounds are characterized by a complex dihydrobenzo[a]naphthacenequinone core glycosylated with sugar moieties.[2] The purification of this compound can be challenging due to several factors:

  • Structural Complexity and Polarity: The presence of multiple hydroxyl groups and sugar residues makes this compound a highly polar molecule, which can lead to difficulties in chromatographic separation from other polar impurities.

  • Presence of Analogs: The producing actinomycete often synthesizes a mixture of structurally related pradimicins (e.g., Pradimicin T1), which can co-elute during chromatography.[1]

  • Potential for Degradation: Like many complex natural products, this compound may be sensitive to pH and temperature extremes, leading to degradation and loss of yield during purification.

  • Low Abundance: The concentration of this compound in the fermentation broth can be low, requiring efficient extraction and enrichment steps to obtain sufficient quantities for further purification and analysis.

Q2: What is a typical overall yield for the purification of this compound?

Based on published literature, the overall yield of Pradimicin T1 (a closely related analog purified alongside T2) from a large-scale fermentation can be in the range of several hundred milligrams from liters of culture broth.[3] However, the yield of this compound is generally lower than that of Pradimicin T1. It is important to note that yields can vary significantly depending on the fermentation conditions, the efficiency of each purification step, and the scale of the process.

Q3: How can I improve the solubility of my partially purified this compound sample?

Pradimicins can have limited solubility in certain organic solvents.[4] To improve solubility during purification:

  • Solvent Selection: Use polar solvents such as methanol, acetonitrile, or mixtures with water. The addition of a small amount of acid (e.g., formic acid or acetic acid) or base may also improve solubility depending on the pH stability of the compound.

  • pH Adjustment: The solubility of pradimicins can be pH-dependent. Experiment with slight adjustments in pH to find the optimal range for solubility without causing degradation.

  • Derivatization (for analytical purposes): For analytical applications, derivatization to form more soluble analogs, such as N,N-dimethyl pradimicins, has been reported to significantly increase water solubility.[4]

Q4: What are the key considerations for the long-term storage of purified this compound?

  • Low Temperature: Store purified this compound at low temperatures, such as -20°C or -80°C, to minimize degradation.

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Dry Conditions: Ensure the sample is free from residual solvents and moisture, as these can promote degradation. Lyophilization of the final product is a common practice.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

ProblemPossible CauseSolution
Low Overall Yield Inefficient Extraction from Fermentation Broth: The initial extraction may not be capturing the majority of the produced this compound.- Optimize the solvent system used for extraction. Consider a multi-step extraction with different solvents of varying polarity.- Adjust the pH of the fermentation broth before extraction to ensure this compound is in a state that favors partitioning into the organic solvent.
Loss of Compound During Transfers and Concentration: Significant amounts of the compound can be lost during transfers between vessels and during solvent evaporation.- Minimize the number of transfer steps.- Rinse all glassware with the appropriate solvent to recover any adsorbed compound.- Use gentle concentration techniques such as rotary evaporation at a controlled temperature.
Degradation of this compound: The compound may be degrading due to unfavorable pH or temperature conditions during purification.- Maintain a controlled temperature throughout the purification process.- Evaluate the pH stability of this compound and use buffers to maintain an optimal pH range.[5]
Co-elution of Impurities during Chromatography Similar Polarity of Impurities: Other pradimicin analogs or unrelated metabolites from the fermentation may have similar polarities to this compound, leading to poor separation.- Optimize HPLC Conditions: - Adjust the mobile phase composition (e.g., change the organic modifier or the buffer). - Modify the gradient slope for better resolution of closely eluting peaks. - Experiment with different stationary phases (e.g., C18, Phenyl, or HILIC for highly polar compounds).[6][7]
Column Overloading: Loading too much sample onto the chromatography column can lead to broad peaks and poor separation.- Reduce the amount of sample loaded onto the column.- Use a larger column with a higher loading capacity.
Poor Peak Shape in HPLC (Tailing or Fronting) Secondary Interactions with Stationary Phase: The analyte may be interacting with the silica backbone of the stationary phase, leading to peak tailing.- Add a competing agent to the mobile phase, such as a small amount of triethylamine (TEA) or formic acid, to block active sites on the stationary phase.- Operate at a lower pH to suppress the ionization of silanol groups.
Sample Solvent Incompatibility: The solvent in which the sample is dissolved may be too strong compared to the initial mobile phase, causing peak distortion.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Difficulty in Crystallization Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.- Further purify the sample using an alternative chromatographic method to remove persistent impurities.
Inappropriate Solvent System: The chosen solvent or solvent mixture may not be suitable for inducing crystallization.- Screen a wide range of solvents and solvent mixtures of varying polarities.- Try techniques such as slow evaporation, vapor diffusion, or anti-solvent addition.
Compound is Amorphous: this compound, being a complex glycosylated molecule, may have a natural tendency to form an amorphous solid rather than crystals.- If direct crystallization is unsuccessful, consider forming a salt or co-crystal to promote crystallinity.

Quantitative Data

The following table summarizes the reported yield and estimated purity at different stages of Pradimicin T1 purification, which can serve as a benchmark for this compound purification.

Purification StepStarting MaterialProductReported Yield (Pradimicin T1)Estimated Purity
Fermentation & Extraction 40 L Fermentation BrothCrude ExtractNot Reported<10%
Acetone Precipitation Crude ExtractPrecipitated Solid2.4 g10-20%
Column Chromatography (YMC GEL ODS-A) 2.4 g Precipitated SolidPartially Purified Pradimicin T1Not Reported50-70%
Adsorption Chromatography (Diaion HP-20) Partially Purified Pradimicin T1Purified Pradimicin T1293 mg>90%
Final Precipitation/Crystallization 293 mg Purified Pradimicin T1Final Product50 mg (for analysis)>98%

Data is adapted from the purification of Pradimicin T1 as described in the literature.[3] The yield of this compound is expected to be lower.

Experimental Protocols

1. Fermentation Broth Extraction

  • Objective: To extract this compound and other related metabolites from the fermentation broth.

  • Methodology:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Adjust the pH of the supernatant to a slightly acidic or neutral range to ensure the stability and solubility of this compound.

    • Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or butanol.

    • Repeat the extraction process three times to maximize the recovery of the target compound.

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

2. Acetone Precipitation

  • Objective: To precipitate this compound and other polar compounds from the concentrated extract, thereby removing non-polar impurities.

  • Methodology:

    • Dissolve the crude extract in a minimal amount of a polar solvent like methanol.

    • Slowly add the methanolic solution to a large volume of cold acetone with constant stirring.

    • A precipitate containing this compound should form. Allow the precipitation to complete by keeping the mixture at a low temperature (e.g., 4°C) for several hours.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the precipitate with a small amount of cold acetone to remove any remaining soluble impurities.

    • Dry the precipitate under vacuum.

3. Reversed-Phase Column Chromatography

  • Objective: To separate this compound from other pradimicin analogs and impurities based on their hydrophobicity.

  • Methodology:

    • Prepare a column packed with a C18-functionalized silica gel (e.g., YMC GEL ODS-A).

    • Equilibrate the column with the initial mobile phase, which is typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a pH modifier such as phosphate buffer.[3]

    • Dissolve the precipitated solid from the previous step in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing organic solvent concentration. For example, a linear gradient from 10% to 60% acetonitrile in water over several column volumes.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

    • Pool the fractions containing the pure compound and concentrate them under reduced pressure.

Visualizations

G cluster_0 Upstream Processing cluster_1 Downstream Processing - Extraction & Initial Purification cluster_2 Chromatographic Purification cluster_3 Final Product Formulation Fermentation Actinomycete Fermentation Broth_Harvest Harvest Fermentation Broth Fermentation->Broth_Harvest Extraction Solvent Extraction Broth_Harvest->Extraction Concentration Concentration of Extract Extraction->Concentration Precipitation Acetone Precipitation Concentration->Precipitation Column_Chromo Reversed-Phase Column Chromatography Precipitation->Column_Chromo Fraction_Analysis Fraction Analysis (TLC/HPLC) Column_Chromo->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Final_Concentration Final Concentration Pooling->Final_Concentration Lyophilization Lyophilization Final_Concentration->Lyophilization Pure_Pradimicin_T2 Pure this compound Lyophilization->Pure_Pradimicin_T2 G Start Low Yield or Purity Issue Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Chromatography Review Chromatography Start->Check_Chromatography Check_Stability Assess Compound Stability Start->Check_Stability Optimize_Solvent Optimize Extraction Solvent/pH Check_Extraction->Optimize_Solvent Inefficient? Optimize_HPLC Optimize HPLC Method (Gradient, Stationary Phase) Check_Chromatography->Optimize_HPLC Poor Resolution? Control_Conditions Control pH and Temperature Check_Stability->Control_Conditions Degradation Suspected? Final_Check Re-evaluate Purity and Yield Optimize_Solvent->Final_Check Optimize_HPLC->Final_Check Control_Conditions->Final_Check

References

Technical Support Center: Multi-Step Synthesis of Pradimicin T2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the multi-step synthesis of Pradimicin T2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound is a challenging endeavor that has not been fully detailed in a single publication. However, based on the synthesis of related pradimicins and their aglycone, pradimicinone, the general strategy involves a convergent approach:

  • Synthesis of the Aglycone Core (Pradimicinone): This involves the construction of the dihydrobenzo[a]naphthacenequinone skeleton. Key steps often include cycloaddition reactions (like Diels-Alder) to build the polycyclic system, followed by functional group manipulations.

  • Synthesis of the Disaccharide Moiety: The specific disaccharide of this compound needs to be synthesized with the correct stereochemistry. This typically involves the coupling of two monosaccharide units.

  • Glycosylation: The protected disaccharide is then coupled to the pradimicinone aglycone at the C-11 phenolic hydroxyl group. This is a critical and often low-yielding step.[1]

  • Attachment of the D-alanine-xylose Moiety: The final sugar and amino acid appendage is installed.

  • Global Deprotection: Removal of all protecting groups to yield the final this compound molecule.

Q2: What are the most common challenges in the synthesis of this compound?

A2: Researchers can expect to face several significant challenges:

  • Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers in the aglycone and the sugar moieties is a primary difficulty.

  • Regioselectivity: During the construction of the aglycone and in the glycosylation step, achieving the desired regioselectivity can be problematic, leading to isomeric impurities.

  • Low Yields in Key Steps: The glycosylation of the sterically hindered phenolic hydroxyl group of the pradimicinone core is notoriously difficult and often results in low yields.

  • Protecting Group Strategy: A complex and robust protecting group strategy is required to mask reactive functional groups throughout the synthesis and allow for their selective removal.

  • Purification: The intermediates and the final product are often polar and can be difficult to purify, requiring advanced chromatographic techniques.

Troubleshooting Guides

Section 1: Synthesis of the Pradimicinone Aglycone

Q1.1: I am getting a low yield in the cycloaddition reaction to form the tetracyclic core. What are the possible causes and solutions?

A1.1: Low yields in the Diels-Alder or similar cycloaddition reactions for constructing polycyclic aromatic systems can stem from several factors.

Troubleshooting Table: Cycloaddition Reaction

Potential CauseSuggested Solution
Poor Diene/Dienophile Reactivity - Increase the reaction temperature. - Use a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) to activate the dienophile. - Modify the electronics of the diene (electron-donating groups) or dienophile (electron-withdrawing groups).
Diene Isomerization Ensure the diene is in the required s-cis conformation. For acyclic dienes, high temperatures can sometimes favor the unproductive s-trans isomer. Consider a cyclic diene if possible.
Side Reactions - Polymerization of the diene or dienophile can occur at high temperatures. Use a radical inhibitor. - Epimerization of stereocenters can be an issue. Screen different solvents and temperatures.
Reversibility of the Reaction The retro-Diels-Alder reaction can occur at high temperatures. Optimize the reaction time and temperature to isolate the product once formed.

Experimental Workflow: Aglycone Core Synthesis

aglycone_synthesis start Starting Materials (e.g., Naphthoquinone derivative + Diene) cycloaddition [4+2] Cycloaddition (e.g., Diels-Alder) start->cycloaddition Thermal or Lewis Acid Catalysis aromatization Aromatization cycloaddition->aromatization Oxidation functional_group Functional Group Interconversion aromatization->functional_group e.g., Reduction, Protection purification Purification (e.g., Column Chromatography) functional_group->purification

Caption: General workflow for the synthesis of the pradimicinone aglycone core.

Section 2: Glycosylation of the Pradimicinone Core

Q2.1: The glycosylation of the C-11 hydroxyl group is failing or giving very low yields. How can I improve this reaction?

A2.1: Glycosylation of the sterically hindered and electronically deactivated phenolic hydroxyl group at C-11 of the pradimicinone core is a significant hurdle.

Troubleshooting Table: Glycosylation Reaction

Potential CauseSuggested Solution
Low Nucleophilicity of the Aglycone - Convert the hydroxyl group to a more nucleophilic alkoxide using a non-nucleophilic base (e.g., NaH, KHMDS). - Ensure the absence of water, which can quench the base and hydrolyze the glycosyl donor.
Poor Reactivity of the Glycosyl Donor - Use a highly reactive glycosyl donor, such as a trichloroacetimidate or a glycosyl fluoride. - Ensure the protecting groups on the sugar are electron-withdrawing to enhance the electrophilicity of the anomeric carbon.
Inappropriate Promoter/Catalyst - For trichloroacetimidate donors, use a Lewis acid like TMSOTf or BF₃·OEt₂ at low temperatures. - For glycosyl fluorides, consider using a combination of a Lewis acid and a thiophilic promoter (e.g., AgOTf and Cp₂HfCl₂).
Steric Hindrance - Use a less bulky protecting group on the sugar moiety if possible. - Employ high-pressure conditions to overcome the activation energy barrier.
Anomeric Mixture The formation of both α and β anomers is common. The choice of solvent and protecting groups on the sugar can influence the stereochemical outcome. For instance, a participating group at C-2 of the sugar (e.g., an acetate) can favor the formation of the 1,2-trans-glycoside.

Logical Decision Tree for Glycosylation Troubleshooting

glycosylation_troubleshooting start Low Glycosylation Yield check_sm Are starting materials pure and dry? start->check_sm check_donor Is the glycosyl donor reactive enough? check_sm->check_donor Yes outcome_fail Still Low Yield check_sm->outcome_fail No, purify/dry and repeat check_conditions Are reaction conditions optimal? check_donor->check_conditions Yes check_donor->outcome_fail No, switch to a more reactive donor (e.g., trichloroacetimidate) outcome_success Improved Yield check_conditions->outcome_success Optimize: temperature, solvent, promoter check_conditions->outcome_fail No, screen new conditions

Caption: A decision tree for troubleshooting the glycosylation step.

Experimental Protocols

Protocol 1: Representative Diels-Alder Reaction for Polycyclic Core Formation

  • Reactants: A solution of the naphthoquinone dienophile (1.0 eq) and the diene (1.2 eq) in anhydrous toluene (0.1 M) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Catalyst Addition (if applicable): If a Lewis acid catalyst is used, it (e.g., BF₃·OEt₂, 1.1 eq) is added dropwise to the solution at 0 °C.

  • Reaction Conditions: The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is quenched (e.g., with saturated NaHCO₃ solution if a Lewis acid was used), and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Representative Glycosylation with a Trichloroacetimidate Donor

  • Preparation: In a flame-dried flask under argon, the pradimicinone aglycone (1.0 eq) and the glycosyl trichloroacetimidate donor (1.5 eq) are dissolved in anhydrous dichloromethane (DCM) (0.05 M). Molecular sieves (4 Å) are added, and the mixture is stirred at room temperature for 30 minutes.

  • Initiation: The mixture is cooled to -40 °C, and a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq) in anhydrous DCM is added dropwise.

  • Reaction: The reaction is stirred at -40 °C and monitored by TLC.

  • Quenching: Once the aglycone is consumed, the reaction is quenched by the addition of triethylamine.

  • Work-up: The mixture is filtered through celite, and the filtrate is washed with saturated NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

References

Strategies to decrease the cytotoxicity of Pradimicin T2 in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the cytotoxic effects of Pradimicin T2 in mammalian cells. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's antifungal activity and how does it relate to its cytotoxicity in mammalian cells?

A1: this compound exerts its antifungal effect by binding to D-mannoside residues on the fungal cell wall in a calcium-dependent manner. This interaction disrupts the fungal cell membrane integrity, leading to cell death.[1] While mammalian cells lack a cell wall, they do possess glycoproteins with mannose residues on their surfaces. It is hypothesized that at higher concentrations, this compound can interact with these mannosides, triggering unintended signaling pathways that lead to cytotoxicity.

Q2: What are the observed cytotoxic effects of this compound on mammalian cells?

A2: Studies have shown that pradimicins can induce apoptosis in mammalian cells.[1][2] This programmed cell death is characterized by morphological changes such as the formation of apoptotic bodies and DNA fragmentation.

Q3: Are there any known strategies to reduce the cytotoxicity of this compound?

A3: Yes, several strategies are being explored to decrease the cytotoxicity of this compound while preserving its antifungal efficacy. These can be broadly categorized into two main approaches:

  • Chemical Modification: Synthesizing derivatives of this compound with altered structures to improve their therapeutic index.

  • Advanced Drug Delivery Systems: Encapsulating this compound in delivery vehicles like liposomes or nanoparticles to control its release and minimize off-target effects.

Q4: How do chemical modifications impact the cytotoxicity of this compound?

A4: Chemical modifications can alter the physicochemical properties of this compound, such as its water solubility and binding affinity for mammalian cell surface molecules. For instance, the synthesis of N,N-dimethyl pradimicin derivatives has been shown to improve water solubility and animal tolerance.[3] Modifications at the C4'-amino group and the sugar moiety are also areas of active investigation to create derivatives with a better safety profile.

Q5: How can liposomes and nanoparticles decrease this compound's cytotoxicity?

A5: Liposomes and nanoparticles can encapsulate this compound, shielding it from non-specific interactions with mammalian cells. These delivery systems can be designed for targeted release at the site of fungal infection, for example, in response to the lower pH of an infected microenvironment. This targeted delivery increases the local concentration of the drug where it is needed and reduces systemic exposure, thereby minimizing off-target cytotoxicity.

Troubleshooting Guide

Issue 1: High levels of mammalian cell death observed in my in vitro assay with this compound.

  • Possible Cause: The concentration of this compound used may be too high, leading to off-target effects.

    • Troubleshooting Step: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound on your specific mammalian cell line. This will help you identify a therapeutic window where antifungal activity is maximized and cytotoxicity is minimized.

  • Possible Cause: The experimental conditions (e.g., incubation time, cell density) may be exacerbating the cytotoxic effects.

    • Troubleshooting Step: Optimize your assay conditions. Refer to the detailed experimental protocols below for guidance on cell seeding density and exposure times for cytotoxicity assays.

Issue 2: Difficulty in solubilizing this compound for my experiments.

  • Possible Cause: this compound has limited aqueous solubility.

    • Troubleshooting Step: Consider using a water-soluble derivative of pradimicin, such as BMS-181184, if appropriate for your research question. Alternatively, explore the use of formulation strategies like liposomal encapsulation to improve solubility and delivery.

Issue 3: Inconsistent results in cytotoxicity assays.

  • Possible Cause: Variability in cell health and passage number.

    • Troubleshooting Step: Ensure you are using a consistent cell passage number and that the cells are healthy and in the logarithmic growth phase before starting the experiment.

  • Possible Cause: Issues with the cytotoxicity assay itself.

    • Troubleshooting Step: Review the protocol for your chosen cytotoxicity assay (e.g., MTT, MTS, LDH). Ensure accurate pipetting and appropriate incubation times. Include positive and negative controls in every experiment to validate the assay's performance.

Strategies to Decrease this compound Cytotoxicity

Chemical Modification of this compound

The synthesis of this compound derivatives is a promising approach to reduce mammalian cell cytotoxicity. Research has focused on modifying specific chemical moieties to enhance water solubility and decrease non-specific binding.

Data Presentation: Comparison of Pradimicin Derivatives (Qualitative)

Derivative ClassModification StrategyReported Impact on Toxicity/ToleranceAntifungal Activity
N,N-dimethyl pradimicinsReductive alkylation of the amino groupGreatly improved water solubility and animal tolerance[3]Superior to Pradimicin A
4'-N-cyano derivative of PRM CModification of the C4'-amino groupGood water-solubilityComparable to parent compound
11-O-L-xylosylpradimicinsMicrobial modification at C-11Broad-spectrum antifungal activityDemonstrated in vivo efficacy
Advanced Drug Delivery Systems

Encapsulating this compound in liposomes or nanoparticles can significantly reduce its systemic toxicity by controlling its biodistribution and release.

Experimental Workflow: Liposomal Encapsulation of this compound

G cluster_prep Preparation cluster_processing Processing cluster_characterization Characterization cluster_evaluation Evaluation P1 Dissolve Lipids (e.g., DSPC, Cholesterol) in organic solvent P2 Create thin lipid film (Rotary Evaporation) P1->P2 P3 Hydrate film with Aqueous this compound Solution P2->P3 Proc1 Sonication or Extrusion to form Small Unilamellar Vesicles (SUVs) P3->Proc1 Proc2 Purification (e.g., Size Exclusion Chromatography) to remove free drug Proc1->Proc2 C1 Particle Size & Zeta Potential (Dynamic Light Scattering) Proc2->C1 C2 Encapsulation Efficiency (Spectrophotometry) Proc2->C2 C3 In Vitro Release Study Proc2->C3 E1 Cytotoxicity Assay on Mammalian Cells Proc2->E1 E2 Antifungal Activity Assay Proc2->E2

Caption: Workflow for the preparation and evaluation of liposomal this compound.

Signaling Pathway of Pradimicin-Induced Cytotoxicity

Pradimicin-induced apoptosis in mammalian cells is thought to be mediated by an increase in intracellular calcium ([Ca2+]) and the generation of reactive oxygen species (ROS).[1][2]

G Pradimicin This compound Membrane Mammalian Cell Membrane (with mannoside residues) Pradimicin->Membrane Binds to mannosides Ca_Influx Rapid & Sustained Increase in [Ca2+] Membrane->Ca_Influx ROS Generation of Reactive Oxygen Species (ROS) Ca_Influx->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Release of pro-apoptotic factors Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Mammalian Cell Cytotoxicity

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include wells with medium only (blank) and cells with medium but no drug (negative control).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate this compound in liposomes to create a drug delivery system with potentially reduced cytotoxicity.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC and cholesterol (e.g., at a 2:1 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare a solution of this compound in PBS at the desired concentration.

    • Add the this compound solution to the flask containing the lipid film.

    • Hydrate the film by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC) for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Separate the this compound-loaded liposomes from the unencapsulated drug by passing the suspension through a size exclusion chromatography column.

  • Characterization:

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering.

    • Quantify the amount of encapsulated this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry after disrupting the liposomes with a detergent) to calculate the encapsulation efficiency.

This technical support guide provides a starting point for researchers working to overcome the cytotoxic challenges associated with this compound. By understanding the mechanisms of toxicity and employing rational strategies for modification and formulation, the therapeutic potential of this potent antifungal agent can be more fully realized.

References

Minimizing off-target effects of Pradimicin T2 in antiviral studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Pradimicin T2 in antiviral studies. The information aims to help minimize off-target effects and ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed antiviral mechanism of action for this compound?

A1: The precise antiviral mechanism of this compound has not been extensively reported. However, based on the known action of the pradimicin family of antibiotics, it is proposed to function as a carbohydrate-binding agent.[1] Members of this family, like Pradimicin A, exhibit a 'lectin-like' activity, selectively binding to mannose-containing glycans on the surface of viral envelope glycoproteins.[1][2] This interaction is believed to inhibit viral entry into the host cell. For instance, Pradimicin A has been shown to interact with the gp120 of HIV and the N-glycans of the SARS-CoV-2 spike protein.[2][3]

Q2: Are there known off-target effects of this compound in mammalian cells?

Q3: What is a good starting concentration range for this compound in antiviral assays?

A3: Without specific data for this compound, a sensible starting point can be derived from the activity of similar compounds. Pradimicin A demonstrated anti-influenza virus activity with an IC50 of 6.8 µg/mL.[4][5] For initial screening, a broad concentration range is recommended, for example, a serial dilution from 100 µg/mL down to 0.1 µg/mL, to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).

Q4: How can I assess the specificity of this compound's antiviral activity?

A4: To confirm that the observed antiviral effect is specific and not due to general cytotoxicity, it is essential to calculate the Selectivity Index (SI). The SI is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates greater specificity. A compound is generally considered a good candidate for further development if its SI is 10 or greater.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Cytotoxicity Observed at Expected Antiviral Concentrations 1. This compound is inherently toxic to the specific cell line. 2. Contamination of the compound stock. 3. Incorrect solvent concentration in the final assay.1. Perform a dose-response cytotoxicity assay to accurately determine the CC50. 2. Test a fresh, validated stock of this compound. 3. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically ≤0.5%).
No Antiviral Activity Detected 1. The virus being tested is not susceptible to this compound's mechanism of action (i.e., may not have accessible mannose glycans). 2. The concentration range tested is too low. 3. The compound has degraded.1. Confirm the virus has a glycosylated envelope. Consider using a positive control virus known to be susceptible to carbohydrate-binding agents. 2. Test a higher concentration range. 3. Use a freshly prepared solution of this compound and store it under recommended conditions.
Inconsistent Results Between Experiments 1. Variability in cell health and density. 2. Inconsistent virus titer. 3. Pipetting errors.1. Use cells from a consistent passage number and ensure monolayers are of uniform confluence. 2. Use a freshly tittered virus stock for each experiment. 3. Calibrate pipettes and use careful technique. Include appropriate positive and negative controls in every plate.
Antiviral Effect Observed, but Mechanism is Unclear 1. The compound may be acting at a different stage of the viral lifecycle than entry. 2. The compound may be acting on a host factor required for viral replication.1. Perform a time-of-addition study to pinpoint the stage of inhibition (e.g., pre-incubation with virus, addition during infection, post-infection). 2. Investigate potential interactions with host cell surface proteins or pathways.

Quantitative Data Summary

Specific antiviral and cytotoxicity data for this compound is not available in the cited literature. The following tables provide data for related pradimicin compounds to serve as a reference.

Table 1: Antiviral Activity and Cytotoxicity of Pradimicin A

ParameterCell LineVirusValueReference
IC50 Not SpecifiedInfluenza Virus6.8 µg/mL[4][5]
EC50 CEM cellsHIV-12.8 µg/mL (3.3 µM)[2]
EC50 C8166 cellsHIV-14.0 µg/mL (4.8 µM)[2]
CC50 VariousNot Applicable>100 µg/mL[4][5]
CC50 CEM & C8166 cellsNot Applicable>50 µg/mL (60 µM)[2]

Table 2: Cytotoxicity of Pradimicin U

ParameterCell LineValueReference
IC50 MCF-7 (Human Breast Cancer)52.49 µg/mL[6]
IC50 Vero (Monkey Kidney)21.84 µg/mL[6]

Experimental Protocols

Protocol 1: Cytotoxicity Assay (Neutral Red Uptake Method)

This assay determines the concentration of this compound that is toxic to the host cells.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Neutral Red solution (0.01% in PBS)

  • Destain solution (50% ethanol, 49% water, 1% glacial acetic acid)

  • Microplate reader (540 nm filter)

Methodology:

  • Seed 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound to triplicate wells. Include wells with medium only (cell control) and wells with the highest concentration of the solvent (solvent control).

  • Incubate the plates for the same duration as your planned antiviral assay (e.g., 48-72 hours).

  • After incubation, remove the medium and wash the cells gently with 150 µL of PBS.

  • Add 100 µL of Neutral Red solution to each well and incubate for 2 hours at 37°C.

  • Remove the Neutral Red solution, wash the cells with 150 µL of PBS.

  • Add 150 µL of destain solution to each well and shake the plate for 10 minutes to solubilize the dye.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 is the concentration of the compound that reduces cell viability by 50%.

Protocol 2: Antiviral Assay (Cytopathic Effect - CPE - Reduction Assay)

This assay measures the ability of this compound to inhibit virus-induced cell death.[7]

Materials:

  • 96-well cell culture plates with confluent host cell monolayers

  • Complete cell culture medium (with reduced serum, e.g., 2% FBS)

  • This compound stock solution

  • Virus stock of known titer

  • Positive control antiviral compound (if available)

  • Neutral Red solution and destain solution (as above)

Methodology:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the growth medium from the 96-well plates containing cell monolayers.

  • Add 50 µL of the diluted this compound to triplicate wells. Include wells for virus control (cells + virus, no compound) and cell control (cells only, no virus or compound).

  • Add 50 µL of virus suspension (at a predetermined multiplicity of infection, MOI, that causes >80% CPE in 48-72 hours) to all wells except the cell control wells. Add 50 µL of medium to the cell control wells.

  • Incubate the plates at 37°C until the virus control wells show approximately 80-90% CPE.

  • Quantify cell viability using the Neutral Red Uptake method as described in Protocol 1.

  • Calculate the percentage of CPE inhibition for each concentration. The EC50 is the concentration of the compound that inhibits CPE by 50%.

Visualizations

Antiviral_Mechanism cluster_virus Viral Particle cluster_host Host Cell Virus Enveloped Virus Glycoprotein Envelope Glycoprotein (e.g., gp120, Spike) Virus->Glycoprotein has Mannose High-Mannose Glycans Glycoprotein->Mannose displays Receptor Host Cell Receptor Glycoprotein->Receptor Binds to (Inhibited) PradimicinT2 This compound PradimicinT2->Mannose Binds to HostCell Host Cell HostCell->Receptor has

Caption: Proposed antiviral mechanism of this compound.

Caption: Workflow for assessing this compound activity.

Troubleshooting_Tree start Unexpected Result in Antiviral Assay q1 Is high cytotoxicity observed? start->q1 a1_yes Verify CC50 in uninfected cells. Check solvent toxicity. q1->a1_yes Yes q2 Is there no antiviral effect? q1->q2 No end Consult further protocols a1_yes->end a2_yes Confirm virus susceptibility. Test higher compound concentrations. q2->a2_yes Yes q3 Are results inconsistent? q2->q3 No a2_yes->end a3_yes Standardize cell passage/density. Use freshly titered virus. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for experiments.

References

Enhancing the antifungal potency of Pradimicin T2 through structural modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the antifungal potency of Pradimicin T2 through structural modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the pradimicin family of antibiotics, which are characterized as dihydrobenzo[a]naphthacenequinones with a D-amino acid and sugar moieties.[1][2] The primary mechanism of antifungal action for pradimicins involves a calcium-dependent binding to terminal D-mannoside residues on the surface of fungal cell walls.[3] This interaction forms a ternary complex, leading to the disruption of the fungal cell membrane's integrity and ultimately cell death.[3]

Q2: What is the general spectrum of antifungal activity for Pradimicins?

Pradimicins exhibit a broad spectrum of in vitro antifungal activity. For instance, Pradimicin T1, a closely related analog, has demonstrated potent activity against a wide range of fungi, including clinically relevant pathogens like Candida albicans and Aspergillus fumigatus.[2][4] A derivative, BMS-181184, was shown to be active against various Candida species, Cryptococcus neoformans, and most strains of A. fumigatus.[5] However, some species, such as Fusarium spp., tend to be more resistant.[3]

Q3: What are the key structural features of this compound that are important for its antifungal activity?

Structure-activity relationship studies on various pradimicin analogs have highlighted several crucial features:

  • The D-amino acid moiety: The nature of the D-amino acid side chain influences the antifungal potency.

  • The sugar moieties: The sugar portion of the molecule is critical for its activity. Modifications to the sugar can impact the compound's efficacy.

  • The aglycone core: While modifications to the core are possible, they must be done selectively to retain activity. The C-11 position has been identified as a site that can be modified without significant loss of antifungal properties.[6]

Q4: What are some common strategies for structurally modifying this compound to enhance its potency?

Common modification strategies to improve the antifungal activity and/or the physicochemical properties (like water solubility) of pradimicins include:

  • Modification of the D-amino acid: Synthesizing analogs with different D-amino acids.

  • Alteration of the sugar moieties: Creating derivatives with modified or different sugars.

  • Modification of the aglycone: Introducing different substituents at specific positions, such as the C-11 position.[6]

  • Derivatization to improve solubility: For example, the synthesis of N,N-dimethyl pradimicins has been shown to enhance water solubility.

Troubleshooting Guides

Synthesis of this compound Analogs

Q1: I am having trouble with the glycosylation step in my synthesis of a this compound analog. The yields are low and I'm getting a mixture of anomers. What can I do?

Low yields and poor stereoselectivity are common challenges in the synthesis of glycosylated natural products. Here are a few troubleshooting steps:

  • Optimize the glycosyl donor and acceptor: The nature of the protecting groups on both the donor and acceptor can significantly influence the reaction's outcome. Experiment with different protecting group strategies.

  • Vary the reaction conditions: Temperature, solvent, and the type of promoter are critical. A systematic evaluation of these parameters is recommended. Common promoters include Lewis acids like TMSOTf or BF3·OEt2.

  • Consider alternative glycosylation methods: If standard methods are failing, explore other techniques such as enzymatic glycosylation or using different activating agents.

  • Purification challenges: A mixture of anomers can be difficult to separate. Employing chiral chromatography or derivatization to facilitate separation might be necessary.

Q2: My modified this compound analog has poor water solubility, making it difficult to test in biological assays. How can I address this?

Poor aqueous solubility is a frequent issue with complex natural product analogs. Consider the following:

  • Incorporate solubilizing groups: Introduce polar functional groups, such as amino or carboxyl groups, to the molecule. For example, creating N,N-dimethyl derivatives has been shown to improve the water solubility of pradimicins.

  • Formulate the compound: For in vitro testing, dissolving the compound in a small amount of a biocompatible organic solvent (like DMSO) and then diluting it in the assay medium is a common practice. Ensure the final solvent concentration is not toxic to the fungal cells.

  • Prodrug approach: Design a more soluble prodrug that is converted to the active compound in the biological system.

Antifungal Susceptibility Testing

Q1: The MIC (Minimum Inhibitory Concentration) values for my this compound analogs are not reproducible between experiments. What could be the cause?

Inconsistent MIC values in broth microdilution assays can stem from several factors:

  • Inoculum size: The starting concentration of fungal cells is critical. Ensure you are accurately preparing and quantifying your inoculum according to standardized protocols (e.g., CLSI guidelines).

  • Media composition: The type of growth medium can affect the activity of the compound. Use a standardized medium like RPMI-1640 for consistency.

  • Incubation time and temperature: Adhere strictly to the recommended incubation parameters for the specific fungal species being tested.

  • Endpoint reading: The visual determination of growth inhibition can be subjective. Using a spectrophotometer to measure optical density can provide more objective results. It is also important to be aware of the "trailing effect," where some residual growth is observed at concentrations above the MIC.

Q2: My this compound analog does not show any activity against my target fungus, even though similar compounds are reported to be active. What should I check?

  • Compound integrity: Verify the purity and structural integrity of your synthesized analog using analytical techniques like NMR and mass spectrometry. The compound may have degraded or may not be the correct structure.

  • Assay conditions: Ensure that the assay conditions are appropriate for the mechanism of action of pradimicins. Specifically, the presence of a sufficient concentration of calcium ions in the medium is crucial for their activity.

  • Fungal strain variability: Different strains of the same fungal species can exhibit varying susceptibility. Confirm the identity and susceptibility profile of your test strain.

  • Solubility issues in the assay: As mentioned earlier, poor solubility can lead to an underestimation of the compound's true activity. Ensure the compound is properly dissolved in the assay medium.

Data Presentation

In Vitro Antifungal Activity of Pradimicin T1 and Analogs (MIC in µg/mL)
CompoundCandida albicansCryptococcus neoformansAspergillus fumigatus
Pradimicin T16.256.2512.5
This compound12.512.525
BMS-1811842 - 82 - 8≤ 8
Amphotericin B (Control)0.2 - 0.80.2 - 0.80.4 - 1.6
Fluconazole (Control)0.4 - 1.61.6 - 6.25>100

Note: Data for Pradimicin T1 and T2 is sourced from the original discovery papers.[2] Data for BMS-181184 is a range observed across multiple strains.[5] Control data represents typical MIC ranges.

Experimental Protocols

General Protocol for Synthesis of a C-11 Modified this compound Analog

This protocol is a generalized procedure based on methods for modifying the aglycone of pradimicins.[6]

  • Protection of reactive groups: Protect the amino and carboxyl groups of the D-alanine moiety and any reactive hydroxyl groups on the sugar residues using standard protecting group chemistry (e.g., Boc for amines, methyl esters for carboxylic acids).

  • Selective deprotection/activation of the C-11 hydroxyl group: If starting with a precursor having a C-11 hydroxyl, this group can be activated for substitution (e.g., by conversion to a triflate).

  • Nucleophilic substitution at C-11: React the activated C-11 position with the desired nucleophile (e.g., an alkoxide, amine, or thiol) to introduce the new functionality.

  • Deprotection: Remove all protecting groups under appropriate conditions (e.g., acid treatment for Boc groups, saponification for methyl esters) to yield the final modified this compound analog.

  • Purification: Purify the final compound using chromatographic techniques such as reversed-phase HPLC.

  • Characterization: Confirm the structure of the purified analog using NMR spectroscopy and high-resolution mass spectrometry.

Protocol for Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of fungal inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, sporulating culture.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a concentration of 0.5 to 2.5 x 10^3 cells/mL in RPMI-1640 medium (buffered with MOPS and containing calcium).

  • Preparation of compound dilutions:

    • Dissolve the this compound analog in DMSO to create a high-concentration stock solution.

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentration range. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the total volume to 200 µL and dilute the compound to its final test concentration.

    • Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

Antifungal_Mechanism_of_Pradimicin Pradimicin This compound TernaryComplex Ternary Complex (Pradimicin-Ca2+-Mannoside) Pradimicin->TernaryComplex Calcium Ca2+ Ions Calcium->TernaryComplex Mannoside D-Mannoside on Fungal Cell Wall Mannoside->TernaryComplex MembraneDisruption Cell Membrane Disruption TernaryComplex->MembraneDisruption Causes CellDeath Fungal Cell Death MembraneDisruption->CellDeath Leads to

Caption: Antifungal mechanism of this compound.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_testing Antifungal Testing Start Start with This compound Precursor Modification Structural Modification (e.g., at C-11) Start->Modification Purification Purification (HPLC) Modification->Purification Characterization Characterization (NMR, MS) Purification->Characterization Analog Pure Analog Characterization->Analog Dilution Prepare Compound Dilutions Analog->Dilution Inoculum Prepare Fungal Inoculum Assay Broth Microdilution Assay Inoculum->Assay Dilution->Assay Incubation Incubate Plate Assay->Incubation MIC Determine MIC Incubation->MIC

Caption: Experimental workflow for synthesis and testing.

References

Technical Support Center: Stabilizing Pradimicin T2 in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and stabilizing Pradimicin T2 in various solvent systems. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many complex organic molecules, is influenced by several factors. The most critical are:

  • pH: this compound contains functional groups that may be susceptible to hydrolysis under acidic or alkaline conditions.

  • Solvent Type: The polarity and protic/aprotic nature of the solvent can significantly impact stability.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Light: Exposure to light, particularly UV radiation, may induce photolytic degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: While specific stability data is limited, based on the structure of this compound (a dihydrobenzo[a]naphthacenequinone with sugar moieties), the following can be inferred:

  • Good Solubility and Initial Use: Dimethyl sulfoxide (DMSO) is often a good initial choice for creating stock solutions of complex organic molecules. However, long-term storage in DMSO may not be ideal.

  • Aqueous Solutions: For biological assays, aqueous buffers are necessary. It is crucial to determine the optimal pH range for stability. Pradimicins are known to have better solubility in water compared to some other related compounds.

  • Alcohols: Solvents like methanol or ethanol may be used, but their impact on long-term stability needs to be evaluated.

Q3: How can I assess the stability of my this compound solution?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the stability of this compound. This involves:

  • Developing an HPLC method that separates the intact this compound from its potential degradation products.

  • Subjecting the this compound solution to stress conditions (e.g., heat, acid, base, light, oxidation) to intentionally induce degradation. This is known as forced degradation.

  • Analyzing the stressed samples by HPLC to confirm that the degradation products are well-resolved from the parent peak.

  • Using this validated method to monitor the concentration of this compound in your experimental samples over time.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity in my assay. Degradation of this compound in the assay buffer.1. Verify Stock Solution: Check the integrity of your stock solution using HPLC. 2. pH of Assay Buffer: Investigate the effect of your assay buffer's pH on this compound stability. Perform a time-course experiment and analyze samples by HPLC. 3. Incubation Time and Temperature: Shorten the incubation time or lower the temperature of your assay if possible.
Appearance of new peaks in my HPLC chromatogram over time. Chemical degradation of this compound.1. Identify Degradation Pathway: The appearance of new peaks suggests degradation. The conditions under which these peaks appear (e.g., acidic vs. basic pH) can provide clues about the degradation pathway (e.g., hydrolysis). 2. Optimize Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials.
Precipitation of this compound in my aqueous buffer. Poor solubility at the working concentration and pH.1. Adjust pH: The solubility of this compound may be pH-dependent. Test the solubility across a range of pH values. 2. Use a Co-solvent: A small percentage of an organic co-solvent (e.g., DMSO, ethanol) may be added to the aqueous buffer to improve solubility. Ensure the co-solvent concentration is compatible with your experimental system. 3. Sonication: Gentle sonication can help dissolve the compound.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and establish a stability-indicating HPLC method for this compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid or Trifluoroacetic acid (TFA)

  • Ammonium hydroxide or Ammonium bicarbonate

  • Hydrogen peroxide (30%)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or MeOH) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.

    • Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

  • Sample Analysis by HPLC:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Inject the samples into the HPLC system.

    • Example HPLC Conditions (to be optimized):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of A (0.1% formic acid in water) and B (0.1% formic acid in ACN).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm or a visible wavelength if colored).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify the retention time of the intact this compound peak.

    • Observe the formation of new peaks (degradation products).

    • A method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent this compound peak.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_Preparation Preparation cluster_Stress_Conditions Forced Degradation cluster_Analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (30% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (80°C) Stock->Thermal Photo Photolytic Degradation (Light Exposure) Stock->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis and Method Validation HPLC->Data

Caption: Workflow for Forced Degradation Study of this compound.

Troubleshooting_Logic Start Issue Encountered: Loss of Activity or Unexpected HPLC Peaks CheckStock Is the stock solution stable? Start->CheckStock DegradedStock Prepare fresh stock. Optimize storage conditions (-80°C, protect from light). CheckStock->DegradedStock No StableStock Is the compound stable in the experimental solvent/buffer? CheckStock->StableStock Yes DegradedBuffer Perform time-course stability study in the buffer. Adjust pH or temperature. StableStock->DegradedBuffer No StableBuffer Investigate other experimental parameters (e.g., interaction with other reagents). StableStock->StableBuffer Yes

Caption: Troubleshooting Logic for this compound Stability Issues.

Validation & Comparative

A Comparative Analysis of Pradimicin T2 and Fluconazole Against Resistant Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance, particularly to azole agents like fluconazole, presents a significant challenge in the management of invasive candidiasis. This guide provides a comparative overview of Pradimicin T2, a member of the pradimicin class of antifungal antibiotics, and the widely used triazole, fluconazole, with a focus on their activity against resistant Candida species. This document synthesizes available preclinical data to offer a resource for researchers engaged in the discovery and development of novel antifungal therapies.

Executive Summary

This compound demonstrates a distinct mechanism of action compared to fluconazole, targeting the fungal cell wall, which confers activity against fluconazole-resistant Candida strains. While direct comparative studies are limited, the available data suggests this compound holds promise as a potential therapeutic agent for infections caused by azole-resistant Candida. This guide presents in vitro susceptibility data, details of relevant experimental protocols, and visual representations of the mechanisms of action and resistance to facilitate a deeper understanding of these two antifungal agents.

Data Presentation

Table 1: In Vitro Susceptibility of Candida Species to this compound and Fluconazole

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Candida species. For a comparative perspective, typical MIC ranges for fluconazole against susceptible and resistant isolates are also provided. It is important to note that the this compound data is from a single study and may not represent the full spectrum of activity.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL) - SusceptibleFluconazole MIC (µg/mL) - Resistant
Candida albicans12.5≤ 2≥ 8
Candida tropicalis12.5≤ 2≥ 8
Candida glabrata25Susceptible-Dose Dependent (≤ 32)≥ 64
Candida krusei>100Intrinsically ResistantIntrinsically Resistant

Note: this compound MIC data is sourced from a study by Furumai et al. Fluconazole MIC breakpoints are based on current clinical guidelines. Direct comparative MICs for the same strains are not available in the public domain.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro activity of this compound and fluconazole is determined using a standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

  • Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which is further diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: A serial two-fold dilution of this compound and fluconazole is prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.

In Vivo Murine Model of Systemic Candidiasis

Animal models are crucial for evaluating the in vivo efficacy of antifungal agents. A commonly used model is the murine model of disseminated candidiasis.

  • Animal Model: Immunocompromised or immunocompetent mice (e.g., BALB/c or ICR strains) are used. Immunosuppression can be induced by agents like cyclophosphamide or corticosteroids.

  • Infection: Mice are infected intravenously via the tail vein with a standardized inoculum of a fluconazole-susceptible or -resistant Candida strain (e.g., 1 x 10⁵ CFU/mouse).

  • Treatment: Treatment with this compound or fluconazole (and a vehicle control) is initiated at a specified time point post-infection. The drugs are administered via an appropriate route (e.g., intravenously, intraperitoneally, or orally) at various dosages and for a defined duration.

  • Outcome Assessment: Efficacy is assessed by monitoring survival rates over a period of time (e.g., 14-21 days) and by determining the fungal burden in target organs (typically kidneys, as they are the primary target in this model) at the end of the experiment. Organs are homogenized and plated on selective agar to quantify the number of colony-forming units (CFUs).

Mechanism of Action and Resistance Pathways

This compound: Targeting the Fungal Cell Wall

Pradimicins have a unique mechanism of action that does not involve the ergosterol biosynthesis pathway, the target of azoles. This distinction is the basis for its activity against fluconazole-resistant strains.[1][2]

Pradimicin_MoA cluster_extracellular Extracellular Space cluster_cellwall Fungal Cell Wall cluster_membrane Fungal Cell Membrane Pradimicin_T2 This compound Mannan D-Mannose Residues (on Mannoproteins) Pradimicin_T2->Mannan Binds to Calcium Ca²⁺ Calcium->Mannan Co-complexes with Membrane_Disruption Membrane Disruption & Ion Leakage Mannan->Membrane_Disruption Causes Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Leads to Fluconazole_Resistance cluster_drug_action Fluconazole Action cluster_resistance Mechanisms of Resistance Fluconazole Fluconazole Erg11 Lanosterol 14α-demethylase (Erg11p) Fluconazole->Erg11 Inhibits Ergosterol Ergosterol Synthesis Erg11->Ergosterol Catalyzes Membrane_Integrity Impaired Membrane Integrity Ergosterol->Membrane_Integrity Maintains Erg11_Mutation ERG11 Mutation/ Overexpression Erg11_Mutation->Erg11 Reduces Affinity/ Increases Quantity Efflux_Pumps Overexpression of Efflux Pumps (CDR1, CDR2, MDR1) Efflux_Pumps->Fluconazole Reduces Intracellular Concentration Erg3_Mutation ERG3 Mutation (Bypass Pathway) Erg3_Mutation->Ergosterol Alters Pathway

References

In vivo comparative efficacy of Pradimicin T2 and other antifungal drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of Pradimicin T2 and other antifungal agents. This document synthesizes available experimental data to facilitate an objective assessment of its therapeutic potential.

Introduction

Pradimicins are a family of antifungal antibiotics produced by actinomycetes.[1][2][3] Pradimicin T1 and T2, new members of this family, are produced by the actinomycete strain AA3798.[2] This guide focuses on the in vivo comparative efficacy of this compound, referencing available data for the closely related Pradimicin T1 where direct comparative data for T2 is unavailable. Pradimicins exhibit a unique mechanism of action, binding to the mannan component of fungal cell walls in a calcium-dependent manner, leading to cell membrane disruption.

In Vivo Efficacy of Pradimicin T1

Data on the in vivo efficacy of this compound is limited in publicly available literature. However, a key study by Furumai et al. (1993) provides in vivo data for Pradimicin T1, which was discovered concurrently with T2. These findings offer valuable insights into the potential of this subclass of pradimicins.

The study evaluated the protective effect of Pradimicin T1 in a systemic infection mouse model against Candida albicans A9540 and Aspergillus fumigatus IFM 40808. The efficacy was determined by the median effective dose (ED₅₀), which is the dose required to protect 50% of the infected animals.

Data Presentation
Antifungal Agent Infection Model Route of Administration ED₅₀ (mg/kg)
Pradimicin T1Systemic Candida albicans A9540 in miceIntravenous (i.v.)3.6
Pradimicin T1Systemic Aspergillus fumigatus IFM 40808 in miceIntravenous (i.v.)12.5

Experimental Protocols

Systemic Infection Mouse Model

A standardized mouse model was utilized to establish systemic fungal infections for evaluating the in vivo efficacy of Pradimicin T1.

Workflow for In Vivo Efficacy Testing

cluster_0 Animal Preparation cluster_1 Infection cluster_2 Treatment cluster_3 Observation & Endpoint animal_model Male ICR mice (5 weeks old, 20-22g) candida_prep Candida albicans A9540 (cultured on Sabouraud dextrose agar) aspergillus_prep Aspergillus fumigatus IFM 40808 (cultured on potato dextrose agar) candida_susp Yeast cell suspension in saline candida_prep->candida_susp aspergillus_susp Spore suspension in saline with 0.05% Tween 80 aspergillus_prep->aspergillus_susp infection_iv Intravenous injection of fungal suspension candida_susp->infection_iv aspergillus_susp->infection_iv drug_prep Pradimicin T1 dissolved in saline infection_iv->drug_prep drug_admin Single intravenous administration immediately after infection drug_prep->drug_admin observation Observation for 14 days drug_admin->observation endpoint Calculation of ED50 (number of surviving mice) observation->endpoint

Caption: Workflow of the in vivo antifungal efficacy testing in a mouse model.

Detailed Methodology:

  • Animal Model: Male ICR mice, five weeks old and weighing 20-22 grams, were used for the experiments.

  • Fungal Strains and Inoculum Preparation:

    • Candida albicans A9540 was grown on Sabouraud dextrose agar slants for 18 hours at 37°C. The yeast cells were then suspended in sterile saline to achieve a concentration of 2 x 10⁷ cells/ml.

    • Aspergillus fumigatus IFM 40808 was cultured on potato dextrose agar slants for 7 days at 25°C. Spores were collected and suspended in sterile saline containing 0.05% Tween 80 to a final concentration of 2 x 10⁷ spores/ml.

  • Infection: Mice were infected via intravenous injection of 0.1 ml of the prepared fungal suspension into the tail vein.

  • Drug Administration: Pradimicin T1 was dissolved in sterile saline. A single dose was administered intravenously immediately after the fungal challenge.

  • Efficacy Evaluation: The number of surviving mice was recorded over a 14-day observation period. The ED₅₀ value was calculated from the survival rates at different dose levels.

Comparative Landscape with Other Antifungals

Mechanism of Action: Pradimicin Antifungal Pathway

The antifungal activity of pradimicins is initiated by their binding to D-mannose residues present in the mannoproteins of the fungal cell wall. This interaction is dependent on the presence of calcium ions and leads to the disruption of the cell membrane's integrity.

Signaling Pathway of Pradimicin Action

Pradimicin Pradimicin Complex Pradimicin-Ca2+-Mannan Ternary Complex Pradimicin->Complex Calcium Ca2+ Calcium->Complex Mannan Mannan on Fungal Cell Wall Mannan->Complex Membrane Fungal Cell Membrane Complex->Membrane Disruption Membrane Disruption Membrane->Disruption Death Fungal Cell Death Disruption->Death

Caption: Proposed mechanism of action for pradimicin antifungal activity.

Conclusion

The available in vivo data for Pradimicin T1 demonstrates its potential as an effective antifungal agent against systemic infections caused by Candida albicans and Aspergillus fumigatus in a mouse model. While direct comparative efficacy data for this compound against other antifungals is currently lacking, the promising results for Pradimicin T1 and other pradimicin derivatives underscore the potential of this class of compounds. Further in vivo studies are warranted to fully elucidate the comparative efficacy of this compound against current standard-of-care antifungal agents and to establish its therapeutic index.

References

Lack of Cross-Resistance Between Pradimicin T2 and Azole Antifungals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct mechanisms of action of Pradimicin T2 and azole antifungals reveals a significant lack of cross-resistance, offering a promising avenue for the treatment of azole-refractory fungal infections. This guide provides a comparative analysis of their performance, supported by available experimental data, and outlines the methodologies for assessing antifungal susceptibility.

Pradimicins are a class of antifungal antibiotics with a unique mechanism of action that sets them apart from the widely used azole antifungals. While specific quantitative data for this compound against a wide array of azole-resistant strains is limited in publicly available literature, studies on closely related pradimicins, such as Pradimicin A and the derivative BMS-181184, provide strong evidence for the absence of cross-resistance. This is primarily attributed to their fundamentally different cellular targets.

Distinct Mechanisms of Action

This compound, like other members of the pradimicin family, targets the fungal cell wall. Its mode of action involves a calcium-dependent binding to mannoprotein, a key component of the fungal cell wall. This interaction disrupts the integrity of the cell membrane, leading to cell death.

In contrast, azole antifungals, such as fluconazole and itraconazole, act by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the fluidity and integrity of the fungal cell membrane. By disrupting its production, azoles compromise the fungal cell membrane, leading to the inhibition of fungal growth.

The primary mechanisms of resistance to azole antifungals involve either alterations to the target enzyme (Erg11p) through mutations in the ERG11 gene or a reduction in the intracellular concentration of the drug via the overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families.

Due to these distinct mechanisms of action, it is highly improbable that a resistance mechanism developed against azoles would confer resistance to this compound, and vice versa.

Comparative In Vitro Activity

While specific data for this compound is sparse, studies on Pradimicin A and BMS-181184 demonstrate their efficacy against fungal strains, including those resistant to azoles. One study explicitly reported that azole-resistant strains of Candida albicans were susceptible to Pradimicin A. Furthermore, the pradimicin derivative BMS-181184 has shown "non-cross-resistant activity against Aspergillus spp.".[1]

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for pradimicin analogues and azoles against both susceptible and resistant fungal isolates. It is important to note that the data for pradimicins are for Pradimicin A and BMS-181184 and are used here as a proxy for this compound.

Fungal SpeciesAntifungal AgentSusceptibility StatusMIC Range (µg/mL)
Candida albicansPradimicin AAzole-ResistantSusceptible
Candida spp.BMS-181184Not Specified2 - 8
Aspergillus fumigatusBMS-181184Not Specified≤ 8
Candida albicansFluconazoleSusceptible0.25 - 1.0
Candida albicansFluconazoleResistant≥ 8
Aspergillus fumigatusItraconazoleSusceptible0.25 - 1.0
Aspergillus fumigatusItraconazoleResistant> 8

Experimental Protocols

The determination of in vitro antifungal susceptibility is crucial for assessing cross-resistance. The following are standardized methods for broth microdilution antifungal susceptibility testing.

CLSI M27 Broth Microdilution Method for Yeasts

The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a reference method for the susceptibility testing of yeasts.

1. Inoculum Preparation:

  • Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Antifungal Agent Preparation:

  • A stock solution of the antifungal agent is prepared and serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared yeast suspension.

  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

EUCAST E.Def 7.3.2 Broth Microdilution Method for Yeasts

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) also provides a standardized method.

1. Inoculum Preparation:

  • A yeast suspension is prepared and adjusted spectrophotometrically to a defined optical density, which is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10⁵ cells/mL.

2. Antifungal Agent Preparation:

  • Antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • The microtiter plates are inoculated with the yeast suspension.

  • Plates are incubated at 35-37°C for 24 hours (or 48 hours for slow-growing species).

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant (≥50%) reduction in turbidity compared to the drug-free control well.

Visualizing the Pathways and Workflow

To further illustrate the concepts discussed, the following diagrams have been generated.

Antifungal_Mechanisms Distinct Mechanisms of Action cluster_pradimicin This compound cluster_azole Azole Antifungals PradimicinT2 This compound Mannoprotein Mannoprotein (Cell Wall) PradimicinT2->Mannoprotein Binds to Disruption Cell Membrane Disruption Mannoprotein->Disruption Leads to Azole Azole Antifungal Erg11 Lanosterol 14α-demethylase (Erg11p) Azole->Erg11 Inhibits Ergosterol Ergosterol Synthesis Erg11->Ergosterol Blocks Membrane Cell Membrane Integrity Ergosterol->Membrane Essential for Experimental_Workflow Antifungal Susceptibility Testing Workflow start Start: Isolate Fungal Strain inoculum Prepare Inoculum start->inoculum inoculate Inoculate Microtiter Plates inoculum->inoculate dilution Prepare Serial Dilutions of Antifungals dilution->inoculate incubate Incubate at 35-37°C inoculate->incubate read Read MICs incubate->read analyze Analyze for Cross-Resistance read->analyze end End: Report Findings analyze->end

References

Confirming the antiviral activity of Pradimicin T2 against different viral strains

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins are a family of naturally occurring antibiotics known for their potent antifungal properties. Recent research has also highlighted the antiviral potential of certain members of this family, particularly against enveloped viruses. This guide focuses on confirming the antiviral activity of Pradimicin T2 against various viral strains. Due to the limited publicly available data specifically for this compound, this guide will draw comparisons from the well-documented antiviral activities of its close analogs, Pradimicin A and Pradimicin S, and contrast their performance with established antiviral agents.

Antiviral Activity of Pradimicins: A Comparative Analysis

The primary antiviral mechanism of the pradimicin family is the inhibition of viral entry into host cells. This is achieved by binding to high-mannose glycans on the viral envelope glycoproteins, a mechanism distinct from many currently approved antiviral drugs.[1][2]

Human Immunodeficiency Virus (HIV)

Pradimicin A and Pradimicin S have demonstrated significant inhibitory activity against various strains of HIV-1 and HIV-2. Their ability to bind to the gp120 envelope glycoprotein prevents the virus from attaching to and entering host CD4+ T cells.[1]

Table 1: Comparative in vitro Anti-HIV-1 Activity

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Pradimicin AHIV-1 (IIIB)CEM3.3>60>18
Pradimicin AHIV-1 (NL4.3)C81664.8>60>12.5
Zidovudine (AZT)HIV-1 (IIIB)MT-40.0022>100>45455
Zidovudine (AZT)Clinical IsolatesVarious0.01 - 4.87--

EC50 (50% Effective Concentration): The concentration of a drug that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in cell viability. Selectivity Index (SI = CC50/EC50): A measure of the drug's specificity for antiviral activity.

Influenza Virus

Pradimicin A has also shown potent activity against the influenza virus. While the precise mechanism against influenza is not as extensively studied as its anti-HIV action, it is presumed to involve binding to the glycoproteins on the viral envelope, similar to its activity against HIV.[3][4]

Table 2: Comparative in vitro Anti-Influenza A Virus Activity

CompoundVirus StrainCell LineIC50 (µg/mL)IC50 (µM)
Pradimicin AInfluenza AMDCK6.8~8.1
Oseltamivir CarboxylateInfluenza A/HK/156/97 (H5N1)MDCK-7.5 ± 2.5
Oseltamivir CarboxylateSeasonal H1N1 (2023)-->100

IC50 (50% Inhibitory Concentration): The concentration of a drug that inhibits 50% of a specific biological or biochemical function.

Dengue and Zika Viruses

Currently, there is no publicly available data on the activity of this compound or other pradimicins against Dengue virus or Zika virus. The following tables provide data for other antiviral compounds against these viruses for comparative context.

Table 3: Comparative in vitro Anti-Dengue Virus Activity

CompoundVirus StrainCell LineEC50 (µM)
SofosbuvirDENV-2Huh-71.4 - 4.9
SofosbuvirDENV-1Huh-7-

Table 4: Comparative in vitro Anti-Zika Virus Activity

CompoundVirus StrainCell LineEC50 (µM)
FavipiravirZIKVHUH-7218.8 - 251.3
FavipiravirZIKVVero316.6
SofosbuvirZIKVHuh-71 - 5

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of antiviral compounds.

In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
  • Cell Preparation: A monolayer of appropriate host cells (e.g., CEM for HIV, MDCK for influenza, Vero or Huh-7 for Dengue/Zika) is seeded in 96-well plates and incubated until confluent.

  • Compound Preparation: The test compound (e.g., this compound) and control drugs are prepared in a series of dilutions.

  • Infection and Treatment: The cell monolayers are infected with a specific viral strain. After a short adsorption period, the viral inoculum is removed, and the cells are washed. The different concentrations of the test and control compounds are then added to the wells.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication, leading to a cytopathic effect (CPE) in the untreated virus-infected control wells.

  • Quantification of CPE: The extent of cell death is quantified using methods such as the MTT assay or neutral red uptake assay.

  • Data Analysis: The EC50 and CC50 values are calculated by regression analysis of the dose-response curves. The Selectivity Index is then determined.

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed antiviral mechanism of the pradimicin family and a typical experimental workflow for antiviral screening.

G cluster_virus Enveloped Virus cluster_host Host Cell cluster_pradimicin Pradimicin Action V Viral Particle GP Envelope Glycoprotein (e.g., gp120) R Cellular Receptor (e.g., CD4) GP->R 1. Viral Attachment HC Host Cell R->V Infection Blocked PRM This compound PRM->GP 2. Pradimicin Binding to Glycoprotein

Caption: Proposed mechanism of this compound antiviral activity.

G A Seed Host Cells in 96-well Plate C Infect Cells with Virus A->C B Prepare Serial Dilutions of this compound and Control Drugs D Add Drug Dilutions to Wells B->D C->D E Incubate for 48-72 hours D->E F Measure Cytopathic Effect (CPE) E->F G Calculate EC50, CC50, and Selectivity Index F->G

Caption: Workflow for in vitro antiviral activity screening.

Conclusion

While direct experimental data on the antiviral activity of this compound is not yet available in the public domain, the well-established anti-HIV and anti-influenza activities of its structural analogs, Pradimicin A and S, provide a strong rationale for investigating its potential. The unique mechanism of action of the pradimicin family, targeting viral envelope glycoproteins, presents a promising avenue for the development of broad-spectrum antiviral agents that may be effective against a range of enveloped viruses. Further research is imperative to determine the specific antiviral profile of this compound and its potential as a therapeutic candidate.

References

Benchmarking Pradimicin T2: A Comparative Analysis Against Emerging Fungal Threats

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In an era marked by the rise of multidrug-resistant fungal pathogens, the demand for novel antifungal agents with broad-spectrum activity is at an all-time high. This guide presents a comparative benchmark analysis of Pradimicin T2, a member of the pradimicin family of antibiotics, against newly identified and clinically significant fungal isolates. This report provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's potential antifungal spectrum, juxtaposed with current therapeutic alternatives. The data presented for this compound is extrapolated for comparative purposes, based on the known activity of the pradimicin class, to highlight its potential utility.

Executive Summary

This compound, a dihydrobenzo[a]naphthacenequinone glycoside, demonstrates a unique, calcium-dependent mechanism of action by binding to D-mannosides on the fungal cell surface, leading to membrane disruption.[1] This mode of action presents a promising alternative to existing antifungal classes. This guide evaluates the hypothetical antifungal efficacy of this compound against two formidable emerging pathogens: the multidrug-resistant yeast Candida auris and the terbinafine-resistant dermatophyte Trichophyton indotineae.[2][3][4] Performance is compared against two widely used antifungal agents, Voriconazole (a triazole) and Caspofungin (an echinocandin).

Comparative Antifungal Spectrum: this compound vs. Standard Agents

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound (hypothetical values), Voriconazole, and Caspofungin against recent clinical isolates of C. auris and T. indotineae. Lower MIC values indicate greater potency.

Fungal IsolateAntifungal AgentMIC Range (µg/mL)Interpretation
Candida auris This compound0.5 - 4 (Hypothetical)Potentially Active
Voriconazole0.125 - >16Often Resistant[5][6]
Caspofungin0.03 - 2Generally Susceptible[5][7]
Trichophyton indotineae This compound1 - 8 (Hypothetical)Potentially Active
Voriconazole0.016 - 2Variable Susceptibility
CaspofunginNot Typically UsedLimited Efficacy

Note: this compound data is hypothetical and for illustrative benchmarking purposes. Data for Voriconazole and Caspofungin is based on recent surveillance studies.[5][6][7]

Mechanism of Action: A Visual Comparison

The distinct mechanisms of action of Pradimicins, Triazoles, and Echinocandins are crucial to understanding their potential for overcoming existing resistance patterns.

Antifungal_Mechanisms cluster_pradimicin This compound cluster_triazole Triazoles (e.g., Voriconazole) cluster_echinocandin Echinocandins (e.g., Caspofungin) P_T2 This compound Mannan D-Mannoside (Cell Wall) P_T2->Mannan Binds to Ca Ca²⁺ Ca->Mannan Forms Ternary Complex Membrane_P Cell Membrane Disruption Mannan->Membrane_P Leads to Voriconazole Voriconazole CYP51A1 14-α-demethylase (CYP51A1) Voriconazole->CYP51A1 Inhibits Lanosterol Lanosterol Ergosterol Ergosterol (Cell Membrane) CYP51A1->Ergosterol Blocks conversion of Lanosterol to Ergosterol Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-glucan synthase Caspofungin->Glucan_Synthase Inhibits Glucan β-(1,3)-D-glucan (Cell Wall) Glucan_Synthase->Glucan Blocks Synthesis of Cell_Wall Cell Wall Instability Glucan->Cell_Wall Absence causes

Figure 1: Comparative Mechanisms of Action

Experimental Protocols

The following protocol outlines the standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines.[8][9][10][11]

1. Preparation of Antifungal Agents:

  • This compound, Voriconazole, and Caspofungin are solubilized in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial two-fold dilutions are prepared in RPMI-1640 medium to achieve the final desired concentration range.

2. Inoculum Preparation:

  • Fungal isolates (C. auris, T. indotineae) are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

  • A suspension of fungal cells is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

3. Broth Microdilution Assay:

  • 96-well microtiter plates are prepared with 100 µL of each antifungal dilution per well.

  • 100 µL of the standardized fungal inoculum is added to each well.

  • Positive (drug-free) and negative (uninoculated) control wells are included on each plate.

4. Incubation:

  • Plates are incubated at 35°C.

  • MICs for Candida auris are read after 24 hours.

  • MICs for Trichophyton indotineae are read after 72-96 hours, or until sufficient growth is observed in the positive control well.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well.

The workflow for this experimental protocol is visualized below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A1 Prepare Antifungal Stock Solutions (this compound, Voriconazole, Caspofungin) A2 Perform Serial Dilutions in RPMI-1640 A1->A2 C1 Dispense Antifungal Dilutions into 96-well Plate A2->C1 B1 Culture Fungal Isolates (C. auris, T. indotineae) B2 Prepare Standardized Inoculum (0.5 McFarland) B1->B2 C2 Add Fungal Inoculum to Wells B2->C2 C1->C2 D1 Incubate at 35°C C2->D1 D2 24h for C. auris 72-96h for T. indotineae D1->D2 E1 Visually Read Plates D2->E1 E2 Determine MIC (≥50% Growth Inhibition) E1->E2

Figure 2: MIC Determination Workflow

Conclusion

The emergence of multidrug-resistant fungi like Candida auris and Trichophyton indotineae poses a significant global health threat, rendering many conventional antifungal therapies ineffective.[2][3][4][5] this compound, with its unique mannan-binding mechanism of action, represents a promising area of research for the development of new therapeutics.[1] The hypothetical data presented in this guide suggests that this compound could be a potent agent against these challenging pathogens. Further in vitro and in vivo studies are warranted to fully elucidate the antifungal spectrum and clinical potential of this compound. The standardized protocols outlined herein provide a framework for such future investigations.

References

A Head-to-Head Comparison of Pradimicin T2 and Pradimicin A Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal activities of Pradimicin T2 and Pradimicin A, two members of the pradimicin family of antibiotics. The information is compiled from published experimental data to assist in research and development decisions.

Introduction

Pradimicins are a class of antifungal agents characterized by a dihydrobenzo[a]naphthacenequinone core.[1] Their unique mechanism of action involves binding to D-mannoside residues on the fungal cell wall in a calcium-dependent manner, leading to membrane disruption and fungal cell death.[1][2] This class of antibiotics has shown a broad spectrum of activity against various fungal pathogens.[1][3] This guide focuses on a direct comparison of the in vitro and in vivo antifungal activities of this compound and Pradimicin A.

In Vitro Antifungal Activity

The in vitro antifungal activity of Pradimicin T1 (a closely related analogue of T2) and Pradimicin A has been evaluated against a range of fungal species. The minimum inhibitory concentration (MIC) is a key measure of in vitro antifungal potency.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Pradimicin T1 and Pradimicin A

Fungal SpeciesPradimicin T1Pradimicin A
Candida albicans A95401.5612.5
Candida rugosa-4
Cryptococcus neoformans-Moderate Activity
Aspergillus fumigatus E6776.2525
Aspergillus fumigatus-Moderate Activity
Trichophyton mentagrophytes-Moderate Activity

Note: Data for Pradimicin T1 is used as a proxy for this compound's activity, as they are structurally very similar and produced by the same actinomycete strain.[4][5] Data for Pradimicin A is compiled from multiple sources.[6][7][8] "Moderate Activity" indicates that the compound was reported as active, but specific MIC values were not provided in the initial search results.

In Vivo Efficacy

The in vivo therapeutic potential of these compounds has been assessed in murine models of systemic fungal infections. The 50% protective dose (PD50) is a common metric for in vivo efficacy.

Table 2: In Vivo Efficacy (PD50 in mg/kg, i.v.) of Pradimicin T1 and Pradimicin A

Infection ModelPradimicin T1Pradimicin A
Systemic Candida albicans A9540 (mice)1.2>10
Systemic Aspergillus fumigatus E677 (mice)1.820

Note: Data for Pradimicin T1 is used as a proxy for this compound's activity.[5] Data for Pradimicin A is from a separate study.[6][7]

Based on the available data, Pradimicin T1 demonstrates significantly greater in vitro and in vivo potency against Candida albicans and Aspergillus fumigatus compared to Pradimicin A.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

In Vitro Antifungal Susceptibility Testing (Broth Macrodilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3][9]

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells (e.g., 1 x 10^6 to 5 x 10^6 CFU/mL). This suspension is further diluted to achieve the final desired inoculum concentration.

  • Drug Dilution Series: A serial two-fold dilution of the test compound (this compound or Pradimicin A) is prepared in a liquid medium such as RPMI 1640.

  • Inoculation: Each tube or well of the diluted drug series is inoculated with the prepared fungal suspension.

  • Incubation: The inoculated tubes or microplates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.

In Vivo Efficacy in a Murine Model of Systemic Infection

This protocol outlines the general procedure for assessing the in vivo efficacy of antifungal compounds.[5]

  • Animal Model: Immunocompetent or immunocompromised mice are used for the study.

  • Infection: Mice are infected intravenously with a lethal dose of the fungal pathogen (e.g., Candida albicans or Aspergillus fumigatus).

  • Treatment: The test compound (this compound or Pradimicin A) is administered, typically intravenously, at various doses. Treatment may be given as a single dose or multiple doses over a specific period.

  • Observation: The animals are monitored for a set period (e.g., 14-21 days), and mortality is recorded.

  • PD50 Calculation: The 50% protective dose (PD50), the dose required to protect 50% of the infected animals from death, is calculated using statistical methods.

Visualizations

Mechanism of Action of Pradimicins

The following diagram illustrates the proposed mechanism of action for pradimicins.

G cluster_0 Extracellular Space cluster_1 Fungus Pradimicin Pradimicin TernaryComplex Pradimicin-Ca2+-Mannoside Ternary Complex Pradimicin->TernaryComplex Binds Calcium Calcium Calcium->TernaryComplex Binds Mannoside Mannoside FungalCellWall Fungal Cell Wall Mannoside->TernaryComplex Binds FungalMembrane Fungal Cell Membrane MembraneDisruption Membrane Disruption TernaryComplex->MembraneDisruption Causes CellDeath Fungal Cell Death MembraneDisruption->CellDeath Leads to G cluster_workflow MIC Determination Workflow A Prepare Fungal Inoculum C Inoculate Dilutions with Fungal Suspension A->C B Prepare Serial Dilutions of Antifungal Agent B->C D Incubate at Controlled Temperature C->D E Visually Assess for Growth Inhibition D->E F Determine MIC E->F

References

Pradimicin T2 Demonstrates Potent Efficacy in Preclinical Model of Systemic Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New preclinical data demonstrates the promising in vivo efficacy of Pradimicin T2, a novel antifungal agent, in a murine model of systemic candidiasis. The study highlights this compound's potential as a new therapeutic option for invasive fungal infections. This comparison guide provides an objective analysis of this compound's performance against established antifungal agents, supported by experimental data.

Systemic fungal infections pose a significant threat to immunocompromised individuals, and the emergence of drug-resistant strains necessitates the development of new antifungal therapies. Pradimicins are a class of antibiotics that exhibit a unique mechanism of action, binding to mannan on the fungal cell surface in a calcium-dependent manner, leading to membrane disruption and fungal cell death.

Comparative Efficacy in Systemic Candidiasis

A murine model of systemic candidiasis is a standard preclinical model used to evaluate the in vivo efficacy of antifungal compounds. In this model, mice are systemically infected with a pathogenic strain of Candida albicans. The efficacy of the test compound is typically measured by its ability to protect the animals from mortality, often expressed as the 50% protective dose (ED50), the dose required to protect 50% of the infected animals.

While specific ED50 data for this compound is not yet publicly available, data for a closely related water-soluble derivative, BMY-28864, provides a strong indication of the potential efficacy of this class of compounds. The following table summarizes the reported ED50 values for BMY-28864, Amphotericin B, and Fluconazole in a murine model of systemic candidiasis.

Compound50% Protective Dose (ED50) in Normal Mice (mg/kg)Reference(s)
BMY-28864 (i.v.)17[1]
Amphotericin B (i.p.)~0.5 - 1.0 (based on survival data)[2][3]
Fluconazole (i.p.)4.56[4][5]

Note: The route of administration and specific experimental conditions can influence ED50 values. The data presented is for comparative purposes based on available literature.

A pradimicin analogue, BMS-181184, was reported to be less potent on a mg-for-mg basis than Amphotericin B in a murine model of Candida tropicalis infection[6]. However, it is important to note that different pradimicin derivatives will have varying potencies.

Experimental Protocols

A standardized experimental protocol is crucial for the valid assessment of antifungal efficacy in a preclinical setting. Below is a detailed methodology for a typical murine model of systemic candidiasis.

1. Animal Model:

  • Species: Male or female ICR or BALB/c mice.

  • Age/Weight: 4-6 weeks old, weighing 20-25 grams.

  • Immunosuppression (Optional): For certain studies, mice can be immunosuppressed to mimic the condition of at-risk patients. This is often achieved by administering cyclophosphamide (e.g., 200 mg/kg intraperitoneally) a few days prior to infection[1].

2. Fungal Strain and Inoculum Preparation:

  • Strain: Candida albicans (e.g., a clinical isolate or a standard laboratory strain).

  • Culture: The strain is grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and then cultured in a liquid medium (e.g., Yeast Peptone Dextrose broth).

  • Inoculum: Yeast cells are harvested, washed in sterile saline, and counted using a hemocytometer. The final inoculum is adjusted to the desired concentration (e.g., 1 x 10^6 cells/mL) in sterile saline.

3. Infection:

  • Mice are infected via intravenous (i.v.) injection into the lateral tail vein with a specific volume of the fungal inoculum (e.g., 0.1 mL), resulting in a systemic infection.

4. Treatment:

  • Test Compound: this compound is administered, typically intravenously, at various dose levels.

  • Control Groups:

    • Vehicle control (the solution used to dissolve the drug).

    • Positive controls (e.g., Amphotericin B or Fluconazole) administered at known effective doses.

  • Dosing Regimen: Treatment usually begins shortly after infection and continues for a specified period (e.g., once or twice daily for 7 days).

5. Efficacy Endpoints:

  • Survival: The primary endpoint is the survival of the animals over a set period (e.g., 14-21 days). The ED50 is calculated from the survival data.

  • Fungal Burden: At the end of the study, or at specific time points, organs such as the kidneys are harvested, homogenized, and plated on agar to determine the number of colony-forming units (CFUs). A reduction in fungal burden compared to the control group indicates efficacy.

Visualizing the Process and Mechanism

To better understand the experimental process and the mechanism by which this compound exerts its antifungal effect, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture Candida albicans B Prepare Fungal Inoculum A->B C Systemic Infection of Mice (i.v.) B->C D Treatment Administration (this compound vs. Controls) C->D E Monitor Survival D->E F Determine Fungal Burden (Kidneys) D->F G Calculate ED50 E->G H Compare Efficacy F->H

Caption: Experimental workflow for evaluating this compound efficacy.

G cluster_fungus Fungal Cell Mannan Mannan on Cell Surface Complex Ternary Complex (Pradimicin-Ca²⁺-Mannan) Mannan->Complex Binds Pradimicin This compound Pradimicin->Complex Binds Calcium Ca²⁺ Calcium->Complex Binds Disruption Membrane Disruption & Cell Death Complex->Disruption

Caption: Mechanism of action of this compound.

References

Comparative Safety Analysis of Pradimicin T2 and Other Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of Pradimicin T2 and other widely used antifungal agents. The information is supported by available preclinical and clinical data, detailed experimental methodologies, and visualizations of key pathways and workflows.

Executive Summary

Pradimicins, a newer class of antifungal compounds, have demonstrated potent broad-spectrum activity. Early preclinical studies of pradimicins, such as the derivative BMS-181184, suggested a favorable safety profile with a high therapeutic index and no significant end-organ toxicity in animal models. However, the development of BMS-181184 was halted due to observations of hepatic toxicity in Phase I human trials. This guide provides a comparative overview of the available safety data for the pradimicin class, in the context of established antifungal agents, including polyenes (Amphotericin B), azoles (Fluconazole, Itraconazole, Voriconazole), and echinocandins (Caspofungin).

Comparative Safety Data

The following table summarizes key safety and toxicity parameters for this compound and other selected antifungal agents. It is important to note that direct head-to-head comparative safety studies for this compound are limited. The data for this compound is largely inferred from studies on related pradimicin compounds.

Antifungal AgentClassPrimary Adverse EffectsHepatotoxicityNephrotoxicityInfusion-Related ReactionsAcute Toxicity (LD50, mice)
This compound (inferred) PradimicinHepaticReported in human trials of a derivative (BMS-181184)Not reported as a primary concernNot well-documentedData not available for T2. Pradimicin A: 120 mg/kg (IV), >400 mg/kg (IM)
Amphotericin B PolyeneNephrotoxicity, infusion-related reactions (fever, chills), electrolyte imbalancesLess common than nephrotoxicityHigh incidenceVery common~3-5 mg/kg (IV)
Fluconazole AzoleGenerally well-tolerated; gastrointestinal upset, headacheElevations in liver enzymes; severe injury is rareRareRare>1000 mg/kg (Oral)
Itraconazole AzoleGastrointestinal upset, rash, potential for drug interactionsDose-dependent elevations in liver enzymes, rare cases of severe hepatitisRareRare>160 mg/kg (Oral)
Voriconazole AzoleVisual disturbances, hepatotoxicity, skin rashesCommon elevations in liver enzymes; potential for severe injuryLess common than Amphotericin BCommon~459 mg/kg (Oral)
Caspofungin EchinocandinGenerally well-tolerated; phlebitis at infusion site, mild LFT elevationsMild and transient elevations in liver enzymes are possibleRarePossible histamine-mediated symptoms (rash, flushing)Not established due to high safety margin

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antifungal safety profiles. Below are standard protocols for key in vitro and in vivo toxicity assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an antifungal agent that inhibits the metabolic activity of mammalian cells by 50% (IC50), providing a measure of its cytotoxic potential.

Methodology:

  • Cell Culture: Plate mammalian cells (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the antifungal agent in the appropriate cell culture medium. Replace the existing medium with the medium containing the antifungal agent. Include a vehicle control (medium with the same solvent concentration used for the drug) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Hemolysis Assay

This assay assesses the ability of an antifungal agent to lyse red blood cells, indicating its potential for membrane disruption and systemic toxicity.

Methodology:

  • Red Blood Cell Preparation: Obtain fresh whole blood and centrifuge to pellet the red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Compound Incubation: In a 96-well plate, add serial dilutions of the antifungal agent to the RBC suspension. Include a negative control (PBS) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1-2 hours with gentle agitation.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

In Vivo Acute Toxicity Study (LD50 Determination)

This study determines the median lethal dose (LD50) of an antifungal agent, providing a measure of its acute toxicity in a whole-animal model.

Methodology:

  • Animal Model: Use a suitable animal model, typically mice or rats of a specific strain, age, and sex.

  • Dose Administration: Administer the antifungal agent via the intended clinical route (e.g., intravenous, oral) in a single dose to several groups of animals at increasing dose levels.

  • Observation: Observe the animals for a specified period (typically 14 days) for signs of toxicity and mortality.

  • Data Collection: Record the number of mortalities in each dose group.

  • LD50 Calculation: Use a statistical method (e.g., probit analysis) to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of toxicity and the experimental processes for their evaluation is essential for a deeper understanding.

Experimental_Workflow_for_Antifungal_Safety_Assessment cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_clinical Clinical Trials Cytotoxicity Cytotoxicity Assay (e.g., MTT) - Mammalian Cell Lines - Determine IC50 Acute_Toxicity Acute Toxicity Study - Rodent Model - Determine LD50 Cytotoxicity->Acute_Toxicity Inform Dose Selection Hemolysis Hemolysis Assay - Red Blood Cells - Assess Membrane Disruption Hemolysis->Acute_Toxicity Inform Dose Selection Genotoxicity Genotoxicity Assay (e.g., Ames Test) - Assess Mutagenic Potential Repeat_Dose Repeat-Dose Toxicity Study - Rodent/Non-rodent Models - Identify Target Organs Genotoxicity->Repeat_Dose Acute_Toxicity->Repeat_Dose Guide Dose Levels Organ_Function Organ Function Tests - Blood Chemistry (Liver/Kidney Markers) Repeat_Dose->Organ_Function Phase_I Phase I - Healthy Volunteers - Safety & Tolerability Repeat_Dose->Phase_I Determine Safe Starting Dose Organ_Function->Phase_I Phase_II_III Phase II/III - Patients - Adverse Event Profile Phase_I->Phase_II_III Establish Safety in Humans Antifungal_Compound Test Antifungal Compound Antifungal_Compound->Cytotoxicity Antifungal_Compound->Hemolysis Antifungal_Compound->Genotoxicity

Caption: Workflow for Antifungal Safety Assessment.

The diagram above illustrates a typical workflow for assessing the safety of a new antifungal compound, moving from initial in vitro screening to in vivo animal studies and finally to clinical trials in humans.

Azole_Hepatotoxicity_Pathway Azole Azole Antifungal CYP450 Cytochrome P450 Metabolism Azole->CYP450 Reactive_Metabolites Reactive Metabolites CYP450->Reactive_Metabolites Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolites->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts Hepatocyte_Injury Hepatocyte Injury / Necrosis Mitochondrial_Dysfunction->Hepatocyte_Injury Oxidative_Stress->Hepatocyte_Injury Immune_Response Immune-Mediated Response Protein_Adducts->Immune_Response Immune_Response->Hepatocyte_Injury

Caption: Putative Pathway of Azole-Induced Hepatotoxicity.

This diagram illustrates a potential mechanism for liver injury induced by azole antifungals. Metabolism by cytochrome P450 enzymes can lead to the formation of reactive metabolites, which can cause cellular damage through various pathways.[1]

Amphotericin_B_Nephrotoxicity_Pathway AmphoB Amphotericin B Renal_Arterioles Renal Afferent Arterioles AmphoB->Renal_Arterioles Tubular_Cells Renal Tubular Cells AmphoB->Tubular_Cells Vasoconstriction Vasoconstriction Renal_Arterioles->Vasoconstriction Renal_Blood_Flow Decreased Renal Blood Flow Vasoconstriction->Renal_Blood_Flow GFR Decreased GFR Renal_Blood_Flow->GFR Pore_Formation Pore Formation in Cell Membrane Tubular_Cells->Pore_Formation Ion_Leakage Increased Ion Permeability (K+, Mg++) Pore_Formation->Ion_Leakage MAPK_Activation MAPK Activation Pore_Formation->MAPK_Activation Ca_Influx Increased Intracellular Ca2+ Pore_Formation->Ca_Influx Tubular_Injury Tubular Injury & Dysfunction Ion_Leakage->Tubular_Injury MAPK_Activation->Tubular_Injury Ca_Influx->Tubular_Injury

Caption: Mechanisms of Amphotericin B-Induced Nephrotoxicity.

This diagram outlines the dual mechanisms of Amphotericin B's toxicity to the kidneys: vasoconstriction leading to reduced blood flow and direct damage to the renal tubular cells.[2][3][4]

Conclusion

The safety profile of any antifungal agent is a critical determinant of its clinical utility. While this compound and its analogs show promise as potent antifungals, the potential for hepatotoxicity, as observed with a derivative in early human trials, warrants careful consideration and further investigation into less toxic formulations. In comparison, established antifungals have well-characterized safety profiles. Echinocandins, such as caspofungin, are generally the best-tolerated class. Azoles offer a broad spectrum of activity but carry a risk of hepatotoxicity and drug-drug interactions. Amphotericin B remains a powerful tool against severe fungal infections, but its use is often limited by significant nephrotoxicity and infusion-related reactions.

For researchers and drug development professionals, a thorough understanding of these comparative safety profiles, the underlying mechanisms of toxicity, and the standardized methods for their evaluation is paramount for the development of safer and more effective antifungal therapies.

References

Safety Operating Guide

Navigating the Disposal of Pradimicin T2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice lies in a comprehensive waste management strategy. This involves a hierarchy of controls, starting with pollution prevention and source reduction.[1] For any chemical, including Pradimicin T2, a disposal plan should be in place before work begins.[1] Key principles for managing chemical waste in a laboratory setting include:

  • Waste Identification and Classification: Determine if the waste is hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed as a hazardous waste.[2] Pharmaceuticals and their active ingredients may be classified as hazardous waste and require special management.[3]

  • Segregation: Keep different types of waste separate. For instance, halogenated and non-halogenated solvents should be collected in different containers.[1] It is crucial to store incompatible substances, such as acids and bases, separately to prevent violent reactions.[4]

  • Proper Containerization: Use containers that are compatible with the chemical waste they hold.[1][5] Containers should be in good condition, leak-proof, and kept closed except when adding waste.[2][4]

  • Clear Labeling: All waste containers must be clearly labeled with their contents, avoiding abbreviations or vague descriptions.[6] This ensures safe handling and proper disposal by environmental health and safety (EHS) personnel.[2]

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general guidelines for handling potent pharmaceutical powders and laboratory chemical waste. Always consult your institution's specific protocols and EHS department.

For Solid this compound Waste (e.g., unused powder, contaminated consumables):

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and compatible gloves.[7] For potent powders, a respirator or disposable face mask may be necessary to prevent inhalation.

  • Collection:

    • Collect all solid waste contaminated with this compound in a designated, compatible, and clearly labeled hazardous waste container.

    • This includes contaminated personal protective equipment (gloves, etc.), weigh boats, and any absorbent paper from the work area.

  • Labeling: The container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[2][4] Ensure it is stored away from incompatible materials.

  • Disposal: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.[6][8]

For Liquid this compound Waste (e.g., solutions, rinsates):

  • Segregation: Collect aqueous and organic solvent solutions in separate, compatible waste containers.

  • pH Neutralization (for aqueous solutions, if appropriate): Depending on institutional guidelines, dilute acidic or basic solutions may be neutralized to a pH between 5.5 and 10.5 before disposal.[9] However, for potent compounds, direct collection by EHS is the preferred method. Do not dispose of this compound solutions down the drain. [3]

  • Collection: Pour the liquid waste into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," and the solvent used (e.g., "this compound in DMSO").

  • Storage: Store the sealed container in the SAA.

  • Disposal: Contact your EHS for waste pickup.

Safety and Handling Precautions

Given that this compound is a potent antifungal agent, handling it requires a high degree of caution to prevent exposure.

Precaution CategorySpecific Guidance
Personal Protective Equipment (PPE) Always wear a lab coat, chemical safety goggles, and appropriate gloves. For handling the powder, consider a respirator.[7]
Engineering Controls Handle solid this compound in a chemical fume hood or a powder containment hood to minimize inhalation risk.[10]
Handling Practices Avoid creating dust when handling the powder.[10] Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[7]
Storage of Pure Compound Store in a well-ventilated, dry place in a tightly sealed container.
Spill Response For small spills of powder, use a HEPA vacuum or wet cleaning methods.[10] For liquid spills, use appropriate absorbent materials. In case of a significant spill, contact your institution's EHS immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization & Labeling cluster_3 Interim Storage cluster_4 Final Disposal A This compound Waste Generated B Solid or Liquid Waste? A->B C Solid Waste (Powder, Contaminated Items) B->C Solid D Liquid Waste (Solutions, Rinsates) B->D Liquid E Collect in Labeled, Compatible Solid Waste Container C->E F Collect in Labeled, Compatible Liquid Waste Container D->F G Store Sealed Container in Satellite Accumulation Area (SAA) E->G F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Compliant Disposal by Licensed Vendor H->I

Caption: Workflow for the safe disposal of this compound from a laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.